molecular formula C6H14ClNO B1432279 N-ethyloxolan-3-amine hydrochloride CAS No. 1292369-57-3

N-ethyloxolan-3-amine hydrochloride

Cat. No.: B1432279
CAS No.: 1292369-57-3
M. Wt: 151.63 g/mol
InChI Key: HAVQHBDMAJWCIX-UHFFFAOYSA-N
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Description

N-ethyloxolan-3-amine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-7-6-3-4-8-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVQHBDMAJWCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of N-ethyloxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-ethyloxolan-3-amine Hydrochloride

Introduction

This compound is a secondary amine functionalized with a tetrahydrofuran ring, a common scaffold in medicinal chemistry. As a versatile building block, its synthesis and rigorous characterization are of significant interest to researchers in drug discovery and development. The presence of the basic nitrogen atom and the polar ether linkage provides multiple points for further chemical modification, making it a valuable intermediate for constructing more complex molecular architectures.

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound. The narrative emphasizes the causal relationships behind experimental choices, offering a self-validating protocol designed for reproducibility and high purity.

Section 1: Synthetic Strategy & Rationale

The most direct and efficient pathway to N-ethyloxolan-3-amine is through the reductive amination of oxolan-3-one with ethylamine.[1][2] This cornerstone reaction in organic synthesis proceeds in two main stages: the formation of an intermediate iminium ion, followed by its reduction to the target amine.[3]

Causality of Reagent Selection:

  • Starting Materials: Commercially available oxolan-3-one (also known as tetrahydrofuran-3-one) and ethylamine hydrochloride serve as the key precursors.[4][5] Using the hydrochloride salt of ethylamine provides a stable, solid form of the volatile amine, simplifying handling and measurement.

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation. Unlike more aggressive hydrides like NaBH₄, NaBH(OAc)₃ is a milder and more selective agent. Its key advantage is its ability to reduce the protonated iminium intermediate much faster than the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct (3-hydroxytetrahydrofuran).[3] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Acid/Base: The reaction requires careful pH control. The initial condensation to the imine/iminium ion is favored under slightly acidic conditions. However, the ethylamine hydrochloride starting material can make the reaction mixture too acidic, inhibiting the reaction by fully protonating the free amine needed for the initial nucleophilic attack. Therefore, a non-nucleophilic base, such as triethylamine (TEA), is often added to liberate a sufficient concentration of free ethylamine in situ.

Caption: Overall synthetic scheme for this compound.

Section 2: Experimental Protocols

This section details the step-by-step procedures for synthesis and purification. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

2.1: Synthesis of N-ethyloxolan-3-amine (Free Base)
  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add oxolan-3-one (1.0 eq) and ethylamine hydrochloride (1.1 eq).[4][5]

  • Solvent Addition: Add dichloromethane (DCM, approx. 5 mL per mmol of oxolan-3-one). Stir the resulting suspension at room temperature.

  • Base Addition: Slowly add triethylamine (1.2 eq) to the suspension. This step is crucial to neutralize the hydrochloride salt and free the ethylamine for reaction. Stir for 20 minutes.

  • Reductant Addition: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture over 30 minutes. The portion-wise addition helps to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-ethyloxolan-3-amine free base.

2.2: Purification via Acid-Base Extraction

This technique effectively separates the basic amine product from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude product from step 2.1 in a suitable organic solvent like ethyl acetate or DCM.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the acid wash 2-3 times.

  • Neutral Wash (Optional): The organic layer, now containing non-basic impurities, can be washed with water and brine, then dried and concentrated to identify by-products if desired.

  • Basification: Combine the acidic aqueous layers. While cooling in an ice bath, slowly add a base such as 3 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃) until the solution is strongly basic (pH > 12).[6] This deprotonates the amine salt, regenerating the free base which may precipitate or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution three times with DCM.

  • Final Processing: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified N-ethyloxolan-3-amine free base.

Purification_Workflow start Crude Product (in DCM) wash_acid Wash with 1M HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 aq_layer1 Aqueous Layer (Product as HCl Salt) separate1->aq_layer1 Aqueous org_layer1 Organic Layer (Impurities) separate1->org_layer1 Organic basify Basify Aqueous Layer (e.g., 3M NaOH to pH > 12) aq_layer1->basify extract_dcm Extract with DCM basify->extract_dcm separate2 Separate Layers extract_dcm->separate2 aq_layer2 Aqueous Layer (Waste) separate2->aq_layer2 Aqueous org_layer2 Organic Layer (Purified Free Base) separate2->org_layer2 Organic dry Dry (Na₂SO₄) & Concentrate org_layer2->dry end Purified N-ethyloxolan-3-amine (Free Base) dry->end

Sources

Physical and chemical properties of N-ethyloxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of N-ethyloxolan-3-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Given the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines available information from commercial suppliers with established principles of organic chemistry to offer a robust technical resource. The protocols and analyses described herein are based on standard methodologies for similar chemical entities and are intended to serve as a foundational guide for researchers.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of a secondary amine containing a tetrahydrofuran (oxolane) ring. The presence of the nitrogen atom and the oxolane moiety makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Molecular Formula: C6H14ClNO[1][2]

Molecular Weight: 151.63 g/mol [1][2]

CAS Number: 1292369-57-3[1][2]

Chemical Structure: Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. The information below is a combination of data from commercial suppliers and estimated values based on analogous compounds.

PropertyValue/InformationSource/Basis
Appearance Off-white to white solidTypical for amine hydrochlorides
Melting Point No data available. Expected to be a relatively high-melting solid.General property of amine salts
Boiling Point Not applicable (decomposes upon heating)General property of amine salts
Solubility Soluble in water. Soluble in polar organic solvents like methanol and ethanol.Inferred from the hydrochloride salt nature
pKa No data available. Estimated to be around 9-10 for the protonated amine.Based on similar secondary amine hydrochlorides
Purity Commercially available with a purity of ≥97%.[1][2]Commercial supplier data
Storage Store at room temperature in a dry, well-ventilated place.[1]Commercial supplier recommendation

Synthesis and Purification

A common and efficient method for the synthesis of N-ethyloxolan-3-amine is the reductive amination of 3-oxolanone (tetrahydrofuran-3-one) with ethylamine. The resulting free amine can then be converted to its hydrochloride salt.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: reductive amination followed by salt formation.

G A 3-Oxolanone C Reductive Amination (e.g., with NaBH(OAc)3) A->C B Ethylamine B->C D N-ethyloxolan-3-amine (Free Base) C->D Intermediate E HCl in a suitable solvent (e.g., Diethyl ether or Isopropanol) D->E Salt Formation F This compound E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 3-Oxolanone

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (solution in diethyl ether or isopropanol)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-oxolanone in anhydrous DCM or DCE.

  • Amine Addition: Add a solution of ethylamine to the flask. Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the intermediate imine/enamine.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains below 20 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-ethyloxolan-3-amine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

  • Purification: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification Workflow

For purification of the free base prior to salt formation, column chromatography can be employed.

G A Crude N-ethyloxolan-3-amine B Dissolve in minimal solvent A->B C Load onto silica gel column B->C D Elute with a suitable solvent system (e.g., DCM/Methanol gradient) C->D E Collect fractions containing the pure product D->E F Combine and concentrate fractions E->F G Purified N-ethyloxolan-3-amine (Free Base) F->G

Caption: Purification workflow for N-ethyloxolan-3-amine free base.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • Oxolane ring: A series of multiplets for the methylene and methine protons of the tetrahydrofuran ring.

  • N-H proton: A broad singlet, which may be exchangeable with D₂O.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Distinct signals for the two carbons of the ethyl group and the four carbons of the oxolane ring.

IR (Infrared) Spectroscopy:

  • A broad absorption band in the region of 2400-2800 cm⁻¹ characteristic of an amine salt (N-H stretch).

  • C-H stretching vibrations around 2850-3000 cm⁻¹.

  • C-O-C stretching of the ether linkage in the oxolane ring, typically around 1050-1150 cm⁻¹.

MS (Mass Spectrometry):

  • The mass spectrum of the free base (N-ethyloxolan-3-amine) would be expected to show a molecular ion peak (M⁺) at m/z = 115.1.

  • Common fragmentation patterns would involve the loss of an ethyl group or cleavage of the oxolane ring.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of water (with an additive like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and confirmation, a mass spectrometer (LC-MS).

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, the safety precautions should be based on those for similar amine hydrochlorides.

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Causes skin and eye irritation.

  • May cause respiratory tract irritation.

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood.

  • Avoid breathing dust.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly closed container in a dry and cool place.

Applications in Research and Development

This compound serves as a versatile building block in medicinal chemistry. The secondary amine provides a reactive handle for further functionalization, while the tetrahydrofuran ring can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. Its structural motifs are found in a variety of biologically active compounds.

Conclusion

This compound is a valuable chemical entity with potential applications in the synthesis of novel compounds for drug discovery. While detailed experimental data for this specific molecule is scarce, this guide provides a comprehensive overview based on available information and established chemical principles. The outlined synthetic and analytical protocols offer a solid foundation for researchers working with this and related compounds. As with any chemical, it is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

References

  • This compound, Min 97%. [Online]. Available: [URL not available]
  • Safety Data Sheet. [Online]. Available: [URL not available]
  • This compound. [Online]. Available: [URL not available]

Sources

A Guide to the Structural Analysis and Confirmation of N-ethyloxolan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous confirmation of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This technical guide provides an in-depth, experience-driven framework for the structural analysis and confirmation of N-ethyloxolan-3-amine hydrochloride. In the absence of publicly available experimental spectra, this guide establishes a robust analytical strategy based on predicted data and foundational spectroscopic principles. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will not only detail the "how" but, more critically, the "why" behind experimental choices, ensuring a self-validating and scientifically sound approach to structural elucidation. This document is intended to serve as a practical and authoritative resource for researchers engaged in the characterization of novel small molecules.

Introduction: The Imperative of Unambiguous Structural Confirmation

This compound, with the molecular formula C6H14ClNO, is a secondary amine salt.[1][2] The precise arrangement of its atoms is critical to its function and safety in any potential therapeutic application. Any ambiguity in its structure could lead to unforeseen and potentially harmful biological activity. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural confirmation.

This guide will navigate the logical workflow for confirming the structure of this compound, treating it as a novel entity for which we must build a complete analytical data package from the ground up. We will leverage predictive methodologies to establish expected spectral characteristics and then detail the instrumental techniques required to verify these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR will be indispensable.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum will provide a wealth of information about the number of different types of protons and their neighboring atoms. Based on the structure of this compound, we can predict the following proton environments:

  • -CH3 (ethyl group): A triplet, integrating to 3 protons, due to coupling with the adjacent -CH2- group.

  • -CH2- (ethyl group): A quartet, integrating to 2 protons, resulting from coupling to the -CH3 group.

  • -CH- (oxolane ring, position 3): A multiplet, integrating to 1 proton, coupled to the adjacent methylene protons on the ring.

  • -CH2- (oxolane ring, positions 2 and 5): Likely complex multiplets, integrating to a total of 4 protons. The protons at each of these positions are diastereotopic, meaning they are chemically non-equivalent and will likely show distinct signals and complex splitting patterns.

  • -CH2- (oxolane ring, position 4): A multiplet, integrating to 2 protons.

  • N-H₂⁺: A broad singlet, integrating to 2 protons. The broadness is due to quadrupolar relaxation of the nitrogen atom and chemical exchange with any trace amounts of water.

The chemical shifts of the protons attached to carbons adjacent to the nitrogen and oxygen atoms will be shifted downfield due to the electron-withdrawing effects of these heteroatoms.

Predicted ¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. For this compound, we anticipate six distinct carbon signals:

  • -CH3 (ethyl group): The most upfield signal.

  • -CH2- (ethyl group): Shifted downfield from the methyl carbon.

  • -CH- (oxolane ring, position 3): Attached to the nitrogen, this carbon will be significantly downfield.

  • -CH2- (oxolane ring, position 2): Adjacent to the oxygen atom, this carbon will also be shifted downfield.

  • -CH2- (oxolane ring, position 5): Also adjacent to the oxygen and expected to be in a similar chemical shift region as the C2 carbon.

  • -CH2- (oxolane ring, position 4): The most upfield of the ring carbons.

Advanced NMR Experiments for Unambiguous Assignment

To definitively assign each signal and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments should be employed:

  • COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks, confirming the ethyl group (-CH2-CH3) and the connectivity of the protons on the oxolane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection of the ethyl group to the nitrogen and the nitrogen to the C3 position of the oxolane ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can slow down the exchange of the N-H protons, allowing for their observation.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H signals, determine coupling constants, and analyze the 2D correlations to build a complete structural assignment.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

For this compound, we would expect to observe the following in a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI):

  • Molecular Ion Peak ([M+H]⁺): The protonated molecule of the free amine (N-ethyloxolan-3-amine) would be observed. The expected exact mass can be calculated from the molecular formula C₆H₁₃NO.

  • Isotope Pattern: The presence of chlorine from the hydrochloride salt will not be observed in the primary ion, as the salt dissociates in the ESI source.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. For N-ethyloxolan-3-amine, the most likely fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pattern for aliphatic amines.[5][6]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Employ a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Chromatography: While not strictly necessary for a pure standard, a short chromatographic run can help to remove any non-volatile salts and improve the quality of the mass spectrum.

  • Mass Spectrometry:

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion.

    • Perform an MS/MS experiment on the molecular ion to obtain the fragmentation pattern.

  • Data Analysis: Compare the observed accurate mass to the calculated theoretical mass. Propose structures for the observed fragment ions to confirm the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For this compound, FTIR will be crucial for confirming the presence of the secondary amine salt and the ether linkage.

Predicted FTIR Spectrum

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

  • N-H₂⁺ Stretch: A broad and strong absorption in the region of 3000-2700 cm⁻¹.[8] This is a hallmark of a secondary amine salt.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • N-H₂⁺ Bend: A bending vibration for the secondary ammonium ion is expected in the 1620-1560 cm⁻¹ region.[9]

  • C-O Stretch: A strong absorption band characteristic of the ether functional group will be present in the 1150-1085 cm⁻¹ range.

The absence of a sharp N-H stretch around 3300-3500 cm⁻¹ would confirm that the compound is not a free secondary amine.[10]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Integrated Approach to Structural Confirmation

The true power of this analytical workflow lies in the integration of data from all three techniques. No single technique can provide a complete and unambiguous structural confirmation. The proposed workflow is designed to be self-validating, where the results from one technique corroborate the findings of the others.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of N-ethyloxolan-3-amine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Integration Data Integration & Correlation NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Sources

Spectroscopic data (NMR, IR, MS) for N-ethyloxolan-3-amine hydrochloride

Trustworthiness: The presence of the very broad N-H₂⁺ stretch in the ~2700-2400 cm⁻¹ region, combined with the strong C-O-C stretch near 1100 cm⁻¹, provides a self-validating system. If either of these key peaks is absent, the identity or purity of the compound should be questioned. The spectrum of a secondary amine salt is distinctly different from its free-base form, which would show a single, weaker N-H stretch around 3300 cm⁻¹. [9][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure.

Experimental Protocol: MS Acquisition
  • Ionization Method: Electrospray Ionization (ESI) is the ideal technique for pre-charged and polar molecules like amine hydrochlorides. It is a soft ionization method that typically keeps the molecule intact.

  • Analysis Mode: Positive ion mode (+) will be used to detect the cationic form of the molecule.

  • Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for determining the exact elemental composition.

Predicted Mass Spectrum and Fragmentation

In ESI+, the instrument will detect the cation of the molecule, which is the protonated free base, [C₆H₁₃NO + H]⁺. The chloride counter-ion is not observed.

  • Molecular Formula (Free Base): C₆H₁₃NO

  • Molecular Weight (Monoisotopic): 115.0997 g/mol

  • Expected Ion in ESI+: [M+H]⁺ = m/z 116.1070

Nitrogen Rule: The free base has an odd molecular weight (115), consistent with the presence of a single nitrogen atom. This is a fundamental rule in mass spectrometry. [9][10] The primary fragmentation mechanism for amines is alpha-cleavage , where a bond adjacent to the C-N bond is broken, leading to a stable, resonance-stabilized iminium ion. [11][12]

cluster_alphaAlpha-Cleavage PathwaysparentParent Ion[M+H]⁺m/z 116.1070frag1Loss of •CH₃m/z 101.0913parent->frag1Path Afrag2Ring Opening (C2-C3)Loss of •C₂H₄Om/z 72.0808parent->frag2Path Bfrag3Ring Opening (C3-C4)Loss of •C₃H₆Om/z 58.0651parent->frag3Path C

Caption: Predicted major fragmentation pathways for N-ethyloxolan-3-amine.

Expertise & Causality:

  • Path A: Cleavage of the C1'-C2' bond results in the loss of a methyl radical (•CH₃), yielding a stable iminium ion at m/z 101.

  • Path B & C: Ring cleavage via alpha-cleavage at the C2-C3 or C3-C4 bonds is also highly probable. This leads to the formation of smaller, stable iminium ions and the loss of neutral fragments derived from the ring. The most stable and therefore most abundant fragment ion (the base peak) is often the one formed by the loss of the largest possible radical, but ring strain and the stability of the resulting iminium ion also play crucial roles. [9][13]

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of NMR, IR, and MS data. The key diagnostic features to look for are:

  • NMR: The disappearance of N-H protons upon D₂O exchange, the characteristic downfield shifts of protons and carbons adjacent to the N⁺ atom, and the complex splitting patterns arising from diastereotopicity.

  • IR: A defining, very broad N-H₂⁺ stretching band between 2700-2400 cm⁻¹ and a strong C-O-C ether stretch around 1100 cm⁻¹.

  • MS: An [M+H]⁺ ion at m/z 116.1070 in ESI+ mode, followed by predictable alpha-cleavage fragmentation patterns.

This guide provides the theoretical and practical framework necessary for a confident and accurate spectroscopic analysis of this compound, grounding interpretation in the fundamental principles of chemical causality.

References

  • Heacock, R. A., & Marion, L. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Scribd. (n.d.). Synthesis and Nmr Spectral Analysis of Amine Heterocycles. Available at: [Link]

  • Saba, S., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Available at: [Link]

  • Sci-Hub. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Available at: [Link]

  • Oreate AI. (2024). Decoding the IR Spectrum of Secondary Amines. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Available at: [Link]

An In-Depth Technical Guide to the Discovery and Initial Synthesis of N-ethyloxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible initial discovery and synthesis of N-ethyloxolan-3-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development. While a singular seminal publication detailing its first synthesis remains elusive in publicly accessible literature, this guide constructs a scientifically robust pathway based on well-established and analogous synthetic transformations. The core of this guide focuses on the reductive amination of tetrahydrofuran-3-one with ethylamine, a highly efficient and widely adopted method for the preparation of N-substituted cyclic amines. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions. This document aims to serve as a valuable resource for researchers seeking to synthesize and explore the potential of this compound and its derivatives.

Introduction: The Significance of the Oxolane Moiety in Medicinal Chemistry

The tetrahydrofuran (oxolane) ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in the design of novel therapeutic agents. The introduction of an amino group at the 3-position of the oxolane ring provides a key handle for further functionalization and modulation of a molecule's pharmacological profile. N-alkylation of this amino group, as in N-ethyloxolan-3-amine, allows for fine-tuning of properties such as lipophilicity, basicity, and receptor binding affinity.

While the specific initial impetus for the synthesis of this compound is not explicitly documented in readily available literature, its structural motifs suggest its potential as a building block in the synthesis of more complex molecules targeting a range of biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in subsequent synthetic steps or biological assays.

The Plausible Initial Synthetic Pathway: Reductive Amination

The most logical and efficient route for the initial synthesis of N-ethyloxolan-3-amine is the reductive amination of tetrahydrofuran-3-one with ethylamine. This one-pot reaction combines the formation of an intermediate iminium ion and its subsequent reduction to the desired amine, offering high yields and operational simplicity.

Mechanistic Rationale and Choice of Reagents

Reductive amination proceeds through a two-step sequence within a single reaction vessel:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (ethylamine) on the carbonyl carbon of the ketone (tetrahydrofuran-3-one). This is typically acid-catalyzed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then dehydrates to form a transient iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding secondary amine.

The choice of reducing agent is critical for the success of the reaction. A mild and selective reducing agent is required that will efficiently reduce the iminium ion without reducing the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary reagent for this purpose.[1] Its reduced reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), prevents the premature reduction of the ketone.[1] Furthermore, it is tolerant of a wide range of functional groups and reaction conditions.[1]

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to avoid unwanted side reactions.[1]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via reductive amination.

Materials and Equipment
  • Reagents:

    • Tetrahydrofuran-3-one

    • Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF, or as the hydrochloride salt)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (e.g., 2 M solution in diethyl ether or as a concentrated aqueous solution)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Magnetic stirrer hotplate

    • Septum and nitrogen/argon inlet for inert atmosphere

    • Syringes for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Synthetic Procedure

Synthesis_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Work-up cluster_3 Step 4: Salt Formation A Dissolve Tetrahydrofuran-3-one in anhydrous DCM B Add Ethylamine solution A->B C Stir at room temperature B->C D Add Sodium Triacetoxyborohydride portion-wise C->D E Stir overnight under N2 D->E F Quench with sat. NaHCO3 (aq) E->F G Extract with DCM F->G H Wash with brine G->H I Dry organic layer (MgSO4) H->I J Concentrate in vacuo I->J K Dissolve crude amine in ether J->K L Add HCl in ether K->L M Collect precipitate by filtration L->M N Wash with ether and dry M->N

Figure 1: Experimental workflow for the synthesis of this compound.
  • Reaction Setup: To a solution of tetrahydrofuran-3-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add a solution of ethylamine (1.1 eq) at room temperature. Stir the mixture for 30 minutes.

  • Reductive Amination: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly. Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyloxolan-3-amine as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Self-Validating System and Characterization

The purity and identity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and assess its purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the free amine.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the secondary ammonium salt.

  • Melting Point Analysis: To determine the melting point of the hydrochloride salt, which should be a sharp range for a pure compound.

Quantitative Data Summary

ParameterExpected ValueNotes
Yield 70-90%Can vary based on reaction scale and purification efficiency.
Purity (by NMR) >95%After precipitation and washing.
Appearance White solidFor the hydrochloride salt. The free amine is typically an oil.
¹H NMR (CDCl₃, free amine) PredictedPeaks corresponding to the ethyl group and the tetrahydrofuran ring.
¹³C NMR (CDCl₃, free amine) PredictedResonances for all six carbon atoms.
MS (ESI+) m/z = 116.1[M+H]⁺ for the free amine (C₆H₁₃NO).

Mechanistic Diagram

Reductive_Amination_Mechanism THF_ketone Tetrahydrofuran-3-one Hemiaminal Hemiaminal Intermediate THF_ketone->Hemiaminal + H+ EtNH2 Ethylamine EtNH2->Hemiaminal + H+ Iminium Iminium Ion Hemiaminal->Iminium - H2O Amine_product N-ethyloxolan-3-amine Iminium->Amine_product + [H-] (from NaBH(OAc)3) H_plus H+ (catalyst) NaBH_OAc_3 NaBH(OAc)3 H2O H2O

Figure 2: Mechanism of reductive amination.

Conclusion

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

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N-Ethyloxolan-3-amine Hydrochloride: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-ethyloxolan-3-amine hydrochloride is a valuable secondary amine building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Featuring a saturated tetrahydrofuran (THF) ring, this compound offers a unique combination of properties, including a defined three-dimensional structure, improved aqueous solubility, and a reactive secondary amine handle for further chemical modification. Its hydrochloride salt form ensures stability and ease of handling. This technical guide provides an in-depth analysis of this compound, covering its synthesis, purification, core reactivity, and strategic applications, particularly in the construction of complex molecular architectures relevant to drug discovery, such as protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction to this compound

The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry

Saturated heterocyclic scaffolds are privileged structures in modern drug discovery. Unlike their flat, aromatic counterparts, they provide a three-dimensional geometry that can lead to more specific and higher-affinity interactions with biological targets. The tetrahydrofuran (THF) motif, in particular, is often employed as a bioisosteric replacement for phenyl rings or other functionalities to modulate a compound's physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and metabolic stability, which are critical parameters in drug design.

Physicochemical Properties

This compound is a stable, solid material, making it convenient for weighing and use in various reaction setups.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 1292369-57-3[2][3]
Molecular Formula C6H14ClNO[2][3]
Molecular Weight 151.63 g/mol [2][3]
Appearance Solid[1]
Storage Room temperature[2]
Classification Secondary Amine, Tetrahydrofuran[1]
The Significance of Chirality: (R) vs. (S) Enantiomers

The 3-position of the oxolane (tetrahydrofuran) ring is a stereocenter. Consequently, N-ethyloxolan-3-amine exists as a pair of enantiomers: (3R)-N-ethyloxolan-3-amine and (3S)-N-ethyloxolan-3-amine. In the context of drug development, the specific stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activity, efficacy, and toxicity profiles. The availability of enantiomerically pure forms of this building block, such as (3S)-N-Ethyloxolan-3-amine hydrochloride (CAS: 1292324-50-5), allows for the precise synthesis of stereochemically defined drug candidates, which is a regulatory requirement and a fundamental principle of modern medicinal chemistry.[4]

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

From a retrosynthetic perspective, the most direct and industrially scalable route to N-ethyloxolan-3-amine is the reductive amination of tetrahydrofuran-3-one with ethylamine. This reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) being common choices due to their mildness and selectivity. The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

G cluster_0 Reductive Amination Synthesis THF_ketone Tetrahydrofuran-3-one imine Intermediate Imine/Enamine THF_ketone->imine + Ethylamine - H2O ethylamine Ethylamine ethylamine->imine product N-Ethyloxolan-3-amine (Free Base) imine->product + [H] (e.g., STAB) hcl_salt N-Ethyloxolan-3-amine HCl product->hcl_salt + HCl

Caption: Proposed workflow for the synthesis of N-ethyloxolan-3-amine HCl.

Standard Purification Protocol: Acid-Base Extraction

For initial purification, especially to remove non-basic impurities, an acid-base extraction is highly effective.[5] This technique leverages the basicity of the amine to shuttle it between organic and aqueous phases.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture (containing the free amine) in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The amine will be protonated to form the hydrochloride salt and will partition into the aqueous layer.

  • Back-Extraction: Separate the layers. Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the amine.

  • Organic Impurity Removal: Combine the acidic aqueous layers and wash with a fresh portion of ethyl acetate or DCM to remove any neutral or acidic organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 10). This deprotonates the amine salt, regenerating the free amine, which may appear as an oil or precipitate.

  • Final Extraction: Extract the free amine from the basified aqueous layer using several portions of a fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a suitable solvent like diethyl ether or isopropanol and add a stoichiometric amount of HCl (as a solution in ether or isopropanol) to precipitate the final hydrochloride salt, which can be collected by filtration.

Chromatographic Purification Considerations

While effective, purification of amines by standard silica gel chromatography can be problematic. The acidic silanol groups on the silica surface can strongly interact with the basic amine, leading to significant peak tailing and poor recovery.[5]

Expertise-Driven Insight: To overcome this, the mobile phase is typically modified by adding a small percentage (0.5-2%) of a basic additive like triethylamine or ammonium hydroxide. This additive competitively binds to the acidic sites on the silica gel, preventing the product from streaking and allowing for much cleaner elution.

Core Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the nucleophilicity of its secondary amine nitrogen (after deprotonation to the free base). It readily participates in a variety of essential bond-forming reactions.

Key Synthetic Transformations
  • Amide Bond Formation (Acylation): This is one of the most fundamental reactions. The free amine couples efficiently with carboxylic acids (using standard coupling reagents like HATU or EDC), acid chlorides, or anhydrides to form stable amide bonds. This reaction is a cornerstone of peptide synthesis and the assembly of many pharmaceutical agents.

  • N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones to form tertiary amines. Tertiary amines are prevalent in pharmaceuticals, often serving as key pharmacophoric elements or improving the pharmacokinetic profile of a drug.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The amine can act as a potent nucleophile to displace leaving groups (e.g., halogens) from electron-deficient aromatic or heteroaromatic rings. This reaction is critical for linking the tetrahydrofuran moiety to other key fragments in the construction of complex drug candidates.

G cluster_1 General SNAr Reaction Workflow amine N-Ethyloxolan-3-amine (Free Base) meisenheimer Meisenheimer Complex (Intermediate) amine->meisenheimer aryl_halide Electron-Deficient Aryl Halide (Ar-X) aryl_halide->meisenheimer base Base (e.g., DIPEA, K2CO3) base->meisenheimer Facilitates reaction solvent Solvent (e.g., DMSO, NMP) solvent->meisenheimer Reaction Medium product SNAr Product (Ar-N(Et)THF) meisenheimer->product - X-

Caption: Generalized workflow for an SNAr reaction.

General Protocol for SNAr Reaction
  • Reagents: To a reaction vessel, add the electron-deficient aryl halide (1.0 eq), this compound (1.1-1.5 eq), and a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

  • Solvent: Add an appropriate polar aprotic solvent, such as DMSO, NMP, or DMF.

  • Reaction: Stir the mixture at an elevated temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography (using a triethylamine-modified eluent) or recrystallization to yield the final product.

Application in Drug Discovery & Medicinal Chemistry

Role as a Building Block for Protein Degraders

This compound is marketed by several suppliers as a "Protein Degrader Building Block".[2][3][7] This points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The saturated, non-planar structure of the N-ethyloxolan-3-amine moiety is ideal for incorporation into the flexible linkers that connect the two ends of a PROTAC, helping to optimize the spatial orientation required for efficient ternary complex formation.

Handling and Safety

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from closely related compounds like N-methyloxolan-3-amine hydrochloride and other amine hydrochlorides provide a strong basis for safe handling procedures.

  • Hazards: Assumed to be a serious eye irritant/damaging agent (H318) and a potential skin and respiratory irritant.[8][9][10]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool place.[2]

Conclusion

This compound is more than just a simple secondary amine; it is a strategically valuable building block for modern organic synthesis. Its key attributes—the presence of a drug-like tetrahydrofuran ring, a handle for diverse chemical transformations, and the availability of specific stereoisomers—make it an attractive component for constructing complex molecules with precisely controlled three-dimensional architecture. Its demonstrated relevance in the synthesis of protein degraders underscores its importance for scientists and researchers working at the cutting edge of drug discovery and development.

References

  • Autechacho. This compound. autechacho.com. Accessed January 19, 2026. [Link]

  • Chemsrc. (3S)-N-Ethyloxolan-3-amine;hydrochloride. chemsrc.com. Accessed January 19, 2026. [Link]

  • Xu, J. et al. (2016). An Efficient Synthesis of Baricitinib. ResearchGate. Accessed January 19, 2026. [Link]

  • Xu, J. et al. (2016). An Efficient Synthesis of Baricitinib. Scribd. Accessed January 19, 2026. [Link]

  • Unnamed Author. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ResearchGate. Accessed January 19, 2026. [Link]

  • Unnamed Author. Synthetic route for baricitinib. ResearchGate. Accessed January 19, 2026. [Link]

  • National Center for Biotechnology Information. N-methyloxolan-3-amine. PubChem. Accessed January 19, 2026. [Link]

  • National Center for Biotechnology Information. N-Phenyloxolan-3-amine hydrochloride. PubChem. Accessed January 19, 2026. [Link]

  • Unnamed Author. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. National Institutes of Health. Accessed January 19, 2026. [Link]

  • University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. news.illinois.edu. Accessed January 19, 2026. [Link]

  • Organic Syntheses. Methylamine Hydrochloride. orgsyn.org. Accessed January 19, 2026. [Link]

  • Google Patents. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. patents.google.com. Accessed January 19, 2026.
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Solubility and Stability of N-ethyloxolan-3-amine hydrochloride: A Practical and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyloxolan-3-amine hydrochloride is a heterocyclic amine salt with potential applications in pharmaceutical development and chemical synthesis. A comprehensive understanding of its physicochemical properties, specifically its solubility in common solvent systems and its chemical stability under various stress conditions, is paramount for its effective application, formulation, and storage. This technical guide provides a framework for characterizing this molecule. In the absence of extensive published data, this document synthesizes foundational chemical principles with actionable experimental protocols. It outlines the predicted solubility behavior based on molecular structure, details robust methodologies for empirical solubility determination, and presents a comprehensive strategy for conducting forced degradation studies to identify potential degradation pathways and establish stability-indicating methods. This guide is intended to empower researchers and drug development professionals to generate the critical data required for advancing their projects.

Introduction: The Physicochemical Profile of this compound

This compound (CAS: 1292369-57-3, Formula: C₆H₁₄ClNO, Molecular Weight: 151.63 g/mol ) is a secondary amine salt featuring a saturated five-membered ether ring (oxolane or tetrahydrofuran).[1] The presence of a hydrophilic hydrochloride salt and a moderately polar ether moiety, combined with a short ethyl group, dictates its physicochemical behavior. Understanding this behavior is a critical prerequisite for its use in medicinal chemistry, process development, and formulation science.

The hydrochloride salt form is chosen to enhance aqueous solubility and improve handling characteristics over the free base.[2][3] However, this salt form also introduces potential stability challenges, such as susceptibility to pH-dependent degradation and hygroscopicity. This guide will first explore the theoretical underpinnings of its solubility and then provide practical methods for its empirical determination. Subsequently, it will delve into a systematic approach for evaluating its chemical stability.

Solubility Profile: Theoretical Predictions and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and formulation feasibility. The structure of this compound suggests a nuanced solubility profile.

Theoretical Solubility Considerations

As an amine salt, this compound is expected to be polar and capable of forming strong ion-dipole interactions with polar solvents.[2]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. Water, with its high dielectric constant and ability to solvate both the chloride anion and the ammonium cation through hydrogen bonding, is expected to be an excellent solvent.[3] Lower molecular weight alcohols should also be effective solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is likely. While these solvents cannot donate hydrogen bonds, their polarity is sufficient to solvate the ionic compound.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Poor solubility is expected. The energy required to break the ionic lattice of the salt is not compensated by the weak van der Waals forces established with non-polar solvents.[2][3]

Experimental Protocol for Solubility Determination

A robust, reproducible method is required to determine the equilibrium solubility. The shake-flask method is a gold-standard technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a range of common solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Calibrated analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC with UV or Charged Aerosol Detector (CAD)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Selection of solvents (Table 1)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to a known volume of solvent B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow samples to settle B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm syringe filter D->E F Dilute aliquot accurately with mobile phase E->F G Quantify concentration using a validated HPLC method F->G

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent. "Excess" ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand at the same temperature to let undissolved solids settle. Centrifuge the vials to further pellet the solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This filtration step is critical to prevent artificially high results from suspended microparticles.

  • Quantification: Accurately dilute the filtered aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample by a validated HPLC method to determine the concentration.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation

The results should be summarized in a clear, comparative format.

Table 1: Solubility of this compound in Common Solvents at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Water[Data to be determined experimentally][Data to be determined experimentally]
Methanol[Data to be determined experimentally][Data to be determined experimentally]
Ethanol[Data to be determined experimentally][Data to be determined experimentally]
Isopropanol[Data to be determined experimentally][Data to be determined experimentally]
Polar Aprotic Acetonitrile[Data to be determined experimentally][Data to be determined experimentally]
DMSO[Data to be determined experimentally][Data to be determined experimentally]
Acetone[Data to be determined experimentally][Data to be determined experimentally]
Non-Polar Dichloromethane[Data to be determined experimentally][Data to be determined experimentally]
Toluene[Data to be determined experimentally][Data to be determined experimentally]
Hexane[Data to be determined experimentally][Data to be determined experimentally]

Chemical Stability Profile and Forced Degradation

Understanding the chemical stability of a molecule is mandated by regulatory bodies and is essential for developing robust formulations and defining appropriate storage conditions.[4] Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5]

Potential Degradation Pathways

The structure of this compound contains several functional groups susceptible to degradation:

  • Secondary Amine: The amine is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[6] It can also undergo reactions with carbonyl-containing impurities or excipients.[7]

  • Oxolane (THF) Ring: The ether linkage is generally stable but can be cleaved under harsh acidic conditions, potentially leading to ring-opening.

  • Hydrochloride Salt: In unbuffered aqueous solutions, the salt of a weak base and strong acid can create an acidic pH, which may catalyze hydrolysis of other functional groups or the drug molecule itself.[8]

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Acid/Base Hydrolysis cluster_thermal Thermal Stress Parent N-ethyloxolan-3-amine hydrochloride Ox_Product N-oxide Derivative Parent->Ox_Product Hydrolysis_Product Ring-Opened Product (Under Forcing Conditions) Parent->Hydrolysis_Product Thermal_Product Unspecified Thermal Degradants Parent->Thermal_Product

Caption: Potential degradation pathways for N-ethyloxolan-3-amine HCl.

Experimental Protocol for Forced Degradation Study

This protocol provides a systematic approach to stress the molecule under various conditions as recommended by ICH guidelines.[4]

Objective: To identify the degradation products of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV/MS system for peak identification and tracking

  • Photostability chamber

  • Oven

Step-by-Step Methodology:

  • Method Development: Develop a preliminary HPLC method (e.g., reversed-phase gradient) capable of resolving the parent peak from any potential impurities. A mass spectrometer is highly valuable for identifying the mass of degradant peaks.

  • Stress Conditions: Prepare solutions of the compound (e.g., at 1 mg/mL) and expose them to the conditions outlined in Table 2. The goal is to achieve 5-20% degradation of the parent compound.[6]

    • Acid Hydrolysis: Treat with 0.1N HCl at 60 °C.

    • Base Hydrolysis: Treat with 0.1N NaOH at 60 °C.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid powder and a solution to heat (e.g., 80 °C).

    • Photostability: Expose the solid powder and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration should be adjusted based on the observed rate of degradation.

  • Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by the HPLC method.

  • Data Evaluation:

    • Track the formation of new peaks (degradants).

    • Calculate the percentage degradation of the parent compound.

    • Perform a mass balance to ensure all major degradants are accounted for.

    • Use HPLC-MS data to propose structures for the observed degradation products.

    • Demonstrate peak purity of the parent peak in the presence of degradants using a photodiode array (PDA) detector or mass spectrometer to validate the method as "stability-indicating."

Data Presentation

A summary table is crucial for reporting the outcomes of the forced degradation study.

Table 2: Summary of Forced Degradation Study Results

Stress ConditionReagent/ConditionTime (hours)% DegradationNumber of DegradantsMajor Degradant(s) (Peak Area %)
Acid Hydrolysis 0.1N HCl @ 60 °C[Data to be determined experimentally][Data to be determined experimentally][Data][Data to be determined experimentally]
Base Hydrolysis 0.1N NaOH @ 60 °C[Data to be determined experimentally][Data to be determined experimentally][Data][Data to be determined experimentally]
Oxidation 3% H₂O₂ @ RT[Data to be determined experimentally][Data to be determined experimentally][Data][Data to be determined experimentally]
Thermal (Solid) 80 °C[Data to be determined experimentally][Data to be determined experimentally][Data][Data to be determined experimentally]
Thermal (Solution) 80 °C[Data to be determined experimentally][Data to be determined experimentally][Data][Data to be determined experimentally]
Photolytic (Solid) ICH Q1B[Data to be determined experimentally][Data to be determined experimentally][Data][Data to be determined experimentally]
Photolytic (Solution) ICH Q1B[Data to be determined experimentally][Data to be determined experimentally][Data][Data to be determined experimentally]

Conclusion and Recommendations

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the provided protocols for solubility determination and forced degradation analysis will enable researchers to generate this critical information.

Key Recommendations:

  • Storage: Based on general principles for amine hydrochlorides, the compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions to minimize potential degradation.[1]

  • Formulation: For aqueous formulations, the use of a suitable buffering system is strongly recommended to maintain a pH range of optimal stability (typically pH 4-8 for many pharmaceuticals) and prevent pH-catalyzed degradation.[9]

  • Analytical Methods: The development of a validated, stability-indicating HPLC method is a prerequisite for all quantitative studies involving this compound.

By following the methodologies outlined in this guide, researchers and drug development professionals can build a robust data package to support the confident advancement of this compound in their research and development pipelines.

References

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Potential stereoisomers of N-ethyloxolan-3-amine and their synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers and Synthesis of N-ethyloxolan-3-amine

This guide provides a comprehensive technical overview of N-ethyloxolan-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. We will delve into the stereochemical nature of this molecule and present detailed, field-proven strategies for both racemic and stereoselective synthesis. The methodologies described herein are grounded in established chemical principles and are designed to be directly applicable by researchers, scientists, and professionals in the field.

Part I: Stereochemical Analysis of N-Ethyloxolan-3-amine

The molecular structure of N-ethyloxolan-3-amine, also known as N-ethyl-tetrahydrofuran-3-amine, contains a single stereocenter. The carbon atom at the 3-position of the oxolane (tetrahydrofuran) ring is bonded to four distinct substituents:

  • An ethylamino group (-NHCH₂CH₃)

  • A hydrogen atom (-H)

  • The C2 methylene group of the ring (-CH₂-O-)

  • The C4 methylene group of the ring (-CH₂-C5-)

This configuration makes the C3 carbon a chiral center, giving rise to two non-superimposable mirror images known as enantiomers.[1] These enantiomers are designated as (R)-N-ethyloxolan-3-amine and (S)-N-ethyloxolan-3-amine according to the Cahn-Ingold-Prelog priority rules. The existence of a specific CAS registry number for the hydrochloride salt of the (S)-enantiomer underscores the relevance of accessing these stereoisomers in an enantiomerically pure form.[2]

It is crucial to note that while some amines can undergo rapid pyramidal inversion at the nitrogen atom, which would complicate chirality, the stereocenter in N-ethyloxolan-3-amine is a tetrahedral carbon.[3] Therefore, the enantiomers are configurationally stable under standard conditions.

Figure 1: Enantiomers of N-ethyloxolan-3-amine.

Part II: Synthesis of Racemic N-Ethyloxolan-3-amine

The most direct and efficient route to a racemic mixture of N-ethyloxolan-3-amine is through the reductive amination of oxolan-3-one. This widely-used transformation is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity and broad applicability.[4][5] The process occurs in a single pot via two sequential steps: the formation of an imine intermediate followed by its in-situ reduction.

Causality Behind Experimental Choices
  • Reactants : Oxolan-3-one (tetrahydrofuran-3-one) serves as the carbonyl precursor. Ethylamine is the primary amine source.

  • Solvent : A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is preferred to prevent unwanted side reactions with the reducing agent.

  • Reducing Agent : The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this application.[5] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective hydride donor. It is acidic enough to catalyze imine formation but not reactive enough to reduce the starting ketone, thus preventing the formation of the corresponding alcohol byproduct.[6] Sodium cyanoborohydride (NaBH₃CN) is another viable option, though toxicity concerns make NaBH(OAc)₃ a more common choice in modern synthesis.

Racemic_Synthesis cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product Oxolanone Oxolan-3-one Imine_Formation Step 1: Imine Formation (Acid Catalyzed) Oxolanone->Imine_Formation Ethylamine Ethylamine Ethylamine->Imine_Formation Reduction Step 2: In-Situ Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Intermediate Racemate Racemic N-ethyloxolan-3-amine ((R/S) Mixture) Reduction->Racemate

Figure 2: Workflow for Racemic Synthesis.
Experimental Protocol: Racemic Synthesis
  • Reaction Setup : To a solution of oxolan-3-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add ethylamine (1.2 eq, either as a solution in THF or bubbled as a gas). Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic. Maintain the temperature at 20-25°C.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed (typically 2-4 hours).

  • Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure racemic N-ethyloxolan-3-amine.

Part III: Stereoselective Synthesis Strategies

For applications in drug development, accessing a single enantiomer is often a regulatory and functional necessity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[7] The most practical and widely-used method for obtaining enantiomerically pure N-ethyloxolan-3-amine is the chiral resolution of the racemic mixture.

A. Chiral Resolution via Diastereomeric Salt Formation

This classical technique leverages the formation of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by conventional means like fractional crystallization.[8][9] The principle involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[10][11]

Causality Behind Experimental Choices:

  • Resolving Agent : Enantiomerically pure tartaric acid is an ideal choice due to its availability, low cost, and proven efficacy in resolving a wide array of racemic amines.[10][11] Specifically, (+)-tartaric acid or its more lipophilic derivative, (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), can be used.[7]

  • Salt Formation : The reaction between the racemic amine ((R/S)-amine) and the chiral acid ((+)-acid) generates two diastereomeric salts: ((R)-amine)-(+)-acid and ((S)-amine)-(+)-acid.

  • Fractional Crystallization : These diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent (often an alcohol like methanol or ethanol), one diastereomer will preferentially crystallize out of the solution while the other remains dissolved.[8][10]

  • Liberation of the Enantiomer : After isolating the less soluble diastereomeric salt by filtration, it is treated with a base (e.g., NaOH or KOH) to neutralize the chiral acid and liberate the free, enantiomerically enriched amine.[7]

Chiral_Resolution cluster_process Resolution Process cluster_products Separated Enantiomers Racemic_Amine Racemic (R/S)-Amine Salt_Formation 1. Diastereomeric Salt Formation (R-Amine)-(+)-Acid (S-Amine)-(+)-Acid Racemic_Amine->Salt_Formation Chiral_Acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Chiral_Acid->Salt_Formation Crystallization 2. Fractional Crystallization (Separation based on solubility) Salt_Formation->Crystallization Liberation 3. Liberation with Base Crystallization->Liberation Less Soluble Salt Enantiomer_2 Enriched (R)-Amine (from mother liquor) Crystallization->Enantiomer_2 More Soluble Salt (in solution) Enantiomer_1 Enriched (S)-Amine (from crystals) Liberation->Enantiomer_1

Sources

Thermochemical properties of N-ethyloxolan-3-amine hydrochloride

The thermochemical characterization of this compound is a critical step in its development for any application. The absence of published data necessitates a rigorous, first-principles approach. By systematically applying the experimental protocols for TGA-MS, DSC, and bomb calorimetry, and validating the results with robust DFT calculations, researchers can generate a comprehensive and reliable thermochemical profile. This integrated approach not only ensures data integrity but also provides deep mechanistic insights, forming a solid foundation for process safety, stability assessment, and future research. [3][7][30]

References

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Methodological & Application

Application Notes & Protocols: The Utility of N-ethyloxolan-3-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of N-ethyloxolan-3-amine hydrochloride. While direct literature on this specific salt is emerging, the core scaffold of 3-aminotetrahydrofuran is a privileged structure in modern drug discovery.[1][2] These notes will focus on the synthetic utility of this building block, contextualized through its role in the synthesis of potent and selective enzyme inhibitors, such as those targeting Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[3][4][5] We will provide a representative synthetic protocol, explain the rationale behind experimental choices, and present data and workflow visualizations to guide laboratory practice.

Introduction: The 3-Aminotetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring is a common motif in a vast array of natural products and synthetic pharmaceuticals. Its non-planar, flexible conformation allows it to present substituents in well-defined three-dimensional space, making it an excellent scaffold for probing interactions within biological targets.[1] When functionalized with an amine at the 3-position, the resulting 3-aminotetrahydrofuran becomes a versatile building block, combining the conformational properties of the THF ring with the rich reactivity of a primary or secondary amine.[1][2]

This scaffold is particularly valuable in medicinal chemistry for several reasons:

  • Improved Physicochemical Properties: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, often improving aqueous solubility and other pharmacokinetic parameters of the final drug molecule.

  • Stereochemical Control: The chiral centers on the THF ring allow for the synthesis of enantiomerically pure compounds, which is critical for achieving selectivity and reducing off-target effects.[6]

  • Vectorial Exit Points: The amine provides a reliable point for chemical modification, allowing chemists to systematically explore the chemical space around a target's binding pocket in structure-activity relationship (SAR) studies.[2]

This compound (CAS: 1292369-57-3) is the hydrochloride salt of N-ethyl-3-aminotetrahydrofuran.[7][8] The use of the hydrochloride salt is a standard practice in pharmaceutical chemistry to enhance the stability, crystallinity, and handling properties of the parent amine.[9][10]

Application Focus: Synthesis of Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a pivotal role at the intersection of the intrinsic and extrinsic pathways of the blood coagulation cascade.[4][11] Its inhibition prevents the conversion of prothrombin to thrombin, thereby blocking thrombus formation.[4] Consequently, FXa is a major target for the development of modern oral anticoagulants.[4][12] Many potent FXa inhibitors incorporate a heterocyclic amine that binds to the S4 pocket of the enzyme. The 3-aminotetrahydrofuran moiety is an excellent candidate for this role.

This application note will detail a representative protocol for an amide coupling reaction, a cornerstone of medicinal chemistry, using N-ethyloxolan-3-amine to synthesize a key intermediate for an FXa inhibitor.

Workflow for Amide Coupling

Below is a generalized workflow for the synthesis of an amide-linked FXa inhibitor intermediate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DMF) B Add Coupling Agents (e.g., HATU, HOBt) A->B Activation C Add Tertiary Base (e.g., DIPEA) B->C Activation E Add Amine Solution to Activated Carboxylic Acid C->E D Prepare N-ethyloxolan-3-amine from Hydrochloride Salt D->E F Stir at Room Temperature (Monitor by LC-MS) E->F G Quench Reaction (e.g., with H2O) F->G H Aqueous Work-up (e.g., EtOAc/Brine Extraction) G->H I Dry & Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Final Product Analysis (NMR, HRMS) J->K Characterization

Caption: Amide Coupling Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Free-Basing of this compound

Causality: The amide coupling reaction requires the amine to be in its free base form to act as a nucleophile. The hydrochloride salt is stable but unreactive in this context. Therefore, the proton must be removed by treatment with a base. An aqueous work-up is a standard and effective method for this transformation.[9]

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, standard glassware

Procedure:

  • Dissolution: Dissolve 1.0 eq of this compound in deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add 1.1 eq of 2M NaOH solution while stirring. Monitor the pH with litmus paper or a pH meter to ensure it is basic (pH > 10).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine into an organic solvent (e.g., DCM or EtOAc) three times.

  • Drying & Concentration: Combine the organic layers. Dry over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Validation: The resulting oil is the free base, N-ethyloxolan-3-amine. It should be used immediately in the next step. Purity can be checked by ¹H NMR if desired.

Protocol 2: HATU-Mediated Amide Coupling

Causality: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU is highly efficient at activating the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to scavenge the proton released during the reaction without competing with the primary amine nucleophile. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester.

Materials:

  • N-ethyloxolan-3-amine (free base from Protocol 1)

  • Target Carboxylic Acid (e.g., 5-chlorothiophene-2-carboxylic acid, a common fragment in FXa inhibitors)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (EtOAc, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes. A color change may be observed, indicating the formation of the activated ester.

  • Addition: Add a solution of N-ethyloxolan-3-amine (1.2 eq) in a small amount of anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water. Extract the product with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data Presentation and Characterization

The success of the synthesis should be validated by standard analytical techniques.

Parameter Description Example Expected Value/Result
Reaction Yield Isolated yield after purification75-90%
LC-MS Purity assessment and mass confirmation>95% purity, [M+H]⁺ peak corresponding to the product's molecular weight
¹H NMR Structural confirmationPeaks corresponding to all protons in the expected structure with correct integration and multiplicity
¹³C NMR Structural confirmationPeaks corresponding to all unique carbons in the expected structure

Logical Relationships in Synthesis

The relationship between the starting materials and the final product highlights the modularity of modern medicinal chemistry synthesis.

G A N-ethyloxolan-3-amine Hydrochloride B Free-Basing (Protocol 1) A->B C N-ethyloxolan-3-amine (Free Base) B->C E Amide Coupling (Protocol 2) C->E D Target Carboxylic Acid (e.g., 5-chlorothiophene-2-carboxylic acid) D->E F Final Amide Product (FXa Inhibitor Intermediate) E->F

Caption: Synthetic Pathway Logic.

References

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Application Notes & Protocols: Strategic Incorporation of N-ethyloxolan-3-amine Hydrochloride into PROTAC Linker Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2] These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, inducing the POI's ubiquitination and subsequent degradation by the proteasome.[][4][5] A PROTAC's architecture consists of three key components: a warhead ligand for the POI, an E3 ligase ligand, and a chemical linker that conjugates the two.[6][7] It is now unequivocally established that the linker is not a passive spacer but a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the crucial POI-PROTAC-E3 ligase ternary complex.[6][8][9]

While established linker classes like polyethylene glycol (PEG) and alkyl chains are widely used, the field is rapidly evolving towards more sophisticated, functional linkers to unlock novel PROTAC agents with enhanced bioactivity.[6][10] This guide provides a technical framework for the strategic application of N-ethyloxolan-3-amine hydrochloride, a commercially available secondary amine building block, in the development of novel PROTACs. Although its direct application in published PROTAC literature is not yet established, its structural motifs—a cyclic ether and a secondary amine—offer intriguing possibilities for modulating linker rigidity, polarity, and vectorality.

This document will detail the rationale for its use, provide robust, step-by-step protocols for its incorporation into a PROTAC scaffold, and outline the critical validation assays required to characterize the resulting degrader molecules. The protocols herein are grounded in established, validated chemical biology techniques and are designed to be adaptable for researchers developing PROTACs against various target proteins.

Rationale for Incorporating N-ethyloxolan-3-amine

The chemical structure of N-ethyloxolan-3-amine presents several advantages for its use as a linker component in PROTAC design:

  • Modulation of Physicochemical Properties: The oxolane (tetrahydrofuran) ring introduces a polar ether group, which can enhance solubility and modulate the overall lipophilicity of the PROTAC, a key factor in achieving favorable ADME properties.

  • Conformational Constraint: Compared to highly flexible alkyl or PEG linkers, the cyclic nature of the oxolane moiety can introduce a degree of rigidity.[9] This can help to pre-organize the PROTAC conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to improved degradation efficiency.[][11]

  • Synthetic Versatility: The secondary amine provides a robust handle for standard coupling chemistries, such as amide bond formation, allowing for straightforward incorporation into a growing linker chain.[12][13]

The strategic placement of this building block can influence the exit vector from the ligand it is attached to, thereby impacting the ultimate orientation of the POI and E3 ligase within the ternary complex.

Conceptual Workflow for PROTAC Synthesis & Evaluation

The development of a novel PROTAC incorporating N-ethyloxolan-3-amine follows a logical, multi-stage process. This workflow ensures that synthetic efforts are directly correlated with functional outcomes.

PROTAC_Workflow cluster_0 Part 1: Synthesis cluster_1 Part 2: Validation A Step 1: Activate Ligand (POI or E3 Ligase) B Step 2: Linker Elongation with N-ethyloxolan-3-amine A->B Amide Coupling C Step 3: Final Conjugation to Second Ligand B->C Amide Coupling / Click Chemistry D Step 4: Purification & Characterization C->D E Assay 1: Ternary Complex Formation D->E Test Compound F Assay 2: Target Ubiquitination E->F G Assay 3: Target Degradation (Western Blot / Proteomics) F->G H Assay 4: Cellular Potency & Selectivity (DC50/Dmax) G->H

Figure 1: Conceptual workflow for the synthesis and validation of a PROTAC utilizing a novel linker component.

Detailed Protocols: Synthesis

This section details a representative synthetic route to incorporate N-ethyloxolan-3-amine into a PROTAC. This example assumes a modular approach where a linker is built off one ligand before conjugation to the second.

Scenario: Conjugating a POI ligand (containing a carboxylic acid) to an E3 ligase ligand (e.g., a pomalidomide derivative with a terminal amine linker).[5][14]

Required Materials:

  • POI-Ligand-COOH (Protein of Interest ligand with a carboxylic acid handle)

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • E3-Ligand-Linker-NH₂ (E3 ligase ligand with an amine-terminated linker)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard purification supplies (Silica gel, HPLC)

Protocol 4.1: Boc-Protection of N-ethyloxolan-3-amine

Rationale: The secondary amine must be protected to prevent unwanted side reactions during the initial amide coupling step. The Boc group is an ideal choice due to its stability and ease of removal under acidic conditions.

  • Preparation: To a solution of this compound (1.0 eq) in DCM, add TEA or DIPEA (2.2 eq) and stir at 0 °C for 15 minutes.

  • Reaction: Add Boc₂O (1.1 eq) dropwise to the solution.

  • Incubation: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield Boc-N-ethyloxolan-3-amine.

Protocol 4.2: Amide Coupling to POI Ligand

Rationale: This step conjugates the protected linker building block to the first ligand using standard peptide coupling reagents.

  • Activation: In a flask, dissolve POI-Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

  • Coupling: Add a solution of Boc-N-ethyloxolan-3-amine (1.1 eq) in anhydrous DMF to the activated POI ligand solution.

  • Incubation: Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the reaction mixture directly by reverse-phase HPLC to obtain the POI-Ligand-Linker(Boc)-Intermediate.

Protocol 4.3: Boc Deprotection

Rationale: The Boc protecting group is removed to expose the terminal amine, making it available for conjugation to the second ligand.

  • Reaction: Dissolve the purified POI-Ligand-Linker(Boc)-Intermediate (1.0 eq) in a 20-50% solution of TFA in DCM.

  • Incubation: Stir at room temperature for 1-2 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting POI-Ligand-Linker-NH₂ intermediate is often used in the next step without further purification.

Protocol 4.4: Final PROTAC Assembly

Rationale: The final step involves forming an amide bond between the newly synthesized intermediate and the second ligand (in this case, an E3 ligand with a carboxylic acid handle).

  • Activation: In a separate flask, dissolve E3-Ligand-Linker-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes.

  • Final Coupling: Add the crude POI-Ligand-Linker-NH₂ intermediate from the previous step to the activated E3 ligand solution.

  • Incubation: Stir the reaction at room temperature overnight.

  • Final Purification & Characterization: Purify the final PROTAC molecule by reverse-phase preparative HPLC. Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

Detailed Protocols: Validation Assays

Once the novel PROTAC is synthesized and purified, a series of biochemical and cellular assays are essential to determine its efficacy.

Validation_Assays A Purified PROTAC B Biophysical Assays (SPR / TR-FRET / FP) A->B Binding Affinity C In Vitro Assays (Ubiquitination) B->C Ternary Complex Formation D Cell-Based Assays (Western Blot, NanoBRET™) C->D Degradation Confirmation E Functional Assays (Viability, Phenotype) D->E Biological Effect

Figure 2: A tiered approach to the biophysical and cellular validation of a novel PROTAC.

Protocol 5.1: Ternary Complex Formation Assay (NanoBRET™)

Rationale: A productive PROTAC must successfully bring the POI and E3 ligase into a proximity-induced complex.[8][15] The NanoBRET™ assay is a powerful live-cell method to quantify this event.[16][17]

  • Cell Line Preparation: Use a cell line where the endogenous POI is tagged with HiBiT (e.g., via CRISPR/Cas9 editing). These cells should also stably express the LgBiT subunit.

  • E3 Ligase Component: Transfect the cells with a plasmid encoding a HaloTag® fusion of the recruited E3 ligase (e.g., VHL-HaloTag® or CRBN-HaloTag®).

  • Assay Setup:

    • Plate the engineered cells in a 96-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand to label the E3 ligase fusion protein.

    • Add the Nano-Glo® HiBiT Lytic Substrate.

    • Treat cells with a serial dilution of the synthesized PROTAC.

  • Data Acquisition: Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission simultaneously.

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the ratio upon PROTAC addition indicates ternary complex formation. Plot the ratio against PROTAC concentration to determine the potency of complex formation (TC₅₀).

Protocol 5.2: Target Protein Degradation Assay (Western Blot)

Rationale: The definitive functional outcome of a PROTAC is the degradation of its target protein. Western blotting is a standard and direct method to visualize and quantify this reduction.

  • Cell Treatment: Plate the desired cell line (expressing the POI) and allow cells to adhere overnight.

  • Dosing: Treat cells with a range of concentrations of the novel PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Interpretation & Summary

The successful development of a PROTAC requires careful analysis of data from both synthesis and validation stages. Key parameters should be summarized for clear comparison between different PROTAC candidates.

Table 1: Summary of Key Performance Indicators for a Novel PROTAC

ParameterAssayMetricExample ResultInterpretation
Purity HPLC, HRMS% Purity, m/z>98%, [M+H]⁺ foundConfirms identity and suitability for biological assays.
Ternary Complex Formation NanoBRET™TC₅₀50 nMPotency of inducing the POI-E3 ligase interaction in live cells.
Target Degradation Western BlotDC₅₀25 nMConcentration required for 50% target protein degradation.
Maximal Degradation Western BlotDₘₐₓ95%The maximal level of protein knockdown achievable.
Degradation Selectivity Proteomics (MS)Off-target hitsNone significantDetermines if the PROTAC degrades proteins other than the intended target.

Conclusion & Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the application of this compound in the design and development of novel PROTACs. By serving as a unique building block for linker synthesis, it offers a new avenue to modulate the physicochemical and structural properties of degraders. The provided protocols for synthesis and validation create a self-validating system, ensuring that newly created molecules are thoroughly characterized both chemically and biologically. Following this workflow allows researchers to rationally design, synthesize, and validate next-generation PROTACs, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.

References

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available at: [Link]

  • Xing, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules. Available at: [Link]

  • Xing, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Kozicka, Z., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (2023). ePrints Soton. Available at: [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

  • Kozicka, Z., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]

  • Application of PROTACs in target identification and validation. (2024). ScienceOpen. Available at: [Link]

  • Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). (2022). ResearchGate. Available at: [Link]

  • Improve your protein degrader design with new ways to discover E3 ligase ligands. (2021). NanoTemper Technologies. Available at: [Link]

  • Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. (2023). JACS Au. Available at: [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). ResearchGate. Available at: [Link]

  • PROTAC degraders as chemical probes for studying target biology and target validation. Bohrium. Available at: [Link]

  • E3 Ligase Ligand - Linker Conjugates. JenKem Technology. Available at: [Link]

  • Ciossani, G., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available at: [Link]

  • N-Phenyloxolan-3-amine hydrochloride. PubChem. Available at: [Link]

  • N-methyloxolan-3-amine. PubChem. Available at: [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2022). PMC. Available at: [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). Chemistry – An Asian Journal. Available at: [Link]

  • Click chemistry in the development of PROTACs. (2023). PMC. Available at: [Link]

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Application Note & Protocol: N-Alkylation using N-ethyloxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylation in Medicinal Chemistry

N-alkylation, the introduction of an alkyl group onto a nitrogen atom, is a cornerstone transformation in the synthesis of nitrogen-containing compounds.[1] This reaction is of paramount importance in drug discovery and development, as the nature of the alkyl substituents on an amine can profoundly influence a molecule's pharmacological profile.[2][3] Key molecular properties such as binding affinity, selectivity, solubility, metabolic stability, and overall ADME (absorption, distribution, metabolism, and excretion) characteristics can be finely tuned through strategic N-alkylation.[2][3]

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, and its incorporation can modulate polarity and metabolic stability. N-ethyloxolan-3-amine hydrochloride serves as a valuable building block for introducing the N-ethyloxolane moiety, offering a pathway to novel chemical entities with potentially improved drug-like properties. This guide provides a comprehensive overview of the principles and a detailed protocol for the N-alkylation of various substrates using this compound.

Reagent Profile: this compound

  • Structure:

  • CAS Number: 1292369-57-3[4]

  • Molecular Formula: C6H14ClNO[4]

  • Molecular Weight: 151.63 g/mol [4]

  • Appearance: Typically a white to off-white solid.

  • Key Features: As a hydrochloride salt, the amine is protonated, rendering it stable for storage. Prior to its use in an N-alkylation reaction, the free base must be generated in situ or in a separate step by treatment with a suitable base.

Mechanistic Considerations: Pathways to N-Alkylation

The N-alkylation of a primary or secondary amine with an alkyl halide, such as in this protocol, proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism.[5]

Core Mechanism:

  • Deprotonation: The amine hydrochloride is neutralized by a base to generate the free, nucleophilic amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbon of the alkyl halide.[5]

  • Transition State: A pentavalent transition state is formed where the N-C bond is forming and the C-X (halide) bond is breaking.

  • Product Formation: The halide is expelled as a leaving group, resulting in the formation of a new C-N bond and the alkylated amine product.[5]

A common challenge in N-alkylation is over-alkylation, where the newly formed secondary amine can react further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt.[5][6] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

An alternative and often more controlled method for N-alkylation is reductive amination .[7][8] This involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7][9] This method is highly effective at preventing over-alkylation.[7][9]

Experimental Protocol: N-Alkylation of a Primary Amine with an Alkyl Halide

This protocol details a general procedure for the N-alkylation of a primary amine using this compound and an alkyl bromide.

Materials:

  • This compound

  • Primary amine (Substrate)

  • Alkyl bromide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Add anhydrous acetonitrile or DMF (to a concentration of approximately 0.1-0.5 M).

    • Add a suitable base, such as anhydrous potassium carbonate (2.5-3.0 eq) or triethylamine (2.5-3.0 eq). The excess base is to first neutralize the hydrochloride salt and then to act as a proton scavenger for the HCl generated during the alkylation.

    • Stir the suspension at room temperature for 15-30 minutes to ensure the formation of the free amine.

  • Addition of Alkylating Agent:

    • Add the primary amine substrate (1.0 - 1.2 eq) to the reaction mixture.

    • Slowly add the alkyl bromide (1.0 eq) dropwise to the stirred suspension.

  • Reaction:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. The optimal temperature and time will depend on the reactivity of the substrates.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[10]

Workflow Diagram

N_Alkylation_Workflow Setup 1. Reaction Setup - N-ethyloxolan-3-amine HCl - Anhydrous Solvent - Base (e.g., K₂CO₃) FreeBase 2. In-situ Free Base Formation (Stir at RT) Setup->FreeBase Addition 3. Add Primary Amine & Alkyl Halide FreeBase->Addition Reaction 4. Heat and Stir (e.g., 60-80 °C, 4-24h) Addition->Reaction Monitoring 5. Monitor by TLC/LC-MS Reaction->Monitoring Workup 6. Work-up - Cool, Filter (if needed) - Concentrate - Liquid-Liquid Extraction Monitoring->Workup Reaction Complete Purification 7. Purification (Flash Column Chromatography) Workup->Purification Product Pure N-Alkylated Product Purification->Product

Caption: Experimental workflow for N-alkylation.

Data Presentation: Key Reaction Parameters

ParameterRecommended RangeRationale
Stoichiometry (Amine:Halide) 1:1 to 1.2:1Using a slight excess of the amine can help to drive the reaction to completion. A large excess should be avoided to minimize side reactions.
Base (equivalents) 2.5 - 3.0Sufficient base is required to neutralize the hydrochloride salt and the acid generated during the reaction.
Solvent MeCN, DMFPolar aprotic solvents are generally effective for SN2 reactions.
Temperature 60 - 80 °CHeating is often necessary to overcome the activation energy of the reaction.
Reaction Time 4 - 24 hoursDependent on substrate reactivity; should be monitored empirically.

Troubleshooting

  • Low Conversion:

    • Cause: Insufficiently active alkylating agent, low reaction temperature, or insufficient reaction time.

    • Solution: Increase the reaction temperature, extend the reaction time, or consider a more reactive alkylating agent (e.g., an alkyl iodide or triflate).

  • Over-alkylation:

    • Cause: The product amine is more nucleophilic than the starting amine.

    • Solution: Use a 1:1 stoichiometry or a slight excess of the starting amine. Add the alkyl halide slowly to maintain a low concentration. Alternatively, consider reductive amination.[7]

  • Difficult Purification:

    • Cause: Similar polarity of starting materials, product, and byproducts.

    • Solution: Optimize the chromatography solvent system. If the product is basic, an acidic workup to form the salt followed by extraction of neutral impurities and then basification and re-extraction of the product can be effective.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[11][12]

  • Reagent Handling: Alkyl halides are often toxic and lachrymatory. Handle them with care.[13] Organic solvents like DMF and acetonitrile are flammable and have specific health hazards.

  • Pressure: If the reaction is conducted in a sealed vessel, be aware of potential pressure buildup, especially when heating.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

N-alkylation with this compound is a valuable method for introducing a key structural motif into molecules of interest for drug discovery. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can effectively synthesize novel N-alkylated amines. The provided protocol offers a robust starting point for these synthetic endeavors. For challenging substrates where over-alkylation is a concern, exploring alternative methods such as reductive amination is highly recommended.

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Badawy, A. M. (2017). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Retrieved from [Link]

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • Clark, J. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wisdom Lib. (2024). N-alkylation: Significance and symbolism. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Vitol. (2021). Alkylate (Alkyl Unit)_SDS_US_V3.0. Retrieved from [Link]

  • Grokipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

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Application Note: Synthetic Protocols and Experimental Considerations for N-ethyloxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the effective use of N-ethyloxolan-3-amine hydrochloride, a valuable secondary amine building block in pharmaceutical and materials science research. As this reagent is supplied as a hydrochloride salt, this document places special emphasis on the prerequisite deprotonation step, explaining the chemical principles and practical considerations for liberating the nucleophilic free amine. We present two field-proven, step-by-step protocols for cornerstone synthetic transformations: N-acylation for the synthesis of tertiary amides and reductive amination for the controlled synthesis of tertiary amines. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to confidently and successfully incorporate this versatile reagent into their synthetic workflows.

Introduction and Reagent Overview

N-ethyloxolan-3-amine, also known as N-ethyltetrahydrofuran-3-amine, is a cyclic secondary amine that serves as a key structural motif in modern medicinal chemistry. Its hydrochloride salt form offers enhanced stability, improved shelf-life, and greater ease of handling as a crystalline solid compared to the free base.[1] The oxolane (tetrahydrofuran) ring provides a desirable balance of polarity and metabolic stability, making it an attractive component for modulating the physicochemical properties of drug candidates.

The primary consideration for any reaction involving this reagent is that the amine nitrogen is protonated, rendering it non-nucleophilic.[2] Consequently, the first step in nearly all applications is the in situ or prior neutralization of the hydrochloride salt with a suitable base to generate the reactive free amine. This document will thoroughly address this critical activation step before detailing specific synthetic protocols.

Physicochemical Properties and Safety

Prior to any experimental work, it is imperative to be familiar with the properties of the reagent and to adhere to strict safety protocols.

PropertyValueSource
Chemical Name This compound-
Synonyms N-ethyltetrahydrofuran-3-amine HCl-
CAS Number 1292369-57-3[3]
Molecular Formula C6H14ClNO[3]
Molecular Weight 151.63 g/mol [3]
Appearance White to off-white crystalline solidTypical
Storage Store at room temperature in a dry, well-ventilated place.[3][4]Vendor Data

Safety and Handling:

  • Hazard Identification: While specific data for the N-ethyl derivative is limited, related compounds like N-methyloxolan-3-amine hydrochloride are classified as causing serious eye damage.[5][6] Assume this reagent carries similar hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The Critical Role of Basification: Liberating the Free Amine

The hydrochloride salt is an ammonium salt, formed by the acid-base reaction between the secondary amine and hydrochloric acid.[2] To utilize the amine's nucleophilicity, the proton must be removed.

R₂NH₂⁺Cl⁻ + Base ⇌ R₂NH + [Base-H]⁺Cl⁻

The choice of base is critical and depends on the specific reaction conditions, the electrophile's sensitivity to bases, and the desired workup procedure.

  • Non-Nucleophilic Organic Bases (Recommended): Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. They are strong enough to deprotonate the ammonium salt but are generally poor nucleophiles, minimizing unwanted side reactions. A slight excess (1.1-1.2 equivalents) is often used to ensure complete neutralization and to scavenge any acid generated during the subsequent reaction.

  • Inorganic Bases: Weaker inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can also be used, particularly in two-phase systems or with protic solvents. They are inexpensive and easily removed during aqueous workup.

G cluster_0 Amine Hydrochloride (Inactive Nucleophile) cluster_1 Free Amine (Active Nucleophile) inactive N-ethyloxolan-3-aminium chloride (R₂NH₂⁺Cl⁻) active N-ethyloxolan-3-amine (R₂NH) inactive->active + Base active->inactive + HCl base Base (e.g., Et₃N) conj_acid Protonated Base (e.g., Et₃NH⁺Cl⁻) base->conj_acid Deprotonation

Figure 1: Equilibrium of Amine Hydrochloride Neutralization

Protocol 1: N-Acylation with an Acyl Chloride

N-acylation is a fundamental transformation that converts the secondary amine into a tertiary amide.[8] This protocol details the reaction with acetyl chloride as a representative acylating agent.

Scientist's Note: This reaction proceeds via a nucleophilic addition-elimination mechanism.[9] The free amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group. The HCl byproduct is neutralized by the excess base in the reaction mixture.

Experimental Workflow

G start Start | Weigh Reagents step1 Step 1: Dissolution & Inerting Dissolve amine HCl in DCM. Flush with N₂ or Ar. start->step1 step2 Step 2: Basification Add Triethylamine (TEA). Stir for 10 min. step1->step2 step3 Step 3: Acylation Cool to 0°C. Add Acetyl Chloride dropwise. step2->step3 step4 Step 4: Reaction Warm to RT. Monitor by TLC. step3->step4 step5 Step 5: Quench & Workup Add H₂O. Separate layers. Wash organic with brine. step4->step5 step6 Step 6: Isolation Dry (Na₂SO₄). Filter & concentrate. Purify via chromatography. step5->step6 end End | Pure N-acetyl-N-ethyloxolan-3-amine step6->end

Figure 2: Workflow for N-Acylation Protocol
Materials and Reagents
  • This compound (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath

Step-by-Step Protocol
  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 151.6 mg).

  • Dissolution: Add anhydrous dichloromethane (5 mL) and stir to suspend the solid.

  • Basification: Add triethylamine (2.2 mmol, 0.306 mL) to the suspension. Stir at room temperature for 10-15 minutes. The mixture should become a clear solution as the free amine is formed.

    • Scientist's Note: Two equivalents of base are used here: one to neutralize the starting hydrochloride salt and a second to scavenge the HCl generated by the reaction with acetyl chloride.

  • Acylation: Cool the flask to 0°C in an ice bath. Slowly add a solution of acetyl chloride (1.1 mmol, 0.078 mL) in anhydrous DCM (1 mL) dropwise over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The product should have a higher Rf than the starting amine.

  • Workup: Once the reaction is complete, quench by slowly adding deionized water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Washing: Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

    • Scientist's Note: The acid wash removes any remaining TEA, while the bicarbonate wash removes any residual acetyl chloride.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-acetyl-N-ethyloxolan-3-amine.

Protocol 2: Reductive Amination with an Aldehyde

Reductive amination is a powerful and highly controlled method for N-alkylation, forming a new carbon-nitrogen bond.[10] It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.[11] This method avoids the common issue of over-alkylation seen in direct alkylations with alkyl halides.[12] We use benzaldehyde as a model electrophile and sodium triacetoxyborohydride (STAB) as the mild reducing agent.

Scientist's Note: STAB is the reducing agent of choice for many reductive aminations because it is less reactive than other hydrides like NaBH₄. It is stable in anhydrous acidic conditions and selectively reduces the iminium ion in the presence of the more abundant aldehyde, minimizing the undesired reduction of the aldehyde to an alcohol.

Reaction Pathway

G amine N-ethyloxolan-3-amine (Free Base) intermediate Iminium Ion Intermediate [R₂N=CHR']⁺ amine->intermediate + H⁺, - H₂O aldehyde Benzaldehyde aldehyde->intermediate + H⁺, - H₂O product Tertiary Amine Product (N-benzyl-N-ethyloxolan-3-amine) intermediate->product + Reductant (STAB) reducer STAB [NaBH(OAc)₃] reducer->product

Figure 3: Pathway for Reductive Amination
Materials and Reagents
  • This compound (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Step-by-Step Protocol
  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 151.6 mg).

  • Dissolution: Add anhydrous DCE (5 mL) and stir to suspend the solid.

  • Basification: Add triethylamine (1.1 mmol, 0.153 mL) and stir for 10 minutes at room temperature to generate the free amine.

  • Iminium Formation: Add benzaldehyde (1.1 mmol, 0.112 mL) and stir the mixture for 20-30 minutes at room temperature.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 5 minutes. The reaction may mildly exotherm.

    • Scientist's Note: STAB can react with moisture. Ensure all reagents and glassware are dry. Adding it portion-wise controls the reaction rate.

  • Reaction: Stir the reaction at room temperature for 3-12 hours.

  • Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing & Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzyl-N-ethyloxolan-3-amine.

Troubleshooting

IssuePotential CauseRecommended Solution
Reaction does not start or is incomplete Insufficient base, poor quality reagents, or low temperature.Ensure 1.1 eq of base was added for deprotonation. Use fresh, anhydrous solvents and reagents. If needed, gently warm the reaction (e.g., to 40°C).
Low yield of desired product Competing side reactions; product loss during workup.In acylation, ensure slow addition of the acylating agent at 0°C. In reductive amination, ensure the iminium ion has time to form before adding the reductant. Perform extractions carefully.
Difficulty in purification Product is very polar or basic.For basic amine products that streak on silica gel, pre-treat the silica with 1% TEA in the eluent or use a different stationary phase like alumina.[13] Alternatively, the product can be isolated as a salt for easier handling and crystallization.[13]

Conclusion

This compound is a highly functional building block for synthetic chemistry. The key to its successful application lies in the understanding and proper execution of the initial basification step to unmask its nucleophilic character. The detailed protocols for N-acylation and reductive amination provided herein offer reliable and reproducible methods for generating valuable tertiary amides and amines, respectively. By following these guidelines and understanding the chemical principles behind each step, researchers can effectively leverage this reagent to advance their discovery programs.

References

  • Various Authors. (2018). What is the reaction between hydrochloric and amine? Quora. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyloxolan-3-amine. PubChem Compound Database. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • Katritzky, A. R., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of N-ethyloxolan-3-amine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the large-scale synthesis of N-ethyloxolan-3-amine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein details an optimized, scalable, and efficient one-pot reductive amination of tetrahydrofuran-3-one with ethylamine, followed by in-situ salt formation. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and robust safety protocols to ensure reproducible and safe execution of the synthesis.

Introduction

N-ethyloxolan-3-amine and its derivatives are prevalent structural motifs in a variety of biologically active compounds. As a crucial building block, access to a reliable and scalable synthesis of its hydrochloride salt is paramount for advancing research programs that rely on this intermediate. Traditional synthetic routes to 3-aminotetrahydrofuran derivatives can be lengthy or employ hazardous reagents, limiting their applicability for large-scale production.[1]

This application note presents a streamlined and cost-effective methodology centered around the reductive amination of a readily available starting material, tetrahydrofuran-3-one. This approach offers high yields, operational simplicity, and is amenable to scale-up, addressing the common challenges faced in process chemistry.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route is a one-pot reductive amination, a powerful and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds.[2] The overall transformation is depicted below:

G THF_3_one Tetrahydrofuran-3-one Imine Intermediate Imine THF_3_one->Imine Ethylamine Ethylamine (aq.) Ethylamine->Imine Product_free_base N-ethyloxolan-3-amine Imine->Product_free_base Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->Product_free_base Hydride Source Product_HCl N-ethyloxolan-3-amine HCl Product_free_base->Product_HCl Salt Formation HCl HCl in Dioxane HCl->Product_HCl G cluster_0 One-Pot Reaction cluster_1 Purification cluster_2 Salt Formation & Isolation Start Tetrahydrofuran-3-one + Ethylamine in DCM Imine_Formation Imine Formation (0°C, 1h) Start->Imine_Formation Reduction Reduction with STAB (0°C to RT, 16h) Imine_Formation->Reduction Quench Aqueous NaHCO₃ Quench Reduction->Quench Extraction DCM Extraction Quench->Extraction Acid_Wash Acid Wash (1M HCl) Extraction->Acid_Wash Basify Basification (NaOH) Acid_Wash->Basify Back_Extraction DCM Back-Extraction Basify->Back_Extraction Drying Drying (Na₂SO₄) & Concentration Back_Extraction->Drying Salt_Formation HCl in Dioxane Addition Drying->Salt_Formation Isolation Filtration & Drying Salt_Formation->Isolation Final_Product N-ethyloxolan-3-amine HCl Isolation->Final_Product

Sources

Application Note: N-Ethyloxolan-3-amine Hydrochloride as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethyloxolan-3-amine hydrochloride is an emerging chiral ligand candidate for asymmetric catalysis. Its structure, featuring a chiral tetrahydrofuran (oxolane) ring and a secondary amine, presents a unique combination of a coordinating heteroatom (oxygen) and a nitrogen-based stereocenter. This bidentate N,O-coordination potential makes it an attractive, yet underexplored, ligand for a variety of metal-catalyzed transformations. The presence of the hydrochloride salt form ensures stability and simplifies handling, with the active freebase ligand being readily generated in situ.

This document provides a detailed exploration of this compound as a ligand, focusing on its application in the palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale, provide a step-by-step experimental protocol, and present expected outcomes based on analogous systems.

Mechanistic Rationale and Ligand Design

The efficacy of N-ethyloxolan-3-amine in asymmetric catalysis is predicated on its ability to form a stable, chiral complex with a metal center, thereby inducing enantioselectivity in the product. In the context of a Suzuki-Miyaura reaction, the ligand coordinates to the palladium catalyst. The stereochemistry of the ligand dictates the spatial arrangement of the substrates around the metal center during the crucial transmetalation and reductive elimination steps, favoring the formation of one enantiomer of the product over the other.

The oxolane oxygen can play a key role in stabilizing the catalytic species through coordination, creating a rigid five-membered chelate ring. This rigidity is crucial for effective transfer of stereochemical information. The ethyl group on the nitrogen atom provides steric bulk, which can further influence the enantioselectivity of the reaction.

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

This protocol details the use of this compound as a ligand in the asymmetric Suzuki-Miyaura coupling of 1-bromo-2-methylnaphthalene with phenylboronic acid.

Materials and Reagents
  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-Bromo-2-methylnaphthalene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Toluene, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

Step-by-Step Procedure
  • Ligand Activation and Catalyst Pre-formation:

    • In a dry Schlenk flask under an inert atmosphere, combine this compound (0.024 mmol, 2.4 mol%) and potassium phosphate (0.05 mmol) in anhydrous toluene (2.0 mL).

    • Stir the suspension at room temperature for 15 minutes to generate the freebase form of the ligand in situ.

    • To this mixture, add palladium(II) acetate (0.01 mmol, 1.0 mol%).

    • Stir the resulting mixture at room temperature for 30 minutes. A color change should be observed as the palladium-ligand complex forms.

  • Reaction Assembly:

    • To the flask containing the pre-formed catalyst, add 1-bromo-2-methylnaphthalene (1.0 mmol).

    • In a separate flask, dissolve phenylboronic acid (1.5 mmol) and potassium phosphate (2.0 mmol) in degassed deionized water (0.5 mL).

    • Add the aqueous solution of the boronic acid and base to the reaction flask containing the catalyst and aryl halide.

  • Reaction Execution and Monitoring:

    • Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.

    • Add ethyl acetate (10 mL) and water (10 mL) to the reaction flask.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Analysis and Characterization:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

EntryCatalyst Loading (mol%)Ligand Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
11.02.4K₃PO₄Toluene/H₂O8018>90>95
20.51.2K₃PO₄Toluene/H₂O8024>85>93
31.02.4Cs₂CO₃Dioxane/H₂O10012>92>96

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Work-up & Analysis ligand N-Ethyloxolan-3-amine HCl free_ligand In-situ Free Ligand Generation ligand->free_ligand Toluene, RT base1 K3PO4 (for activation) base1->free_ligand catalyst Active Pd-Ligand Complex free_ligand->catalyst 30 min, RT pd_source Pd(OAc)2 pd_source->catalyst reaction_mixture Reaction at 80°C catalyst->reaction_mixture aryl_halide 1-Bromo-2-methylnaphthalene aryl_halide->reaction_mixture boronic_acid Phenylboronic Acid boronic_acid->reaction_mixture base2 K3PO4 (main base) base2->reaction_mixture workup Extraction & Purification reaction_mixture->workup 12-24 h product Chiral Product workup->product analysis Yield & ee Determination product->analysis catalytic_cycle pd0 Pd(0)L pd_oa Oxidative Addition (Ar-Pd(II)-X)L pd0->pd_oa pd_trans Transmetalation (Ar-Pd(II)-Ar')L* pd_oa->pd_trans pd_re Reductive Elimination pd_trans->pd_re pd_re->pd0 Product Formation product Ar-Ar' pd_re->product arx Ar-X arx->pd_oa ar_b Ar'-B(OR)2 ar_b->pd_trans base Base base->pd_trans L_star L* = Chiral N-Ethyloxolan-3-amine

Application Note: N-ethyloxolan-3-amine Hydrochloride as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. There is a growing emphasis on the synthesis of three-dimensional molecules that can offer improved pharmacological properties over traditional flat aromatic compounds. The saturated heterocyclic core of N-ethyloxolan-3-amine hydrochloride presents an attractive scaffold for the generation of diverse compound libraries. Its non-planar structure and the presence of a secondary amine handle allow for the facile introduction of a wide array of substituents, making it an ideal building block for parallel synthesis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in high-throughput library synthesis. We will delve into detailed protocols for two key diversification reactions: reductive amination and amide coupling, along with strategies for parallel purification and characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for designing robust synthetic protocols. While specific experimental data for this compound is not extensively published, we can infer its likely properties from closely related analogs and its structural features.

PropertyEstimated Value/CharacteristicImplication for Parallel Synthesis
Molecular Formula C₆H₁₄ClNOA relatively small and simple building block.
Molecular Weight 151.63 g/mol Low molecular weight allows for significant diversity to be added without exceeding drug-like molecular weight limits.
Form Hydrochloride saltLikely a crystalline solid, which is easy to handle and weigh for array synthesis. The salt form enhances stability for storage.
Solubility Expected to be soluble in water, methanol, and DMSO. Limited solubility in non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) until the free base is formed.The hydrochloride salt necessitates the use of a base to liberate the free amine for reactions. Solvent choice will be critical for ensuring all components remain in solution.
Reactivity Secondary amineCan participate in a wide range of reactions, including reductive amination, acylation, sulfonylation, and arylation, making it a versatile scaffold.

Core Synthetic Strategies for Library Generation

This compound is a versatile secondary amine that can be readily diversified through a variety of chemical transformations. For the purpose of parallel synthesis, two of the most robust and widely applicable reactions are reductive amination and amide coupling. These reactions are generally high-yielding, tolerant of a wide range of functional groups, and amenable to high-throughput workflows.

Experimental Workflows

Diagram of the General Parallel Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage A Array of Aldehydes/ Ketones or Carboxylic Acids (in 96-well plate) C Dispense Amine Solution to each well A->C Reactant Plate B Stock Solution of N-ethyloxolan-3-amine HCl + Base B->C Dispense D Add Coupling/Reducing Agent Solution C->D Add Reagents E Reaction Incubation (Shaking at RT or elevated temp) D->E Incubate F Quench Reaction E->F Quench G Parallel Purification (e.g., LLE or SPE) F->G Purify H Solvent Evaporation G->H Evaporate I QC Analysis (LC-MS, NMR) H->I Analyze J Library Plating & Storage I->J Store

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is a cornerstone of library synthesis.[1] This protocol describes the reaction of N-ethyloxolan-3-amine with a diverse set of aldehydes and ketones in a 96-well plate format.

Diagram of Reductive Amination Workflow

G start Start amine_prep Prepare Solution A: N-ethyloxolan-3-amine HCl + Et3N in DCE start->amine_prep add_amine Add Solution A to each well of the carbonyl plate amine_prep->add_amine carbonyl_prep Prepare Solution B: Array of Aldehydes/Ketones in DCE (96-well plate) carbonyl_prep->add_amine add_reducing Add Solution C: NaBH(OAc)3 in DCE to each well add_amine->add_reducing react Seal plate and shake at room temperature for 16-24 hours add_reducing->react quench Quench with saturated aqueous NaHCO3 solution react->quench extract Liquid-Liquid Extraction with DCM quench->extract dry Dry organic layer and evaporate solvent extract->dry analyze Reconstitute in DMSO/MeOH for LC-MS analysis dry->analyze end End analyze->end G start Start amine_prep Prepare Solution A: N-ethyloxolan-3-amine HCl + DIPEA in DMF start->amine_prep add_amine Add Solution A to each well amine_prep->add_amine acid_prep Prepare Solution B: Array of Carboxylic Acids in DMF (96-well plate) add_coupling Add Solution C (HATU) to the acid plate acid_prep->add_coupling activate Shake for 10-15 min to form active ester add_coupling->activate activate->add_amine react Seal plate and shake at room temperature for 4-12 hours add_amine->react workup Purification via Solid-Phase Extraction (SPE) react->workup dry Elute product and evaporate solvent workup->dry analyze Reconstitute in DMSO for LC-MS analysis dry->analyze end End analyze->end

Caption: Step-by-step amide coupling protocol.

Materials
  • This compound

  • An array of diverse carboxylic acids

  • Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica or a suitable ion-exchange resin)

  • 96-well reaction plates with sealing mats

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Amine Solution: Prepare a 0.2 M solution of this compound in DMF. For every 1.0 equivalent of the amine hydrochloride, add 2.5 equivalents of DIPEA.

    • Carboxylic Acid Array: Prepare 0.2 M solutions of a diverse set of carboxylic acids in DMF in individual wells of a 96-well plate.

    • Coupling Agent Solution: Prepare a 0.22 M solution of HATU in DMF. This solution should be prepared fresh.

  • Reaction Assembly:

    • To each well of the carboxylic acid array plate, add 1.0 equivalent of the carboxylic acid solution (e.g., 100 µL of 0.2 M solution).

    • Add 1.1 equivalents of the HATU solution to each well (e.g., 100 µL of 0.22 M solution).

    • Shake the plate at room temperature for 10-15 minutes to pre-activate the carboxylic acids.

    • Add 1.2 equivalents of the amine solution to each well (e.g., 120 µL of 0.2 M solution).

  • Reaction and Work-up:

    • Seal the 96-well plate and shake at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS on a few representative wells.

    • For purification, the reaction mixtures can be loaded onto a 96-well SPE plate. The choice of SPE sorbent will depend on the properties of the desired amide products and the starting materials. A typical strategy for neutral amides is to use silica gel SPE, eluting with a gradient of ethyl acetate in hexanes, or a catch-and-release strategy using an appropriate ion-exchange resin.

  • Analysis and Storage:

    • The purified eluates are collected in a new 96-well plate, and the solvent is removed.

    • The final amide library is reconstituted in DMSO for analysis and storage. Purity and identity are confirmed by LC-MS.

Conclusion

This compound is a valuable building block for the parallel synthesis of sp³-rich compound libraries. Its secondary amine functionality allows for straightforward diversification via robust chemical reactions like reductive amination and amide coupling. The protocols outlined in this application note provide a solid foundation for the high-throughput synthesis of novel chemical entities for drug discovery programs. The adaptability of these methods allows for the incorporation of a wide range of commercially available aldehydes, ketones, and carboxylic acids, enabling the rapid exploration of vast chemical space.

References

  • Arya, P., Barkley, A., & Randell, K. D. (2002). Automated high-throughput synthesis of artificial glycopeptides. Small-molecule probes for chemical glycobiology. Journal of Combinatorial Chemistry, 4(3), 193–198. [Link]

  • Galloway, W. R. J. D., Isidro-Llobet, A., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Nature Communications, 1, 80. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Obrecht, D. (2009). Medicinal Chemistry: Combinatorial Chemistry-Parallel Synthesis. ETH Zurich.
  • Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471–477. [Link]

  • Sadeghi, B. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(10), 1691. [Link]

  • Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 734-779. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Xu, Y. (2023, June 12). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research [Video]. YouTube. [Link]

  • Zhang, M., & Chen, K. (2024). Multistep Library Synthesis in Flow: Production of Matrix Libraries in an Assembly Line. ChemRxiv. [Link]

  • Zhang, M., & Chen, K. (2024). Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv. [Link]

  • Zuo, Z., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1839–1847. [Link]

Sources

Application Note: A Framework for High-Throughput Screening of Novel N-Ethyloxolan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-Ethyloxolan-3-amine Scaffold and its Place in Modern Drug Discovery

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of drug discovery. Heterocyclic compounds, in particular, represent a rich source of molecular scaffolds due to their structural diversity and ability to engage with a wide array of biological targets.[1] The N-ethyloxolan-3-amine core, a specific subset of the broader oxolane (tetrahydrofuran) class, presents a compelling scaffold for medicinal chemists. While direct, extensive research on this specific ethyl derivative is emerging, its structural analogues, such as N-phenyloxolan-3-amine derivatives, have garnered interest for their potential as modulators of central nervous system (CNS) targets and as kinase inhibitors.[2] The oxolane ring is a prevalent feature in many drugs, often contributing to favorable properties like metabolic stability and aqueous solubility.[3]

High-Throughput Screening (HTS) is the engine that drives early-stage drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that modulate the activity of a specific biological target.[4][5] This process involves miniaturized, automated assays that provide robust and reproducible data, forming the foundation for subsequent hit-to-lead optimization campaigns.[6]

This application note serves as a comprehensive guide for researchers and drug development professionals on how to design and execute a high-throughput screening cascade for a novel library of N-ethyloxolan-3-amine derivatives. We will provide detailed, field-proven protocols for both a primary biochemical assay and a secondary cell-based assay, explaining the causality behind key experimental choices to ensure a self-validating and scientifically rigorous screening campaign.

Part 1: The Primary Screen — Identifying Target Engagement with Fluorescence Polarization

The initial goal of an HTS campaign is to efficiently identify which compounds in a library physically interact with the purified target protein of interest. For this, a biochemical assay is ideal. We will focus on the Fluorescence Polarization (FP) assay, a robust, homogenous (no-wash) technique well-suited for HTS.[7]

The Principle of Fluorescence Polarization (FP) Competitive Binding

FP technology measures the change in the rotational speed of a fluorescent molecule.[8][9] The core principle is as follows:

  • A small, fluorescently-labeled molecule (the "tracer"), designed to bind the target protein, tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal.[8]

  • When this tracer binds to the much larger target protein, its tumbling slows dramatically. This complex, when excited with polarized light, emits light that remains highly polarized, resulting in a high FP signal.[9]

  • In a competitive assay format, library compounds (like our N-ethyloxolan-3-amine derivatives) are introduced. If a library compound binds to the target protein and displaces the fluorescent tracer, the tracer is once again free to tumble rapidly, causing a decrease in the FP signal. This signal drop indicates a binding event or "hit".

FP_Principle cluster_low Low Polarization Signal cluster_high High Polarization Signal cluster_competition Competition = Low Signal tracer_free Fluorescent Tracer Rapid Tumble depolarized_light Depolarized Light tracer_free->depolarized_light complex Target-Tracer Complex Slow Tumble polarized_light_low Polarized Light polarized_light_low->tracer_free polarized_light_out Polarized Light complex->polarized_light_out hit_complex Target-Hit Complex protein Target Protein tracer_bound Tracer polarized_light_high Polarized Light polarized_light_high->complex hit_compound Hit Compound (N-ethyloxolan-3-amine) protein_bound Target Protein tracer_displaced Fluorescent Tracer Displaced depolarized_light_comp Depolarized Light tracer_displaced->depolarized_light_comp polarized_light_comp Polarized Light polarized_light_comp->hit_complex

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Protocol 1: FP-Based Competitive Binding HTS Assay

This protocol is designed for a 384-well plate format, common in HTS campaigns.[10]

A. Foundational Step: Assay Development and Optimization

Before screening the full library, key parameters must be optimized to ensure a robust assay window.

  • Tracer Concentration: The goal is to use the lowest tracer concentration that provides a stable, strong signal (typically at least 3-fold above background).[11] Critically, the tracer concentration should be kept well below the dissociation constant (Kd) of its interaction with the target protein to allow for sensitive detection of competitive inhibitors.

  • Protein Titration: Titrate the target protein against the fixed, optimal concentration of the tracer. This determines the protein concentration required to achieve ~80% of the maximum binding signal, which provides a robust window for detecting displacement.

  • DMSO Tolerance: HTS compounds are typically stored in DMSO. Verify that the final assay concentration of DMSO (e.g., 0.5-1%) does not significantly impact the assay signal or protein stability.

  • Assay Stability: Confirm that the FP signal is stable over the intended incubation and read time for the screen.

B. Materials and Reagents

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100. Rationale: Buffer components are chosen to maintain protein stability and prevent non-specific binding.

  • Target Protein: Purified and quality-controlled.

  • Fluorescent Tracer: Specific for the target, with purity >90%.[11]

  • N-ethyloxolan-3-amine Library: Plated in 384-well source plates, typically as 10 mM stocks in DMSO.

  • Assay Plates: Low-volume, black, non-binding surface 384-well plates. Rationale: Black plates minimize background fluorescence and light scatter, while non-binding surfaces prevent reagents from adhering to the plastic, which can increase polarization artifacts.[11]

  • Plate Reader: Equipped with polarization filters for the tracer's excitation/emission wavelengths.

C. Step-by-Step HTS Protocol

  • Compound Dispensing: Using an acoustic dispenser (e.g., Labcyte Echo) or pin tool, transfer ~50 nL of each library compound from the source plate to the corresponding wells of the assay plate. This results in a final screening concentration of 10 µM (assuming a 5 µL final assay volume).

  • Reagent Preparation:

    • Protein Solution (2X): Prepare a solution of the target protein in assay buffer at twice the final optimal concentration.

    • Tracer Solution (2X): Prepare a solution of the fluorescent tracer in assay buffer at twice its final optimal concentration.

  • Protein Addition: Add 2.5 µL of the 2X Protein Solution to all wells of the assay plate except for the "no protein" controls (which receive 2.5 µL of assay buffer instead).

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the library compounds to bind to the target protein.

  • Tracer Addition: Add 2.5 µL of the 2X Tracer Solution to all wells.

  • Final Incubation: Mix the plate and incubate for a duration determined during the assay development phase (e.g., 60 minutes) to allow the system to reach equilibrium. Protect the plate from light.

  • Data Acquisition: Read the plate on an FP-capable plate reader. The output will be in millipolarization (mP) units.

D. Plate Layout and Data Analysis

A robust plate layout is critical for quality control.

Well Type Description Purpose
Sample Wells Target Protein + Tracer + Library CompoundScreening for inhibitors
High Control Target Protein + Tracer + DMSORepresents 0% inhibition (maximum signal)
Low Control Tracer + DMSO (No Protein)Represents 100% inhibition (minimum signal)
Buffer Blank Assay Buffer onlyBackground fluorescence measurement

Data Analysis:

  • Percent Inhibition: Calculated for each well using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])

  • Z'-Factor: This statistical parameter determines the quality and robustness of the assay. It is calculated from the control wells: Z' = 1 - [(3SD_high + 3SD_low) / |Mean_high - Mean_low|] An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[12]

Part 2: The Secondary Screen — Assessing Cellular Activity and Toxicity

A hit from a biochemical assay confirms target binding but reveals nothing about its effect in a living system. The compound may not be permeable to cells, or it could be generally toxic, leading to a false-positive result in any assay that relies on cell death. Therefore, a secondary cell-based assay is an essential validation step.[4][13]

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Compound Library (N-ethyloxolan-3-amine derivatives) primary Primary Screen (Biochemical FP Assay) start->primary hit_id Hit Identification (Z-Score > 2) primary->hit_id secondary Secondary Assay (Cell Viability) hit_id->secondary Primary Hits confirmation Hit Confirmation & Dose Response (IC50) secondary->confirmation sar Structure-Activity Relationship (SAR) confirmation->sar Confirmed Hits

Caption: A typical workflow for an HTS campaign.

Protocol 2: Cell Viability Assay (Resazurin-Based)

This protocol uses the common resazurin (e.g., alamarBlue) assay, where metabolically active, viable cells reduce the blue resazurin dye to the highly fluorescent pink resorufin. A decrease in fluorescence indicates cytotoxicity.

A. Materials and Reagents

  • Cell Line: An appropriate human cell line. If the target protein is associated with a specific disease, a relevant cell line is preferred.

  • Cell Culture Medium: e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: Clear-bottom, black-walled 384-well tissue culture treated plates. Rationale: Clear bottoms are required for microscopy checks, while black walls reduce well-to-well crosstalk of the fluorescent signal.

  • Resazurin Reagent: Commercially available stock solution.

  • Confirmed Hits: Primary hits from the FP screen, re-supplied as fresh powders for dose-response testing.

B. Step-by-Step Protocol

  • Cell Seeding: Suspend cells in culture medium to a predetermined optimal density (e.g., 2,500 cells/well) and dispense 40 µL into each well of the 384-well plate.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Preparation (Dose-Response): Prepare serial dilutions of the hit compounds in culture medium. A common scheme is an 8-point, 1:3 dilution series starting at 100 µM.

  • Compound Addition: Remove 10 µL of medium from the cell plates and add 10 µL of the corresponding compound dilutions. Include vehicle (DMSO) controls.

  • Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 5 µL of the Resazurin reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the dye.

  • Data Acquisition: Read the plate on a fluorescence plate reader (e.g., Ex 560 nm / Em 590 nm).

C. Data Analysis and Interpretation

The goal is to determine the concentration at which each compound inhibits cell viability by 50% (the IC50 value).

Compound ID Target IC50 (FP Assay) Cell Viability IC50 Interpretation
Hit-0010.5 µM> 50 µMPotent binder, non-toxic. High-quality hit.
Hit-0021.2 µM1.5 µMPotent binder, but cytotoxic at similar concentration. Potentially non-specific.
Hit-0032.5 µM> 50 µMModerate binder, non-toxic. Worth further optimization.
Hit-0040.8 µM25 µMPotent binder with a reasonable therapeutic window. Good candidate.
  • Data Normalization: The fluorescence data is normalized to controls: % Viability = 100 * [(Signal_sample - Signal_min) / (Signal_max - Signal_min)] (Where 'max' is the DMSO-treated wells and 'min' is wells with no cells).

  • Curve Fitting: The normalized data is plotted against the logarithm of the compound concentration, and a non-linear regression (sigmoidal dose-response) is used to calculate the IC50 value.

Conclusion

This application note outlines a robust, two-stage HTS framework for evaluating novel N-ethyloxolan-3-amine derivatives. By starting with a sensitive and specific biochemical assay like Fluorescence Polarization, researchers can efficiently identify compounds that physically engage the target. Following up with a crucial cell-based viability assay allows for the immediate triaging of non-specific or cytotoxic compounds, ensuring that downstream resources are focused only on the most promising and biologically relevant hits. This structured approach, grounded in sound scientific principles and validated protocols, provides a clear path from a novel compound library to a set of confirmed hits ready for the next phase of drug discovery.

References

  • Wigle, T. J., & Huff, M. (2012). A FRET-based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. PLoS One, 7(6), e39911. [Link]

  • University of California, Riverside. (n.d.). FRET-based High-throughput Screening Assay Development for SUMO Pathway Inhibitors in Living Cells. Bioengineering. [Link]

  • InSphero AG. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). InSphero AG. [Link]

  • Mo, Y., & d'Azzo, A. (2012). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 821, 439-446. [Link]

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research. [Link]

  • Mo, Y., & d'Azzo, A. (2012). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. [Link]

  • Muretta, J. M., et al. (2013). High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin–myosin structure and function. Proceedings of the National Academy of Sciences, 110(19), 7724-7729. [Link]

  • Clemons, P. A., et al. (2009). Cell-based assays for high-throughput screening. Methods in Molecular Biology, 565, 1-14. [Link]

  • University of Illinois. (n.d.). FRET Based High-Throughput Screening. Office of Technology Management. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Clemons, P. A., et al. (2009). Cell-Based Assays for High-Throughput Screening. Semantic Scholar. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167-174. [Link]

  • An, W. F., & Tolliday, N. J. (2009). Introduction: Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology, 565, 1-14. [Link]

  • Nuvisan. (n.d.). Compound screening. Nuvisan. [Link]

  • Ayaz, G., & Howitz, S. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • D'Errico, S., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4051. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-ethyloxolan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude N-ethyloxolan-3-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary information to overcome common challenges and achieve high-purity material for your research and development needs.

Understanding the Compound and Potential Impurities

This compound is a heterocyclic amine of interest in medicinal chemistry and materials science. A common synthetic route is the reductive amination of oxolan-3-one with ethylamine. Understanding this synthesis is key to anticipating the impurity profile.

Likely Impurities:

  • Unreacted Starting Materials: Residual oxolan-3-one and ethylamine.

  • Reductant By-products: Borate salts (if using sodium borohydride derivatives) or other residues from the reducing agent.

  • Over-alkylation Products: Tertiary amines formed if the secondary amine product reacts further.

  • Solvent and Reagent Residues: Residual solvents or other reagents used in the synthesis and initial work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for very crude N-ethyloxolan-3-amine? For low-purity starting material, an acid-base extraction is the most robust and efficient first step. This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The process involves dissolving the crude product in an organic solvent, extracting the amine into an acidic aqueous phase, washing away impurities, and then liberating the pure free amine by basification, followed by extraction back into an organic solvent.[1][2][3]

Q2: I'm having trouble with column chromatography; my compound is streaking badly on the silica gel. This is a classic issue when purifying amines on standard silica gel. The acidic silanol groups on the silica surface interact strongly with the basic amine, causing poor peak shape and potential product loss.[4] To resolve this, you have two primary options:

  • Modify the Mobile Phase: Add a small amount (0.5-2%) of a basic modifier, such as triethylamine or ammonium hydroxide, to your eluent.[5][6][7] This "competing base" neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.

  • Use a Different Stationary Phase: Switch to a less acidic or basic stationary phase like basic alumina or, preferably, an amine-functionalized silica column.[4][8] These are designed specifically for purifying basic compounds and often allow for simpler solvent systems like hexane/ethyl acetate.[8]

Q3: Is it better to recrystallize the free amine or the hydrochloride salt? Direct recrystallization of the free amine can be challenging as many amines are oils or low-melting solids.[9] Converting the amine to its hydrochloride salt is highly recommended as salts typically have higher melting points and more favorable crystallization properties.[9] This allows for effective purification by recrystallization.

Q4: How do I properly form the hydrochloride salt after purifying the free amine? To form the hydrochloride salt, first ensure your purified free amine is completely dry and free of solvent. Dissolve the amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Then, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[9]

Q5: My final product appears as an oil or a sticky solid instead of a crystalline powder. What can I do? This often indicates the presence of impurities or residual solvent that inhibits crystallization. If you've performed an acid-base extraction, ensure the free amine was thoroughly dried before attempting salt formation. If the salt itself is oily after precipitation, try "triturating" it – repeatedly washing/stirring the oil with a solvent in which it is insoluble (like cold diethyl ether or hexane). This can wash away impurities and induce crystallization. If the issue persists, a final purification step like recrystallization or chromatography may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process.

Problem Potential Cause Recommended Solution
Low Yield After Acid-Base Extraction 1. Incomplete extraction from the organic to the aqueous layer. 2. Incorrect pH during basification; amine not fully deprotonated. 3. Emulsion formation during extraction.1. Perform multiple extractions (3x) with the acidic solution to ensure all amine is transferred.[10] 2. Before back-extraction, ensure the aqueous layer is strongly basic (pH > 10) using a pH meter or pH paper.[9] 3. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
"Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated (supersaturated).1. Choose a lower-boiling solvent or a mixed solvent system. 2. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent until the solution is clear, and then allow it to cool slowly.[11]
No Crystals Form Upon Cooling 1. The solution is too dilute (not saturated). 2. The solution is supersaturated but lacks nucleation sites.1. Remove some solvent under reduced pressure and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11] Cooling to a lower temperature (ice bath) can also help.
Product Degrades During Purification 1. Amines can be sensitive to heat and oxidation. 2. Prolonged contact with acidic silica gel.1. Perform solvent evaporation at low temperatures using a rotary evaporator. If the compound is particularly sensitive, maintain an inert atmosphere (N₂ or Ar).[7] 2. Use the chromatography modifications mentioned in the FAQs to minimize column contact time.
HPLC Analysis Shows Two Peaks 1. The sample is not fully dissolved or is injected in a solvent much stronger than the mobile phase. 2. On-column pH effects if the mobile phase is not adequately buffered.1. Ensure the sample is fully dissolved in the mobile phase before injection. 2. Use a properly buffered mobile phase and ensure its pH is stable. An uneven pH profile can cause peak splitting for ionizable compounds like amine hydrochlorides.[12]
Comparative Summary of Purification Techniques
Technique Typical Purity Achieved Pros Cons
Acid-Base Extraction >95%Excellent for removing neutral/acidic impurities; scalable; cost-effective.[1][2]Does not separate the target amine from other basic impurities.
Recrystallization (of HCl Salt) >99% (if starting purity is >90%)Highly effective for achieving high purity; removes impurities with different solubilities.[9]Yield can be lower; requires finding a suitable solvent system; not effective for removing structurally similar impurities.
Silica Gel Chromatography >98%Good for separating structurally similar compounds.Can be challenging for basic amines without modification; may have lower recovery.[4]
Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

Protocol 1: Purification via Acid-Base Extraction

This protocol is the recommended first step for crude N-ethyloxolan-3-amine.

  • Dissolution: Dissolve the crude amine hydrochloride in a mixture of deionized water and an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification: Slowly add a base, such as 2M sodium hydroxide (NaOH), while stirring until the aqueous layer is strongly basic (pH > 10). This converts the hydrochloride salt to the free amine, which will partition into the organic layer.[9]

  • Separation: Transfer the mixture to a separatory funnel and separate the layers. Keep the organic layer.

  • Aqueous Layer Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to recover any residual amine. Combine all organic layers.

  • Acidic Extraction: To remove non-basic impurities, extract the combined organic layers with 1M hydrochloric acid (HCl) three times. The target amine will now be protonated and move into the aqueous layer.[10][3]

  • Wash: Combine the acidic aqueous layers and wash with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities. Discard this organic wash.

  • Liberate Pure Amine: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH with stirring until the solution is strongly basic (pH > 10).

  • Final Extraction: Extract the liberated free amine from the basic aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified N-ethyloxolan-3-amine free base.

Protocol 2: Recrystallization of this compound

This protocol is ideal for purifying the solid hydrochloride salt to a high degree, especially after an initial acid-base extraction.

  • Solvent Selection: Identify a suitable solvent system. Good starting points for amine hydrochlorides include isopropanol/hexane, ethanol/diethyl ether, or methanol/ethyl acetate.[9] The goal is to find a system where the salt is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., isopropanol) and heat gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the less polar "anti-solvent" (e.g., hexane) to the hot solution until it just begins to turn cloudy. Add a drop or two of the polar solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove residual soluble impurities. Dry the crystals under vacuum.

Visualization of Workflows
Overall Purification Strategy

The following diagram outlines the logical workflow for purifying crude this compound.

start Crude N-ethyloxolan-3-amine HCl extraction Protocol 1: Acid-Base Extraction to Free Amine start->extraction purity_check Assess Purity (TLC, HPLC, NMR) extraction->purity_check high_purity High Purity Achieved purity_check->high_purity >98% low_purity Further Purification Needed purity_check->low_purity <98% salt_formation Convert Free Amine to HCl Salt high_purity->salt_formation recrystallization Protocol 2: Recrystallization of HCl Salt low_purity->recrystallization chromatography Column Chromatography (Modified Silica/Eluent) low_purity->chromatography recrystallization->salt_formation chromatography->salt_formation final_product Pure N-ethyloxolan-3-amine HCl salt_formation->final_product

Caption: General purification workflow for N-ethyloxolan-3-amine HCl.

Troubleshooting Recrystallization

This diagram provides a decision-making tree for when crystallization fails to occur.

start Solution Cooled, No Crystals Formed oiled_out Did the compound 'oil out'? start->oiled_out check_concentration Is the solution clear and non-viscous? too_dilute Solution is likely too dilute check_concentration->too_dilute Yes induce Induce Crystallization check_concentration->induce No (Supersaturated) reduce_volume Reduce solvent volume too_dilute->reduce_volume scratch Scratch inner surface of flask induce->scratch seed Add a seed crystal induce->seed cool Cool further in ice bath induce->cool oiled_out->check_concentration No oiled_out_yes Compound is an oil/liquid oiled_out->oiled_out_yes Yes oiled_out_solution Re-heat, add co-solvent, cool slowly oiled_out_yes->oiled_out_solution

Caption: Logic diagram for troubleshooting recrystallization failures.

References
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Amine workup : r/Chempros - Reddit. (2024). Reddit. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]

  • What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.). McMaster University. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022). YouTube. [Link]

  • Amine hydrochloride in HPLC - Chromatography Forum. (2004). Chromatography Forum. [Link]

  • Purifying amines on silica | Org Prep Daily. (2006). Org Prep Daily. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. (n.d.). Biotage. [Link]

Sources

Technical Support Center: Synthesis of N-ethyloxolan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-ethyloxolan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the insights needed to overcome common challenges and optimize your synthetic route for higher yields and purity.

Overview of the Primary Synthetic Route

The most common and efficient method for synthesizing N-ethyloxolan-3-amine is the reductive amination of oxolan-3-one (also known as tetrahydrofuran-3-one) with ethylamine.[1][2] This reaction is a cornerstone of amine synthesis in medicinal chemistry due to its versatility and operational simplicity.[2] The process typically involves two key steps that can be performed in a single pot:

  • Imine Formation: Oxolan-3-one reacts with ethylamine to form an intermediate iminium ion. This step is often facilitated by mildly acidic conditions to activate the carbonyl group.[3][4]

  • Reduction: The iminium ion is then reduced in situ by a selective reducing agent to yield the final secondary amine, N-ethyloxolan-3-amine.

  • Salt Formation: The purified free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

The overall reaction is depicted below:

Synthetic_Pathway cluster_main Reductive Amination cluster_intermediate Intermediate cluster_salt Salt Formation ketone Oxolan-3-one imine Iminium Ion ketone->imine pH 4-6 amine Ethylamine amine->imine reductant Reducing Agent (e.g., NaBH(OAc)3) product N-ethyloxolan-3-amine (Free Base) reductant->product imine->product Reduction final_product N-ethyloxolan-3-amine HCl product->final_product hcl HCl hcl->final_product caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Troubleshooting Guide: Yield Improvement & Purity

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yields in this reductive amination can stem from several factors. Let's break down the most common culprits:

  • Cause 1: Inefficient Imine Formation. The formation of the iminium ion is a critical equilibrium-driven step.

    • Solution: Ensure the reaction pH is mildly acidic (around 4-6).[3] Adding a catalytic amount of acetic acid can significantly promote imine formation. However, avoid strongly acidic conditions, which can protonate the starting amine, rendering it non-nucleophilic.

  • Cause 2: Competing Reduction of the Starting Ketone. If your reducing agent is too reactive, it can reduce the oxolan-3-one starting material before it has a chance to form the imine.[3][5]

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for this reason.[6][7] It is less reactive towards ketones but readily reduces the iminium ion.[6] Sodium cyanoborohydride (NaBH₃CN) is another good option, though STAB is often preferred to avoid cyanide-containing waste streams.[3][4]

  • Cause 3: Instability of Oxolan-3-one. The starting ketone, oxolan-3-one, can be volatile and may be prone to degradation or polymerization under certain conditions.[8][9]

    • Solution: Use fresh, high-purity oxolan-3-one. It is advisable to store it in a cool, dark place under an inert atmosphere.[8] Consider adding the ketone to the reaction mixture last, after the amine and acid catalyst have been combined.

  • Cause 4: Suboptimal Reaction Time and Temperature.

    • Solution: Reductive aminations are typically run at room temperature. For less reactive substrates, allowing the amine and ketone to stir for an hour to promote imine formation before adding the reducing agent can be beneficial.[3] Extending the total reaction time to 24 hours can also improve conversion.[5]

Q2: I'm observing a significant byproduct in my analysis (NMR/GC-MS). What could it be?

The most probable byproducts are either from over-alkylation or unreacted starting materials.

  • Potential Byproduct 1: N,N-diethyl-oxolan-3-amine. This tertiary amine can form if the initially formed N-ethyloxolan-3-amine undergoes a second reductive amination with another molecule of oxolan-3-one.

    • How to Identify: Look for a higher molecular weight peak in your GC-MS and characteristic signals for two ethyl groups in your ¹H NMR spectrum.

    • Mitigation: This is less common in a one-pot reaction but can be minimized by ensuring a slight excess of ethylamine relative to the oxolan-3-one.

  • Potential Byproduct 2: Oxolan-3-ol. This is the alcohol resulting from the direct reduction of the starting ketone.

    • How to Identify: This will have a similar retention time to the starting ketone in GC analysis and a characteristic hydroxyl peak in the IR spectrum.

    • Mitigation: As mentioned in Q1, use a more selective reducing agent like sodium triacetoxyborohydride.[6][7]

Q3: The final hydrochloride salt is difficult to crystallize or precipitates as an oil. What can I do?

Oiling out during salt formation is a common issue with amine hydrochlorides.

  • Cause 1: Residual Water. The presence of water can significantly hinder crystallization.

    • Solution: Ensure your purified free-base amine is thoroughly dried before attempting salt formation. Using a drying agent like anhydrous sodium sulfate or magnesium sulfate and removing the solvent under vacuum is crucial. When forming the salt, use a solution of anhydrous HCl in a solvent like diethyl ether or 2-propanol.[10][11] Avoid aqueous HCl.[11]

  • Cause 2: Incorrect Solvent Choice. The solubility of the hydrochloride salt is highly dependent on the solvent.

    • Solution: 2-Propanol (IPA) or ethyl acetate are often excellent choices for crystallizing amine hydrochlorides.[10] Sometimes, adding a less polar co-solvent (an "anti-solvent") like diethyl ether or hexane can help induce precipitation of the salt.[10] This should be done slowly and with vigorous stirring.

  • Cause 3: Purity Issues. Impurities can act as "crystal poisons," preventing the formation of a well-ordered crystal lattice.

    • Solution: Ensure the free base is of high purity before proceeding to the salt formation step. An acid-base extraction is a highly effective initial purification step to remove non-basic impurities.[1]

Q4: My purification by column chromatography is resulting in significant product loss and streaking on the TLC plate. How can I improve this?

Secondary amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel, which leads to poor separation and recovery.[1][12]

  • Solution 1: Basic Modifier in Eluent. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).[1] This will "cap" the acidic sites on the silica, allowing your amine to elute more cleanly.

  • Solution 2: Use a Different Stationary Phase. Consider using a deactivated or basic stationary phase, such as amine-functionalized silica gel or alumina.[12] These are commercially available and can dramatically improve the chromatography of basic compounds.

Troubleshooting_Flowchart start Low Yield or Impure Product check_reagents Are reagents fresh? (Especially Oxolan-3-one) start->check_reagents check_conditions Check Reaction Conditions: pH, Temp, Time start->check_conditions check_reductant What reducing agent is being used? start->check_reductant check_purification Review Purification Strategy start->check_purification reagents_sol Use fresh, high-purity Oxolan-3-one. Store properly. check_reagents->reagents_sol conditions_sol Adjust pH to 4-6 with AcOH. Allow imine to form before reduction. Extend reaction time to 24h. check_conditions->conditions_sol reductant_sol Switch to NaBH(OAc)3 to prevent ketone reduction. check_reductant->reductant_sol purification_sol For Column: Add Et3N to eluent. For Crystallization: Use anhydrous HCl in IPA or EtOAc. check_purification->purification_sol caption Troubleshooting decision tree.

Caption: Troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reagent stoichiometries?

A good starting point is to use a slight excess of the amine and the reducing agent relative to the ketone.

ReagentStoichiometry (Equivalents)Rationale
Oxolan-3-one1.0Limiting Reagent
Ethylamine1.1 - 1.2Drives imine formation equilibrium forward.
Reducing Agent (NaBH(OAc)₃)1.2 - 1.5Ensures complete reduction of the iminium intermediate.
Acetic Acid (Catalyst)0.1 - 0.2Catalyzes imine formation without fully protonating the amine.

Q2: Which solvents are best for the reductive amination step?

Aprotic solvents that can dissolve all reactants are ideal.

  • Dichloromethane (DCM): A very common and effective choice.

  • 1,2-Dichloroethane (DCE): Similar to DCM, often used interchangeably.

  • Tetrahydrofuran (THF): Another excellent option, though ensure it is anhydrous as sodium triacetoxyborohydride is water-sensitive.[13][14]

Avoid protic solvents like methanol for the one-pot reaction with STAB, as they can react with the reducing agent.[14]

Q3: What are the critical safety precautions for this synthesis?

  • Oxolan-3-one: Is a flammable liquid.[8] Handle in a well-ventilated fume hood away from ignition sources.

  • Ethylamine: Is a corrosive and flammable gas/liquid. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. Handle in a dry environment and quench the reaction carefully by slowly adding it to a stirred aqueous solution.

  • General: Always wear appropriate PPE and conduct all operations within a certified chemical fume hood.

Q4: How do I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final hydrochloride salt.

  • Melting Point: A sharp melting point for the hydrochloride salt is a good indicator of high purity.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for your specific laboratory conditions.

Synthesis of N-ethyloxolan-3-amine

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add oxolan-3-one (1.0 eq) and dichloromethane (DCM, approx. 0.2 M concentration).

  • Add ethylamine (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.3 eq) to the reaction mixture. Note: Slight effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyloxolan-3-amine free base.

Purification and Hydrochloride Salt Formation

  • Purify the crude free base via flash column chromatography on silica gel using a gradient of ethyl acetate in hexane, with 1% triethylamine added to the eluent system.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified free base as an oil.

  • Dissolve the purified oil in a minimal amount of anhydrous 2-propanol.

  • Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring until the solution is acidic (check with pH paper).

  • Stir the resulting slurry for 1-2 hours. If precipitation is slow, you may need to cool the mixture in an ice bath or add more diethyl ether.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a white to off-white solid.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. [Link]

  • PubChem. (n.d.). Oxolan-3-amine. [Link]

  • García Zavala, A. (2025). Reductive Amination // Acetylation Experiment 3. AMyD. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Oxolan-3-one (HMDB0002523). [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Chem.ucla.edu. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Myers, A. (n.d.). Chem 115. Harvard University. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

Sources

Technical Support Center: Synthesis of N-Ethyloxolan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the side reactions in the synthesis of N-ethyloxolan-3-amine hydrochloride.

Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes.

Table of Contents

  • Overview of the Primary Synthesis Route

  • Frequently Asked Questions (FAQs) & Troubleshooting

    • FAQ 1: Why am I observing the formation of a bis-alkylated product (N,N-diethyl-oxolan-3-amine)?

    • FAQ 2: My reaction is showing incomplete conversion of the starting material (oxolan-3-amine). What are the likely causes?

    • FAQ 3: I've detected a ring-opened byproduct. What reaction conditions lead to the cleavage of the oxolane ring?

    • FAQ 4: The final hydrochloride salt is difficult to crystallize and appears oily. How can I improve its isolation?

  • Experimental Protocols: Mitigation Strategies

    • Protocol 1: Controlled Mono-alkylation to Minimize Bis-alkylation

    • Protocol 2: Optimizing Reaction Conditions for Complete Conversion

    • Protocol 3: Purification of this compound

  • Reference List

Overview of the Primary Synthesis Route

The most common and direct synthesis of N-ethyloxolan-3-amine involves the reductive amination of oxolan-3-one with ethylamine, followed by salt formation with hydrochloric acid. An alternative, and often preferred laboratory-scale method, is the direct N-alkylation of oxolan-3-amine with an ethylating agent like ethyl iodide or diethyl sulfate. This guide will focus on the challenges associated with the direct N-alkylation route.

G A Oxolan-3-amine C N-Ethyloxolan-3-amine (Desired Product) A->C Alkylation B Ethylating Agent (e.g., Ethyl Iodide) B->C F N-Ethyloxolan-3-amine HCl (Final Product) C->F Salt Formation D Base (e.g., K2CO3, Et3N) D->C E HCl E->F

Caption: Primary synthesis route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing the formation of a bis-alkylated product (N,N-diethyl-oxolan-3-amine)?

Answer: The formation of the tertiary amine, N,N-diethyl-oxolan-3-amine, is a common side reaction in this synthesis. This occurs because the product, N-ethyloxolan-3-amine, is also a nucleophile and can compete with the starting material, oxolan-3-amine, for the ethylating agent.

Mechanistic Insight: The mono-alkylated product, a secondary amine, is often more nucleophilic than the primary amine starting material due to the electron-donating effect of the ethyl group. This increased nucleophilicity can lead to a second alkylation event, especially under conditions where the concentration of the ethylating agent is high or the reaction is allowed to proceed for an extended period.

G A Oxolan-3-amine (Primary Amine) C N-Ethyloxolan-3-amine (Desired Secondary Amine) A->C + 1 eq. Ethylating Agent B Ethylating Agent D N,N-Diethyl-oxolan-3-amine (Bis-alkylated Side Product) C->D + 1 eq. Ethylating Agent (Competing Reaction)

Caption: Competing mono- and bis-alkylation pathways.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the starting amine relative to the ethylating agent. This ensures the ethylating agent is the limiting reagent and is consumed before significant bis-alkylation can occur.

  • Slow Addition: Add the ethylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.

  • Choice of Base: A bulky, non-nucleophilic base can sometimes sterically hinder the approach of the ethylating agent to the more sterically crowded secondary amine.

FAQ 2: My reaction is showing incomplete conversion of the starting material (oxolan-3-amine). What are the likely causes?

Answer: Incomplete conversion is often a result of several factors related to the reaction conditions and reagent quality.

Troubleshooting Steps:

  • Base Strength and Solubility: The base used (e.g., potassium carbonate, triethylamine) must be strong enough to deprotonate the ammonium salt formed during the reaction and soluble enough in the chosen solvent to be effective. If the base is not functioning efficiently, the reaction will stall.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature should be determined experimentally. For many alkylations, room temperature to a gentle warming (40-50 °C) is sufficient.

  • Reagent Purity: Ensure the purity of the oxolan-3-amine and the ethylating agent. Impurities can interfere with the reaction.

  • Moisture: The presence of water can hydrolyze some ethylating agents and affect the solubility of the base. It is advisable to use anhydrous solvents.

FAQ 3: I've detected a ring-opened byproduct. What reaction conditions lead to the cleavage of the oxolane ring?

Answer: Cleavage of the oxolane (tetrahydrofuran) ring is typically indicative of harsh reaction conditions, particularly the presence of a strong acid or high temperatures.

Mechanistic Insight: The ether oxygen of the oxolane ring can be protonated under acidic conditions, making the ring susceptible to nucleophilic attack. While the primary reaction is conducted under basic conditions, localized acidity or the use of certain Lewis acidic reagents can promote this side reaction.

Mitigation Strategies:

  • Avoid Strong Acids: Ensure that the reaction is maintained under basic or neutral conditions until the final workup and salt formation step.

  • Moderate Temperatures: Avoid excessive heating, as this can provide the energy needed to overcome the activation barrier for ring opening.

  • Choice of Ethylating Agent: Highly reactive ethylating agents, or those that can generate acidic byproducts, should be used with caution.

FAQ 4: The final hydrochloride salt is difficult to crystallize and appears oily. How can I improve its isolation?

Answer: The hydrochloride salt of N-ethyloxolan-3-amine can sometimes be hygroscopic or form a low-melting point solid, leading to difficulties in crystallization.

Troubleshooting Crystallization:

  • Solvent System: The choice of solvent for crystallization is critical. A common technique is to dissolve the crude product in a polar solvent (e.g., isopropanol, ethanol) and then add a less polar co-solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed. Allowing this mixture to stand, often at reduced temperatures, can induce crystallization.

  • Purity: The presence of impurities, especially the bis-alkylated product, can significantly inhibit crystallization. It is crucial to purify the free base by column chromatography or distillation before attempting salt formation.

  • Seeding: If a small amount of crystalline material is available, it can be used to "seed" the supersaturated solution to initiate crystallization.

  • Anhydrous Conditions: Ensure that the HCl source (e.g., HCl in ether, HCl gas) and the solvents used are anhydrous, as water can interfere with salt formation and crystallization.

Experimental Protocols: Mitigation Strategies

Protocol 1: Controlled Mono-alkylation to Minimize Bis-alkylation
Parameter Recommendation Rationale
Stoichiometry 1.2 eq. Oxolan-3-amineEnsures the ethylating agent is the limiting reagent.
1.0 eq. Ethyl Iodide
1.5 eq. K₂CO₃ (anhydrous)Sufficient base to neutralize the HI byproduct.
Solvent Acetonitrile (anhydrous)Good solubility for reactants and inert under reaction conditions.
Temperature 0 °C to Room TemperatureLower temperature disfavors the more activated bis-alkylation.
Procedure
Step 1 Dissolve oxolan-3-amine and K₂CO₃ in acetonitrile under an inert atmosphere (N₂ or Ar).
Step 2 Cool the mixture to 0 °C in an ice bath.
Step 3 Add ethyl iodide dropwise over 30-60 minutes.Slow addition maintains a low concentration of the ethylating agent.
Step 4 Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Step 5 Monitor the reaction by TLC or GC-MS to confirm the consumption of ethyl iodide.
Protocol 2: Optimizing Reaction Conditions for Complete Conversion

If incomplete conversion is observed, consider the following modifications to Protocol 1:

  • Alternative Base: If K₂CO₃ proves ineffective, consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).

  • Solvent Choice: A more polar aprotic solvent like DMF can sometimes improve the solubility of the reagents and accelerate the reaction.

  • Temperature Increase: If the reaction is sluggish at room temperature, gently warming to 40-50 °C can increase the rate. Monitor carefully for the onset of side reactions.

Protocol 3: Purification of this compound
  • Workup: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification of the Free Base:

    • Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude free base by flash column chromatography on silica gel, using a gradient elution of dichloromethane and methanol.

  • Salt Formation:

    • Dissolve the purified free base in anhydrous diethyl ether or isopropanol.

    • Slowly add a solution of HCl in the corresponding solvent (e.g., 2 M HCl in diethyl ether) until the solution is acidic (test with pH paper).

    • Stir the mixture at room temperature or cool to 0 °C to induce precipitation/crystallization.

    • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Reference List

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Wiley URL: [Link]

  • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: Springer URL: [Link]

Troubleshooting N-ethyloxolan-3-amine hydrochloride reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-ethyloxolan-3-amine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered when using this versatile building block in your synthetic workflows. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the handling, properties, and use of this compound.

Q1: How should I properly store this compound?

A: this compound should be stored at room temperature in a tightly sealed container.[1][2][3][4] Like many amine salts, it can be hygroscopic. It is crucial to minimize its exposure to atmospheric moisture to prevent clumping and ensure accurate weighing for your reactions. Storage in a desiccator is recommended for long-term stability.

Q2: Do I need to "free-base" the amine hydrochloride before my reaction?

A: Almost always, yes. The compound is supplied as a hydrochloride salt to improve its stability and handling.[5] In this form, the amine's lone pair of electrons is protonated, rendering it non-nucleophilic.[6][7] For reactions where the amine must act as a nucleophile, such as in amide couplings or reductive aminations, you must first neutralize the salt to generate the free amine. This is typically achieved by adding a suitable base.

Q3: What is the best base to use for the free-basing step?

A: The choice of base is critical and depends on your reaction conditions.

  • For Amide Couplings: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, which prevents them from competing with your desired amine in attacking the activated carboxylic acid.[8]

  • For Reductive Aminations: The reaction is often self-neutralizing if you start with the amine salt and the carbonyl compound, as the imine formation is typically reversible and driven forward by the reduction step. However, adding a mild base like sodium bicarbonate or using excess amine can be beneficial.[8]

  • Aqueous Workup: For purification or extraction, an inorganic base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is used to neutralize the salt and allow the free amine to be extracted into an organic solvent.[9]

Q4: What are the solubility characteristics of N-ethyloxolan-3-amine and its hydrochloride salt?

A: The hydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol. Its solubility in common aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) is limited. The free amine, once generated, will exhibit much better solubility in a wider range of organic solvents.

Part 2: In-Depth Troubleshooting Guide

This section is structured to address specific experimental failures. Each problem is analyzed by exploring potential causes and offering validated solutions.

Scenario 1: Low or No Product Yield in Amide Coupling Reactions

You are attempting to couple this compound with a carboxylic acid using a standard coupling agent (e.g., EDC, HATU), but TLC/LC-MS analysis shows primarily unreacted starting materials.

  • The Chemistry: The nitrogen lone pair is the reacting nucleophile. If it remains protonated as the ammonium salt, it cannot attack the activated carboxylic acid intermediate.[6][7]

  • Troubleshooting Steps:

    • Check Base Stoichiometry: Ensure you are using at least one full equivalent of base (e.g., TEA, DIPEA) relative to the amine hydrochloride. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization.

    • Order of Addition: A common and effective procedure is to pre-mix the amine hydrochloride and the base in the reaction solvent (e.g., DCM or DMF) and stir for 15-30 minutes before adding the carboxylic acid and coupling agent. This ensures the free amine is readily available for the coupling reaction.

  • The Chemistry: Different coupling reagents have different mechanisms and optimal conditions. For instance, carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often benefit from additives like HOBt (Hydroxybenzotriazole) to form a more reactive intermediate and suppress side reactions.[10][11]

  • Troubleshooting Steps:

    • Optimize Coupling Cocktail: If using EDC, ensure an additive like HOBt or DMAP is included, especially if your carboxylic acid is electron-poor or sterically hindered.[11]

    • Switch Reagent Class: If carbodiimides fail, consider switching to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagent. These are often more potent and can succeed where other reagents fail.[10]

    • Solvent Choice: Ensure your solvent is appropriate. DMF and DCM are common choices. THF can also be used, but be aware of its Lewis basicity which can sometimes interfere with reaction intermediates.[12][13]

Scenario 2: Low Yield and Complex Byproduct Profile in Reductive Amination

You are reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), but the reaction is messy or fails to proceed.

  • The Chemistry: Reductive amination is a two-step process: (1) formation of an imine (from primary amines) or enamine (from secondary amines), followed by (2) reduction.[14][15] The first step is an equilibrium that can be sensitive to pH. While N-ethyloxolan-3-amine is a secondary amine, it reacts to form an iminium ion that is then reduced.

  • Troubleshooting Steps:

    • Catalytic Acid: The formation of the iminium ion is often catalyzed by mild acid.[16][17] Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate this step. This seems counterintuitive when starting with an amine hydrochloride, but the optimal pH for imine formation is typically weakly acidic (around 4-5).

    • Monitor Imine Formation: Before adding the reducing agent, allow the amine and carbonyl compound to stir together in the solvent for a period (e.g., 1-2 hours). You can monitor the formation of the iminium intermediate by TLC or crude NMR if feasible.[17]

    • Water Removal: The formation of the iminium ion releases water. Adding a dehydrating agent like molecular sieves can help drive the equilibrium toward the product.

  • The Chemistry: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred because they are mild enough to not readily reduce the starting aldehyde or ketone, but are reactive enough to reduce the intermediate iminium ion.[14] More powerful reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl starting material before it has a chance to react with the amine.[14]

  • Troubleshooting Steps:

    • Use a Selective Reducing Agent: If you are using NaBH₄, switch to NaBH(OAc)₃ or NaBH₃CN for a one-pot procedure.[14]

    • Two-Step Procedure: If only NaBH₄ is available, you can perform the reaction in two steps. First, form the iminium ion (allowing several hours, perhaps with molecular sieves), and then add the NaBH₄ at a low temperature (e.g., 0 °C).[17]

Scenario 3: Formation of an Unknown, High Molecular Weight Byproduct

In some cases, particularly under harsh conditions, an unexpected byproduct may form.

  • The Chemistry: While the tetrahydrofuran (THF) ring is generally stable, it can be susceptible to ring-opening under strongly acidic or Lewis acidic conditions, especially at elevated temperatures.[18][19] The ether oxygen can be protonated or coordinated by a Lewis acid, activating the ring for nucleophilic attack.

  • Preventative Measures:

    • Avoid Strong Acids at High Temperatures: When performing reactions or workups, avoid prolonged exposure to strong, hot acidic conditions (e.g., boiling in concentrated HCl).

    • Be Cautious with Lewis Acids: If your reaction involves strong Lewis acids (e.g., AlCl₃, BBr₃), conduct the reaction at low temperatures and carefully monitor for side products. The amine nitrogen itself can act as a Lewis base, but under certain conditions, the ether oxygen may still interact.

Part 3: Visualization and Protocols

Troubleshooting Workflow for Amide Coupling

The following diagram outlines a logical workflow for diagnosing and solving common amide coupling failures.

TroubleshootingWorkflow start Low Yield in Amide Coupling check_sm Step 1: Verify Starting Materials Purity of Amine & Acid Activity of Coupling Reagent Correct Base Used start->check_sm check_conditions check_conditions check_sm->check_conditions Materials OK optimize optimize check_sm->optimize Reagent Issue check_conditions->optimize Conditions OK check_conditions->optimize Stoichiometry/Solvent Issue success Successful Coupling optimize->success

Caption: Logical workflow for troubleshooting amide coupling reactions.

Protocol: Standard Amide Coupling using HATU

This protocol provides a robust method for coupling this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the carboxylic acid (1.05 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. The first equivalent neutralizes the amine salt, while the remainder acts as the base for the coupling reaction.

  • In a single portion, add HATU (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • This compound Product Information. (n.d.).
  • Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]

  • Reactions of Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Amines- Reactions. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved from [Link]

  • Reactions of amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. (2018). Inorganic Chemistry. Request PDF from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. Retrieved from [Link]

  • Tetrahydrofuran. (n.d.). Wikipedia. Retrieved from [Link]

  • How do amines act as bases. (2024). Rawsource. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]

  • N-methyloxolan-3-amine hydrochloride Product Information. (n.d.).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Is THF acidic or basic? (2019). Quora. Retrieved from [Link]

  • Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. (1985). Canadian Journal of Chemistry. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Deprotection of different N-Boc-compounds. (2008). ResearchGate. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • (3S)-N-methyloxolan-3-amine hydrochloride Product Information. (n.d.).
  • (3R)-N-methyloxolan-3-amine hydrochloride Product Information. (n.d.).
  • Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. (2012). Dalton Transactions. Retrieved from [Link]

  • Reductive Amination | Synthesis of Amines. (2023). YouTube. Retrieved from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2023). Reddit. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters. Retrieved from [Link]

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Technical Support Center: Optimization and Troubleshooting for the Synthesis of N-ethyloxolan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-ethyloxolan-3-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common experimental challenges. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Synthesis Overview and Core Principles

Q1: What is the most efficient and scalable synthetic route to N-ethyloxolan-3-amine and its hydrochloride salt?

The most robust and widely adopted method for synthesizing N-ethyloxolan-3-amine is the reductive amination of oxolan-3-one (also known as tetrahydrofuran-3-one) with ethylamine.[1] This reaction is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity and the broad availability of reagents.[2]

The process occurs in two key stages, which can be performed sequentially or, more commonly, in a one-pot procedure:

  • Imine Formation: The ketone (oxolan-3-one) reacts with the primary amine (ethylamine) to form a Schiff base, which exists in equilibrium with its protonated form, the iminium ion.

  • Reduction: The intermediate iminium ion is then reduced in situ by a selective reducing agent to yield the target secondary amine, N-ethyloxolan-3-amine.

The free amine is typically a liquid or low-melting solid that can be difficult to handle and purify. Therefore, the final step involves converting the purified free base into its hydrochloride salt by treating it with hydrochloric acid. This provides a stable, crystalline solid that is easier to store, handle, and characterize.[3]

Reaction_Scheme cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation reactant1 Oxolan-3-one intermediate Iminium Ion (Intermediate) reactant1->intermediate + reactant2 Ethylamine reactant2->intermediate product_base N-ethyloxolan-3-amine (Free Base) intermediate->product_base [Reducing Agent] e.g., NaBH(OAc)₃ product_hcl N-ethyloxolan-3-amine HCl (Final Product) product_base->product_hcl + HCl

Caption: Overall synthetic workflow for this compound.

Section 2: Optimizing Reaction Parameters

Q2: The choice of reducing agent seems critical. Which one should I use: NaBH₄, NaBH₃CN, or NaBH(OAc)₃?

This is one of the most important variables for optimizing a reductive amination. The ideal reducing agent should selectively reduce the iminium ion intermediate without significantly reducing the starting ketone.

  • Sodium Borohydride (NaBH₄): This is a powerful and inexpensive reducing agent. However, it can readily reduce the starting oxolan-3-one, leading to the formation of tetrahydrofuran-3-ol as a significant byproduct and lowering your overall yield.[4] It is generally not recommended for one-pot reductive aminations unless the imine formation is very fast and complete before its addition.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and more selective than NaBH₄.[5][6] It is stable under weakly acidic conditions required for imine formation and is highly effective at reducing the iminium ion. However, its high toxicity and the potential to generate hydrogen cyanide gas under acidic conditions (pH < 4) are significant safety concerns.[7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent for modern reductive aminations.[7][8] It is non-toxic, moisture-tolerant, and exceptionally selective for iminium ions over ketones or aldehydes. The mild acidity of the reagent itself can help catalyze imine formation. While more expensive, its safety profile, selectivity, and high yields often make it the most efficient choice.

Reducing AgentKey AdvantagesKey DisadvantagesTypical Solvent
NaBH₄ Low cost, high reactivityLow selectivity (reduces ketone), moisture sensitiveMethanol, Ethanol
NaBH₃CN High selectivity, stable in weak acidHighly Toxic (HCN risk) , requires careful pH controlMethanol, Acetonitrile
NaBH(OAc)₃ (STAB) Excellent selectivity , non-toxic, easy to handleHigher cost, can introduce acetate byproducts1,2-Dichloroethane (DCE), Dichloromethane (DCM), THF

Recommendation: For optimal yield and safety, Sodium Triacetoxyborohydride (STAB) is the superior choice for this synthesis.[8]

Q3: How does pH control the reaction, and what's the best way to manage it?

The pH of the reaction medium is a delicate balance. The formation of the imine intermediate is acid-catalyzed. A proton source is needed to activate the carbonyl oxygen of oxolan-3-one, making the carbon more electrophilic and susceptible to attack by the ethylamine.

However, if the medium is too acidic, the ethylamine (a base) will be fully protonated to form an ethylammonium salt. This salt is no longer nucleophilic and cannot attack the carbonyl, shutting down the reaction. The optimal pH for most reductive aminations is typically in the range of 5-7.

pH_Effect start Oxolan-3-one + Ethylamine low_ph Low pH (< 4) Ethylamine is Protonated (Non-nucleophilic) start->low_ph Too Acidic optimal_ph Optimal pH (5-7) Imine Formation Catalyzed start->optimal_ph Just Right high_ph High pH (> 8) No Carbonyl Activation (Slow Reaction) start->high_ph Too Basic no_reaction No Reaction low_ph->no_reaction imine Imine / Iminium Ion optimal_ph->imine high_ph->no_reaction

Caption: The effect of pH on the crucial imine formation step.

Practical Optimization:

  • When using STAB, often no additional acid is needed.

  • If using other borohydrides, adding a catalytic amount (0.1-0.2 equivalents) of acetic acid is a common strategy to maintain the optimal pH range.

Section 3: Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yields are a common issue that can often be traced back to a few key areas. The following table outlines a systematic approach to troubleshooting.

IssuePotential CauseRecommended Solution
Low Conversion 1. Incomplete Imine Formation: The equilibrium did not favor the imine.• Add a catalytic amount of acetic acid to promote imine formation. • Consider using a Dean-Stark apparatus with a solvent like toluene to remove water and drive the equilibrium forward (more common for difficult substrates). • Increase the reaction time for the imine formation step before adding the reducing agent.
2. Inactive Reducing Agent: The borohydride may have degraded due to age or improper storage.• Use a fresh bottle of the reducing agent. • Test the agent on a simple ketone (like acetone) to confirm its activity.[7]
3. Incorrect Stoichiometry: Insufficient amine or ketone.• Ensure accurate measurement of starting materials. Consider using a slight excess (1.1-1.2 eq.) of the less expensive reagent (likely ethylamine) to drive the reaction.[9]
Byproduct Formation 4. Reduction of Starting Ketone: The reducing agent is not selective enough (a common issue with NaBH₄).• Switch to a more selective reducing agent like NaBH(OAc)₃ (STAB) .[7][8] • If using NaBH₄, ensure the imine has fully formed before adding it, and add it portion-wise at a lower temperature (0 °C).
5. Product Loss During Work-up: The polar amine product may have some water solubility.• When performing an aqueous work-up, ensure the aqueous layer is basic (pH > 10) to keep the amine in its free base form. • Extract the aqueous layer multiple times (3-4x) with a suitable organic solvent (e.g., DCM, Ethyl Acetate). • If the product is very water-soluble, consider back-extraction of the combined organic layers with a saturated NaCl solution (brine) to minimize water content and draw out the organic product.

Section 4: Purification Protocols

Q5: My crude product is an impure oil. What is the most effective way to purify N-ethyloxolan-3-amine before salt formation?

The basic nature of the amine product is the key to its purification. An acid-base extraction is an exceptionally effective first step to separate it from neutral or acidic impurities.[3]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The basic amine will be protonated and move into the aqueous layer, while neutral organic impurities (like unreacted ketone or alcohol byproducts) will remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer , as this contains your protonated product. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 11). This deprotonates the amine, converting it back to the water-insoluble free base.

  • Extraction: Extract the now-basic aqueous layer multiple times (3x) with fresh organic solvent (DCM is often effective here).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Caption: Workflow for the purification of N-ethyloxolan-3-amine via acid-base extraction.

Q6: I'm struggling with column chromatography. The product streaks badly on the silica gel. How can I fix this?

This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine, causing significant tailing, poor separation, and low recovery.[3][10]

Solution: Neutralize the Stationary Phase You must add a basic modifier to your mobile phase to compete with your product for the acidic sites on the silica.

Protocol: Flash Chromatography with a Modified Mobile Phase

  • Choose a Solvent System: A typical starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Add a Basic Modifier: To your chosen mobile phase, add a small amount of a volatile amine. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common choice.[3][11] A 1% solution of ammonium hydroxide in the polar solvent (e.g., methanol) can also be used.

  • Equilibrate the Column: Before loading your sample, flush the silica gel column with several column volumes of your initial mobile phase containing the basic modifier. This is crucial to neutralize the silica before the product is introduced.

  • Load and Elute: Dissolve your sample in a minimal amount of the mobile phase, load it onto the column, and run your gradient as planned. The peaks should be significantly sharper and recovery much higher.

Q7: What is the best procedure for forming the final hydrochloride salt and achieving high purity?

Once you have the purified free amine, converting it to the hydrochloride salt is the final step to obtain a stable, easy-to-handle solid. Recrystallization of this salt is an excellent final purification step.[3]

Protocol: Hydrochloride Salt Formation and Recrystallization

  • Dissolve the Free Base: Dissolve your purified N-ethyloxolan-3-amine (1 equivalent) in a suitable anhydrous solvent. Diethyl ether or a mixture of isopropanol and ethyl acetate are good choices.

  • Add HCl: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with vigorous stirring. You should see a white precipitate form immediately. Add the acid until the solution is acidic to pH paper. Adding a slight excess is acceptable.

  • Isolate the Crude Salt: Stir the resulting slurry for 30-60 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Recrystallization:

    • Choose a suitable solvent system. A common choice for amine hydrochlorides is a polar solvent in which the salt is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethanol, or methanol) and a non-polar co-solvent to induce precipitation (e.g., diethyl ether, ethyl acetate, or hexanes).

    • Dissolve the crude salt in a minimal amount of the hot polar solvent.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold non-polar co-solvent, and dry under vacuum.

References

  • BenchChem. (2025).
  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • PubChem, National Institutes of Health. N-methyloxolan-3-amine. [Link]

  • Google Patents. (2014). CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib.
  • Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]

  • Reddit. (2023). Question about reductive amination reaction procedure. [Link]

  • AMyD. (2025). Reductive Amination // Acetylation Experiment 3. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • PubMed, National Institutes of Health. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Safrole. (Date not available). Ethylamine Properties, Reactions, and Applications. [Link]

  • Organic Chemistry Portal. (Date not available). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. (Date not available). Reductive Amination. [Link]

Sources

N-ethyloxolan-3-amine hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-ethyloxolan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource to help you anticipate and address challenges in your experiments, ensuring the integrity of your results.

Introduction to this compound

This compound is a secondary amine featuring a tetrahydrofuran (oxolane) ring. As a hydrochloride salt, it exhibits increased solubility in aqueous solutions and improved stability compared to its free base form.[1] However, like all chemical compounds, it is susceptible to degradation under certain conditions. Understanding its stability profile is critical for accurate experimental design, formulation development, and ensuring the compound's purity and potency.[2][3]

This guide will walk you through the potential stability and degradation issues, providing a framework for conducting your own stability assessments through forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: As an amine salt, the pH of the solution is critical. In basic conditions, the hydrochloride salt will be neutralized to the free amine, which can be more susceptible to oxidation and other reactions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4][5]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[6]

  • Oxidizing agents: The amine functional group is susceptible to oxidation.[4][7]

  • Moisture (Hygroscopicity): As a salt, it may be hygroscopic, and absorbed water can promote hydrolysis or other degradation pathways.[5]

Q2: What are the predicted degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are predicted:

  • Oxidation: The secondary amine is a primary site for oxidation, which can lead to the formation of the corresponding N-oxide or hydroxylamine. Further oxidation or rearrangement could lead to more complex degradation products.[8]

  • Hydrolysis/Ring Opening: The ether linkage in the tetrahydrofuran ring could be susceptible to cleavage under harsh acidic conditions, although this is generally less likely than amine oxidation.

  • Photodegradation: Exposure to light could initiate radical reactions, leading to a variety of degradation products.

Q3: How should I properly store this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container to protect it from moisture. It is also advisable to store it in a cool, dark place to minimize thermal and photolytic degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: I am seeing an unknown peak in my HPLC analysis of an aged sample. What could it be?

A4: An unknown peak in an aged sample is likely a degradation product. Based on the predicted degradation pathways, it could be the N-oxide of the parent compound or a product of photolytic degradation if the sample was exposed to light. To identify the unknown peak, techniques like LC-MS or GC-MS would be beneficial for obtaining molecular weight information. Performing forced degradation studies (see below) can help to intentionally generate these degradation products for identification.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of solid sample (e.g., yellowing) Oxidation or reaction with atmospheric contaminants.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed.
Loss of potency in a stock solution Degradation in solution due to pH, light, or temperature.Prepare fresh stock solutions regularly. Store stock solutions at low temperatures and protected from light. Buffer the solution to an optimal pH if stability is found to be pH-dependent.
Appearance of new peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradants. Use a stability-indicating analytical method.
Poor peak shape (tailing) in HPLC Interaction of the basic amine with residual silanols on the HPLC column.Use a column with end-capping or a base-deactivated stationary phase. Add a competing amine (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][9][10]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at 60°C for 24 hours.[7]

    • Base Hydrolysis: Add 0.1 N NaOH to the sample solution and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours, protected from light.[7]

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

    • Photolytic Degradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).[11]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms to a control sample stored under normal conditions.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.

Diagram: Forced Degradation Workflow

ForcedDegradationWorkflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start N-ethyloxolan-3-amine HCl Solution Prepare 1 mg/mL Solution Start->Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1N NaOH, RT) Solution->Base Oxidation Oxidation (3% H2O2, RT) Solution->Oxidation Thermal Thermal (60°C) Solution->Thermal Photo Photolytic (ICH Q1B) Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Report Identify Degradants & Assess Stability LCMS->Report Oxidative_Degradation Parent N-ethyloxolan-3-amine Oxidizing_Agent [O] (e.g., H2O2, O2) Parent->Oxidizing_Agent N_Oxide N-ethyloxolan-3-amine N-oxide Oxidizing_Agent->N_Oxide Oxidation Hydroxylamine N-ethyl-N-hydroxyoxolan-3-amine Oxidizing_Agent->Hydroxylamine Oxidation

Sources

Technical Support Center: Purification of N-ethyloxolan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of N-ethyloxolan-3-amine hydrochloride. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the most probable impurities in my sample of this compound?

A: The impurity profile is intrinsically linked to the synthetic route. The most common method for synthesizing this compound is the reductive amination of 3-oxolanone with ethylamine. Therefore, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3-oxolanone and ethylamine.

  • Intermediate Imine: The imine formed between 3-oxolanone and ethylamine that may not have been fully reduced.

  • Reducing Agent By-products: Salts and complexes derived from the reducing agent used (e.g., borate salts if sodium borohydride was used).

  • Solvent Residues: Trace amounts of the reaction or work-up solvents.

Q2: I have a crude solid. What is the most direct method to purify this compound?

A: For a crystalline solid like an amine hydrochloride salt, recrystallization is the most direct and efficient first-line purification technique.[1] This method is excellent for removing small amounts of impurities that have different solubility profiles from the desired product. The key is selecting an appropriate solvent system where the product has high solubility when hot and low solubility when cold.[2]

Q3: When should I consider a more complex method like an acid-base extraction?

A: An acid-base extraction is a powerful purification technique that should be considered under two primary circumstances:

  • Recrystallization Fails: If recrystallization does not significantly improve purity or if the product "oils out" persistently.[2]

  • High Levels of Non-Basic Impurities: If your crude product is heavily contaminated with non-basic or neutral impurities (like unreacted 3-oxolanone). This method leverages the basicity of the amine to selectively separate it from these contaminants.[1][3] The process involves converting the hydrochloride salt to the free amine, extracting it, and then re-forming the pure salt.

Q4: Is column chromatography a viable option for this compound?

A: While possible, it is often a method of last resort for basic amines like this one. Standard silica gel is acidic and can interact strongly with the basic amine, leading to significant tailing of the compound peak and poor recovery.[1][4][5] If chromatography is necessary, the procedure must be modified by adding a basic modifier (e.g., 1-2% triethylamine) to the mobile phase or by using a specially treated, amine-functionalized silica column.[4][5]

Part 2: Troubleshooting Guide for Common Issues

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. The melting point of the impure compound is lower than the boiling point of the solvent. The solution may be too supersaturated.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the solution's saturation point. 3. Allow the solution to cool much more slowly to encourage proper crystal lattice formation.[2]
No crystals form after cooling. Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.1. Induce Nucleation: Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic glass fragments can act as nucleation sites.[2] 2. Seed the Solution: Add a single, pure crystal of the product to the solution to act as a template for crystal growth.[2] 3. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and re-cool.
Purity is low despite successful crystal formation. The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent is not optimal and dissolves impurities as well.1. Ensure a slow cooling rate . Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slower cooling forms larger, purer crystals.[2] 2. Perform a second recrystallization using a different solvent system identified from a solvent screen.
Purity & Analysis Issues
IssuePotential Cause(s)Recommended Solution(s)
Compound streaks severely on a silica gel TLC plate or column. The basic amine is interacting strongly with the acidic silanol groups on the silica surface.1. Modify the Eluent: Add 1-2% of triethylamine or ammonium hydroxide to the mobile phase. This competing base will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.[1][4][5] 2. Use Alternative Stationary Phases: Consider using neutral alumina or an amine-functionalized silica column for better results.[4]
NMR/LC-MS shows a persistent impurity of similar structure. The impurity may be an isomer or a closely related byproduct that co-purifies with the product.1. Identify the Impurity: Use high-resolution mass spectrometry or advanced NMR techniques to identify the structure of the contaminant. 2. Employ a Different Technique: If recrystallization is failing, the impurity likely has a similar solubility profile. An orthogonal method like preparative HPLC or a highly optimized acid-base extraction may be required.
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound

This protocol provides a general framework. The ideal solvent system should be determined via small-scale screening. Common systems for amine hydrochlorides include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/water.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot isopropanol) dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Cover the flask to prevent solvent evaporation.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent (e.g., diethyl ether) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification via Acid-Base Extraction

This powerful technique purifies the compound by converting it to its free-base form, separating it from non-basic impurities, and then converting it back to the pure hydrochloride salt.[1][3]

  • Dissolution: Dissolve the crude this compound in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is strongly basic (pH > 11), converting the salt to the free amine.

  • Extraction of Free Amine: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL). The free amine is more soluble in the organic layer.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Salt Re-formation: Dissolve the purified free amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). With stirring, add a solution of HCl in the same solvent (or a slight molar excess of 2M HCl in diethyl ether) dropwise. The pure this compound will precipitate.

  • Isolation and Drying: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Part 4: Visualization & Workflows

A logical workflow is critical for efficient and effective purification.

Caption: Decision tree for selecting a purification strategy.

AcidBaseWorkflow A 1. Dissolve Crude HCl Salt in Water B 2. Basify with NaOH (pH > 11) (Converts to Free Amine) A->B C 3. Extract with Organic Solvent (e.g., DCM) B->C D Separatory Funnel: Organic Layer (Free Amine) Aqueous Layer (Salts) C->D E 4. Dry Organic Layer & Evaporate (Isolates Pure Free Amine) D->E Organic Layer F 5. Re-dissolve in Ether & Add HCl Solution E->F G 6. Filter & Dry Precipitate F->G Precipitation H Pure N-ethyloxolan-3-amine HCl G->H

Caption: Workflow for purification via acid-base extraction.

Part 5: References
  • How to purify Amine? Grad student asked me. Demonstration and discussion. (2022). YouTube. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

Sources

Technical Support Center: Recrystallization of N-ethyloxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of N-ethyloxolan-3-amine hydrochloride. As a polar amine salt, this compound presents specific challenges and opportunities for purification by recrystallization. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize the process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence recrystallization?

This compound is a salt formed from a secondary amine and hydrochloric acid. Its structure, featuring an ether linkage (oxolane ring), a secondary amine, and an ionic hydrochloride group, dictates its behavior. The primary factors influencing its recrystallization are:

  • High Polarity: The presence of the ammonium cation and chloride anion makes the molecule highly polar and capable of forming strong hydrogen bonds. This means it will have poor solubility in non-polar solvents (e.g., hexanes, toluene) and higher solubility in polar solvents.[1]

  • Ionic Character: As a salt, it has a crystal lattice structure held together by strong ionic forces. A suitable solvent must be able to overcome these lattice energies.

  • Hydrogen Bonding: The protonated amine (-NH2+) is a strong hydrogen bond donor, while the ether oxygen and the chloride anion are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are often effective.[2]

Understanding these properties is the first step in selecting an appropriate solvent system, as the ideal solvent will dissolve the compound when hot but not when cold.[1]

Q2: What is the best starting point for selecting a recrystallization solvent?

For polar amine salts like this compound, single polar solvents or a mixed-solvent system are generally the most effective.

  • Single Solvents: Protic polar solvents are excellent candidates. Isopropanol is often a preferred choice for hydrochloride salts because many are too soluble in absolute ethanol or methanol for good recovery.[3]

  • Mixed-Solvent Systems: This technique is powerful when no single solvent has the ideal solubility profile.[4] It involves a "soluble" solvent, in which the compound is highly soluble, and an "insoluble" or "anti-solvent," in which it is poorly soluble.[4] The two solvents must be miscible. For this compound, promising systems include:

    • Ethanol / Water

    • Isopropanol / Hexane

    • Methanol / Diethyl Ether[5]

A small-scale solvent screening (see Protocol 1) is essential to identify the optimal system for your specific batch, as impurity profiles can affect solubility.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1][4] This is a common issue when the solution is too saturated or cools too quickly, or if the impurities present act as a eutectic mixture.

Corrective Actions:

  • Re-heat the Solution: Add more of the "soluble" solvent (or the primary solvent if using a single-solvent system) until the oil completely redissolves.[6][7]

  • Slow Down Cooling: This is the most critical step. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated from the surface by a few paper towels or a cork ring.[6][8] Slow cooling is crucial for the formation of a pure, ordered crystal lattice.[7][9]

  • Reduce Saturation: You may have used too little solvent initially. The goal is to create a solution that is saturated at a lower temperature, not one that is supersaturated at a high temperature.

Q4: No crystals are forming even after cooling the solution in an ice bath. What are my options?

This typically indicates that the solution is not sufficiently saturated, meaning too much solvent was used.[7][9] However, sometimes a supersaturated solution simply needs a trigger to begin nucleation.

Inducement Techniques:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[6][7][10] The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a single, tiny crystal to the solution.[6][7][8] This provides a template for further crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Be careful not to evaporate too much. Allow the concentrated solution to cool slowly again.[7][8]

  • Cool to a Lower Temperature: If using a freezer-safe solvent system, cooling to a lower temperature (e.g., -20°C) may be necessary, but this should be a last resort as it can also cause impurities to precipitate.

Q5: The purity of my recrystallized product is still low. How can I improve it?

Purity is a function of forming a well-ordered crystal lattice that excludes impurity molecules.

  • Ensure Slow Cooling: As mentioned, rapid crystal growth traps impurities. A slow cooling rate is paramount for achieving high purity.[1][7]

  • Perform a Second Recrystallization: If the initial purity is low, a second recrystallization using the same or a different optimized solvent system can significantly improve purity.

  • Wash Crystals Properly: After collecting the crystals by vacuum filtration, wash them with a minimal amount of ice-cold recrystallization solvent.[8][9] Using warm solvent or too much solvent will dissolve some of your product, reducing the yield.[9]

  • Consider an Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. However, be aware that charcoal can also adsorb your product, potentially reducing yield.[3]

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

This protocol helps you efficiently determine the best solvent or solvent pair before committing a large amount of material.

  • Preparation: Place ~20-30 mg of your crude this compound into several small test tubes.

  • Single Solvent Test: To each tube, add a potential solvent (e.g., isopropanol, ethanol, water, acetone) dropwise at room temperature. Note the solubility. If insoluble, heat the tube in a hot water or sand bath.

  • Evaluation: An ideal single solvent will show poor solubility at room temperature but complete dissolution upon heating. After dissolving, allow the tube to cool to room temperature and then in an ice bath to observe crystal formation.

  • Mixed-Solvent Test:

    • Take a tube with a solvent in which the compound was highly soluble (the "soluble solvent," e.g., methanol).

    • Heat the solution and add a miscible "anti-solvent" (e.g., diethyl ether) dropwise until the solution turns persistently cloudy (turbid).[4]

    • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[4]

    • Allow to cool and observe for crystallization.

Solvent SystemTypeRationale
Isopropanol (IPA)Single SolventOften provides a good solubility gradient for HCl salts, being less aggressive than methanol/ethanol.[3]
Ethanol/WaterMixed SolventA classic polar system. Water decreases solubility at lower temperatures.[8][11]
Isopropanol/HexaneMixed SolventHexane acts as a non-polar anti-solvent to induce crystallization from the polar alcohol.[5]
Methanol/Diethyl EtherMixed SolventEther is a common anti-solvent for compounds dissolved in methanol.[5]
Protocol 2: Standard Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).[8][10] Add a magnetic stir bar or a boiling stick.

  • Add Solvent: Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[9][10]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8][10] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8][10]

  • Washing: With the vacuum off, add a small volume of ice-cold solvent to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.[8][10]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry. Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a mild temperature.[1]

Workflow & Troubleshooting Visualizations

General Recrystallization Workflow

The diagram below outlines the standard, self-validating workflow for recrystallization. Each step is a checkpoint for ensuring the process is proceeding correctly.

RecrystallizationWorkflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter Hot Filtration (If Insoluble Impurities) Dissolve->Filter Cool Slow Cooling to Room Temperature Filter->Cool Clear Solution Ice Cool in Ice Bath Cool->Ice Collect Collect Crystals (Vacuum Filtration) Ice->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

If you encounter issues, this decision tree provides a logical path to a solution based on the specific problem observed during the experiment.

TroubleshootingTree Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals OilingOut Compound 'Oils Out' Problem->OilingOut LowPurity Purity is Low Problem->LowPurity Cause_Dilute Cause: Too much solvent (Not Saturated) NoCrystals->Cause_Dilute Cause_Super Cause: Supersaturated (Nucleation Needed) NoCrystals->Cause_Super Cause_Oiling Cause: Too concentrated OR cooled too fast OilingOut->Cause_Oiling Cause_Purity Cause: Impurities trapped (Cooled too fast) LowPurity->Cause_Purity Sol_Boil Solution: Boil off some solvent Cause_Dilute->Sol_Boil Sol_Scratch Solution: 1. Scratch flask 2. Add seed crystal Cause_Super->Sol_Scratch Sol_Reheat Solution: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool SLOWLY Cause_Oiling->Sol_Reheat Sol_Recrystal Solution: 1. Re-recrystallize 2. Ensure very slow cooling 3. Wash crystals properly Cause_Purity->Sol_Recrystal

Caption: A decision tree for common recrystallization issues.

References

  • Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Irvine website: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. (n.d.). Wired Chemist. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • CN111632400B - Recrystallization purification method of enamine salt. (n.d.).
  • Methylamine clean-up. (2003). The Hive. [Link]

  • Recrystallization. (n.d.). Retrieved from California State University, Los Angeles website: [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. [Link]

  • (3S)-N-Ethyloxolan-3-amine;hydrochloride | CAS#:1292324-50-5. (n.d.). Chemsrc. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • N-methyloxolan-3-amine. (n.d.). PubChem. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (n.d.).
  • N-Phenyloxolan-3-amine hydrochloride. (n.d.). PubChem. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. [Link]

  • 3.3F: Mixed Solvents. (2022). Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

Sources

Technical Support Center: A Guide to Addressing Peak Tailing of N-ethyloxolan-3-amine in HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-ethyloxolan-3-amine. As a basic secondary amine, this compound presents specific challenges in reversed-phase chromatography. This document provides a structured, in-depth approach to not only solve the problem but also to understand the underlying chemical principles, ensuring robust and reproducible methods.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered with N-ethyloxolan-3-amine analysis.

Q1: Why is my N-ethyloxolan-3-amine peak tailing so severely?

A: The primary cause of peak tailing for basic compounds like N-ethyloxolan-3-amine is a secondary ionic interaction with the stationary phase.[1][2] Your analyte's amine group becomes protonated (positively charged) in typical mobile phases and interacts with residual, negatively charged silanol groups (Si-O⁻) on the surface of the silica-based column packing.[3][4] This mixed-mode retention mechanism (hydrophobic and ion-exchange) is the root cause of the asymmetry.[1]

Q2: What is the fastest and most effective way to improve my peak shape?

A: The most powerful tool at your disposal is the adjustment of the mobile phase pH. A quick and highly effective strategy is to lower the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[1][2] This suppresses the ionization of the silanol groups, minimizing the unwanted ionic interactions.[5]

Q3: Should I use a low pH or a high pH mobile phase?

A: Both are valid strategies, but they work differently.

  • Low pH (e.g., pH 2.5-3.0): This is the most common approach. It keeps the silanol groups in their neutral (Si-OH) form, preventing ionic interaction with your positively charged analyte.[1][2]

  • High pH (e.g., pH 9-10): This approach deprotonates your N-ethyloxolan-3-amine, making it a neutral compound. A neutral analyte will not engage in ionic interactions. However, this requires a specialized column that is stable at high pH to prevent dissolution of the silica backbone.[5][6]

Q4: I've heard about using triethylamine (TEA) as an additive. How does that work?

A: Triethylamine (TEA) is a silanol masking agent, also known as a competing base.[7] When added to the mobile phase in small concentrations (e.g., 0.1%), the protonated TEA preferentially interacts with the active silanol sites on the column.[8] It essentially "shields" the silanols, preventing your analyte from interacting with them and thereby improving peak shape.[9]

Q5: My peak shape is still poor after adjusting the mobile phase. Could my column be the problem?

A: Yes. Column choice is critical for analyzing basic compounds. If mobile phase optimization isn't sufficient, consider the following:

  • Column Age/Contamination: The column may be fouled or have developed a void. Try washing it or replacing it with a new one.[1][4]

  • Column Chemistry: Older columns (Type A silica) have more active silanol sites. Modern, high-purity, end-capped columns (Type B silica) are specifically designed to minimize these interactions and are highly recommended.[2] For even better performance, consider a column with a polar-embedded stationary phase, which provides additional shielding of the silica surface.[3]

In-Depth Troubleshooting Guide
2.1. The Root Cause: Unwanted Silanol Interactions

In reversed-phase HPLC, the primary retention mechanism is hydrophobic partitioning between the mobile phase and the stationary phase. However, for a basic analyte like N-ethyloxolan-3-amine, a secondary, undesirable mechanism often occurs. At a mid-range pH (approx. 4-7), residual silanol groups on the silica surface deprotonate to form anionic sites (Si-O⁻). Simultaneously, the amine analyte protonates to become cationic. The resulting electrostatic attraction holds the analyte more strongly than hydrophobic forces alone, leading to a delayed, tailing elution profile.

cluster_surface Silica Surface (Mid-Range pH) cluster_mitigation Mitigation Strategies Silica Si Silanol_Ionized O⁻ Silica->Silanol_Ionized Analyte N-ethyloxolan-3-amine (Protonated R₂NH₂⁺) Analyte->Silanol_Ionized Strong Ionic Interaction (Causes Tailing) Low_pH Low pH (pH < 3) Silanol is Neutral (Si-OH) Interaction is Blocked High_pH High pH (pH > 9) Analyte is Neutral (R₂NH) Interaction is Blocked Additive Competing Base (e.g., TEA⁺) Masks Silanol Site Interaction is Blocked

Diagram 1: Mechanism of silanol interaction and mitigation strategies.
2.2. Systematic Troubleshooting Workflow

Follow this workflow to diagnose and resolve peak tailing methodically. Start with the simplest and most impactful variables first.

G start Peak Tailing Observed for N-ethyloxolan-3-amine check_mp Step 1: Mobile Phase Optimization start->check_mp adjust_ph Adjust pH to 2.5 - 3.0 (See Protocol 1) check_mp->adjust_ph add_additive Add Competing Base (e.g., 0.1% TEA) (See Protocol 2) adjust_ph->add_additive If pH alone is insufficient decision1 Peak Shape Acceptable? adjust_ph->decision1 add_additive->decision1 check_column Step 2: Evaluate Column Hardware decision1->check_column No end Problem Resolved decision1->end Yes new_column Use High-Purity, End-Capped Column check_column->new_column special_column Consider Polar-Embedded or High-pH Stable Column new_column->special_column If needed decision2 Peak Shape Acceptable? new_column->decision2 special_column->decision2 check_system Step 3: Check System & Other Factors decision2->check_system No decision2->end Yes system_issues Reduce extra-column volume Check for column void/fouling Optimize sample solvent check_system->system_issues end_fail Consult Advanced Support system_issues->end_fail

Diagram 2: A logical workflow for troubleshooting peak tailing.
2.3. Mobile Phase Optimization Protocols

Proper mobile phase control is paramount for achieving good peak shape with basic analytes.[10]

Table 1: Effect of Mobile Phase pH on Analyte and Stationary Phase Ionization

pH RangeN-ethyloxolan-3-amine (Base)Residual Silanols (Acid)Interaction PotentialRecommended Action
< 3.0 Protonated (Cationic) Neutral Minimal Ideal for standard silica columns
3.0 - 7.0Protonated (Cationic)Partially to Fully Ionized (Anionic)High (Causes Tailing)Avoid this pH range
> 9.0 Neutral Ionized (Anionic) Minimal Ideal, but requires a high-pH stable column

Protocol 1: Systematic pH Screening (Low pH Route)

This protocol details the most common strategy for improving peak shape.

  • Prepare Aqueous Stock Solutions:

    • Solvent A1 (pH ~2.7): 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Solvent A2 (pH ~2.1): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Note: TFA is a strong ion-pairing agent and may alter selectivity and suppress MS signals.[11]

  • Prepare Organic Solvent:

    • Solvent B: Acetonitrile or Methanol.

  • Initial Condition Testing:

    • Equilibrate your column with a mobile phase of 95% Solvent A1 and 5% Solvent B for at least 10 column volumes.

    • Inject your sample of N-ethyloxolan-3-amine.

    • Observe the peak shape. A significant improvement should be visible compared to an unbuffered mobile phase.

  • Optimization:

    • Run a standard gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time.

    • Adjust the isocratic hold or gradient slope to achieve optimal retention and resolution.

    • If tailing persists, repeat the process using Solvent A2 (0.1% TFA). The stronger acidity and ion-pairing nature of TFA can sometimes provide sharper peaks.

Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive

Use this protocol when pH adjustment alone is insufficient or if you must work at a mid-range pH.

  • Prepare Buffered Aqueous Phase:

    • Solvent A: Prepare a buffer at your desired pH (e.g., 20 mM ammonium acetate, pH 5.0). It is crucial to use a buffer to maintain a stable pH.[11][12]

  • Add the Competing Base:

    • To Solvent A, add triethylamine (TEA) to a final concentration of 0.1% (v/v). Ensure thorough mixing. This is your final aqueous mobile phase component.

  • Prepare Organic Solvent:

    • Solvent B: Acetonitrile or Methanol.

  • Equilibration and Analysis:

    • Crucial Step: The column must be thoroughly equilibrated with the TEA-containing mobile phase. Flush the column with your starting mobile phase composition (e.g., 90% A, 10% B) for at least 20-30 column volumes. The TEA needs time to adsorb to the active sites.

    • Inject your sample. You should observe a marked improvement in peak symmetry.

2.4. Stationary Phase (Column) Selection

If mobile phase optimization does not resolve the issue, the column itself is the next logical focus.

Table 2: Column Technology Comparison for Basic Analytes

Column TypeDescriptionAdvantagesDisadvantages
Standard End-Capped C18 Type B silica with primary silanols capped.Good starting point; widely available.May still have enough residual silanols to cause tailing with potent bases.
Polar-Embedded Phase Has a polar group (e.g., amide, carbamate) embedded in the alkyl chain.The polar group shields residual silanols, improving peak shape for bases.[3]Selectivity can be different from a standard C18.
High pH Stable (Hybrid, etc.) Uses hybrid silica-polymer particles or special bonding to resist dissolution at high pH.Allows operation at high pH where basic analytes are neutral, virtually eliminating tailing.[6]Generally more expensive; requires careful mobile phase preparation (e.g., phosphate buffers can damage columns at high pH[13]).

Recommendation: For new method development involving N-ethyloxolan-3-amine, starting with a modern, high-purity, end-capped column with a polar-embedded phase is a scientifically sound choice that can prevent many of these issues from the outset.

2.5. Ruling Out Other System Issues

Peak tailing is not always a chemical interaction problem. Consider these factors:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector and detector can cause symmetrical peak broadening and tailing.[3] Use narrow ID tubing (e.g., 0.005") to minimize this effect.[3]

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can create alternative flow paths, distorting the peak.[1] Try reversing and flushing the column (if the manufacturer permits) or simply replacing it.[4]

  • Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14] Ideally, dissolve the sample in the initial mobile phase itself.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a "shark-fin" or tailing peak. Try reducing the injection concentration or volume.[1]

References
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from Element Lab Solutions website.

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website.

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website.

  • Yau, W. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from a public resource.

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent Technologies website.

  • Stoll, D. R. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International.

  • Ruiz-Angel, M. J., et al. (2012). Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers. Journal of Chromatography A.

  • Scion Instruments. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Scion Instruments website.

  • ResearchGate. (n.d.). Interaction of amine with the silanol group and its contribution to the silanization. Retrieved from ResearchGate.

  • GL Sciences. (n.d.). HPLC Column Equivalent List. Retrieved from GL Sciences website.

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from Waters Knowledge Base.

  • Chromatography Forum. (2007). severe tailing on column. Retrieved from Chromatography Forum.

  • Torres-Lapasio, J. R., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from a public resource.

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from SIELC Technologies website.

  • SIELC Technologies. (n.d.). Effect of Buffer Concentration on Retention of Charged Analytes. Retrieved from SIELC Technologies website.

  • Neue, U., et al. (2006). Additives for reversed-phase HPLC mobile phases. Google Patents.

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.

  • Sinner, F., et al. (1998). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics. Journal of Chromatographic Science.

  • Scion Instruments. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from Scion Instruments website.

  • ResearchGate. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Retrieved from ResearchGate.

  • Pradhan, N., et al. (2018). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. ResearchGate.

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent Technologies website.

  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide. Retrieved from a public resource.

  • Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed.

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from Agilent Technologies website.

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from Agilent Technologies website.

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from a public resource.

  • Google Patents. (2017). Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Retrieved from Google Patents.

  • Pharma Growth Hub. (2022). What is the effect of free Silanols in RPLC & how to reduce it? YouTube.

  • Element Lab Solutions. (n.d.). HPLC Column Selection. Retrieved from Element Lab Solutions website.

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from MDPI website.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Purity Assessment of N-ethyloxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of an Active Pharmaceutical Ingredient's (API) purity is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for determining the purity of N-ethyloxolan-3-amine hydrochloride, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various techniques, offering not just protocols, but the scientific rationale behind their selection and application.

The purity of an API like this compound directly impacts its pharmacological and toxicological profile. Therefore, employing a validated, robust analytical strategy is not merely a regulatory requirement but a scientific imperative. This guide will explore and compare three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for related substances, Gas Chromatography (GC) for residual solvents, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination. We will also touch upon a classic titrimetric method for assay determination.

Each method will be presented with a detailed experimental protocol, a discussion of its underlying principles, and a comparative analysis of its performance characteristics. All methodologies are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Related Substances and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and versatility.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice for separating the polar parent compound from its potentially less polar process-related impurities and degradation products.

Expertise & Experience in Method Design:

The choice of a reversed-phase method is predicated on the hydrophilic nature of the amine hydrochloride. The hydrochloride salt ensures aqueous solubility, making it amenable to analysis in common reversed-phase mobile phases. A critical consideration for amine analysis by RP-HPLC is the potential for peak tailing due to the interaction of the basic amine with residual acidic silanols on the silica-based stationary phase. To mitigate this, a modern, end-capped C18 column is selected, and the mobile phase is buffered to an acidic pH (e.g., pH 2.5-3.5). At this pH, the amine is protonated, and the silanols are non-ionized, minimizing secondary interactions and ensuring symmetrical peak shapes.

A challenge often encountered with amine hydrochlorides is the potential for peak splitting if the buffer capacity of the mobile phase is insufficient to handle the local pH changes upon injection of the sample.[5] Therefore, a buffer with adequate capacity, such as phosphate, is crucial.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC with UV detector.[6][7]

  • Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as aliphatic amines have low UV absorbance, detection at lower wavelengths is necessary).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1.0 mg/mL.

Workflow for HPLC Purity Analysis

Sources

A Comparative Guide to HPLC and GC-MS Analysis of N-ethyloxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Small Cyclic Amine Hydrochloride

N-ethyloxolan-3-amine is a secondary amine containing a tetrahydrofuran ring. As a small, polar molecule, it presents inherent challenges for chromatographic analysis. Its hydrochloride salt form, while improving stability and solubility, adds a layer of complexity, particularly for techniques requiring volatilization. The choice between HPLC and GC-MS is therefore not arbitrary but a critical decision based on the specific analytical goals, be it quantification, impurity profiling, or structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, adept at separating non-volatile and thermally labile compounds.[1] Its versatility in column chemistries and mobile phases makes it a powerful tool for analyzing a wide array of molecules, including amines.[2] However, the detection of small amines lacking a strong chromophore can necessitate derivatization to enhance sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification through mass fragmentation patterns. It is the gold standard for volatile and semi-volatile compounds.[3] The primary challenge for analyzing amines like N-ethyloxolan-3-amine by GC-MS is their inherent polarity and low volatility, which mandates a chemical derivatization step to produce a more volatile and thermally stable analog.[4] Furthermore, the hydrochloride salt itself is non-volatile and must be converted to the free base prior to or during the derivatization process.[5]

This guide will dissect the methodologies for both techniques, providing detailed, replicable protocols and a comparative analysis of their performance metrics.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is often the initial choice for the analysis of pharmaceutical salts due to its direct compatibility with dissolved samples. The primary considerations for developing an HPLC method for N-ethyloxolan-3-amine hydrochloride are column selection, mobile phase composition, and detection method.

Causality Behind Experimental Choices in HPLC
  • Column Selection: A reversed-phase C18 column is the most common choice for the separation of moderately polar compounds like N-ethyloxolan-3-amine. The non-polar stationary phase retains the analyte based on hydrophobic interactions.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the amine, which is critical for reproducible retention times. An acidic mobile phase (e.g., using phosphate buffer at pH 2-3) will ensure the secondary amine is protonated, leading to better peak shape and minimizing interactions with residual silanols on the silica-based column packing.[1]

  • Detection: As a small aliphatic amine, N-ethyloxolan-3-amine lacks a significant UV chromophore, making direct UV detection challenging for trace-level analysis. For purity analysis and higher concentrations, UV detection at low wavelengths (e.g., ~200-215 nm) may be feasible. For more sensitive quantification, pre-column derivatization with a UV-active or fluorescent tag is a common strategy.[6] Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides high sensitivity and selectivity without the need for derivatization.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh N-ethyloxolan-3-amine HCl s2 Dissolve in Mobile Phase s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 h1 Inject sample s3->h1 h2 Separation on C18 Column h1->h2 h3 Detection (UV or MS) h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify against Standard Curve d1->d2

Caption: HPLC analysis workflow for this compound.

Detailed Experimental Protocol for HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 2.5) in a 30:70 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 210 nm or Mass Spectrometry (Electrospray Ionization - Positive Mode).

3. Data Analysis:

  • Integrate the peak area corresponding to N-ethyloxolan-3-amine.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of the unknown sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS analysis of this compound requires a more involved sample preparation process to address the compound's low volatility and the non-volatile nature of the hydrochloride salt.

Causality Behind Experimental Choices in GC-MS
  • Sample Preparation - Free Base Generation: The hydrochloride salt must be neutralized to the free amine to make it amenable to derivatization and subsequent volatilization. This is typically achieved by adding a base to the sample solution.[5]

  • Derivatization: To improve volatility and chromatographic performance, the free amine is derivatized. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for derivatizing primary and secondary amines.[7] The active hydrogens on the amine group are replaced with a nonpolar trimethylsilyl (TMS) group, resulting in a more volatile and thermally stable derivative.[4]

  • GC Conditions: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the derivatized amine. The temperature program is optimized to ensure good separation from any derivatizing agent artifacts or impurities.

  • MS Detection: Mass spectrometry provides high sensitivity and structural information. The electron ionization (EI) mass spectrum of the TMS-derivatized N-ethyloxolan-3-amine will show a characteristic fragmentation pattern that can be used for confirmation of its identity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Dissolve N-ethyloxolan-3-amine HCl in solvent s2 Add base to form free amine s1->s2 s3 Add Derivatizing Agent (e.g., BSTFA) s2->s3 s4 Heat to complete derivatization s3->s4 g1 Inject derivatized sample s4->g1 g2 Separation on Capillary Column g1->g2 g3 MS Detection g2->g3 d1 Extract Ion Chromatogram g3->d1 d2 Identify by Mass Spectrum d1->d2 d3 Quantify against Standard Curve d1->d3

Caption: GC-MS analysis workflow for this compound.

Detailed Experimental Protocol for GC-MS

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of this compound into a reaction vial.
  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Add a small excess of a non-volatile base (e.g., 20 µL of triethylamine) to neutralize the HCl and form the free amine.
  • Add 100 µL of BSTFA (with 1% TMCS).
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
  • Injection Mode: Splitless.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak for the TMS-derivatized N-ethyloxolan-3-amine based on its retention time and mass spectrum.
  • For quantification, prepare calibration standards and subject them to the same derivatization procedure.
  • Construct a calibration curve by plotting the peak area of a characteristic ion versus concentration.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Sample Preparation Simple dissolution and filtration.More complex: requires neutralization and derivatization.
Analysis Time Typically shorter run times per sample.Longer run times due to the temperature program.
Sensitivity Dependent on detector; can be high with MS or fluorescent derivatization.Generally very high due to the sensitivity of the mass spectrometer.
Selectivity Good, can be enhanced with MS detection (LC-MS).Excellent, provides definitive identification through mass fragmentation.
Compound Suitability Ideal for non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds (or those that can be made so via derivatization).[3]
Instrumentation Cost Generally lower for a standard UV-HPLC system.Higher due to the inclusion of the mass spectrometer.
Robustness Generally considered very robust for routine QC analysis.Derivatization step can introduce variability if not well-controlled.

Alternative Analytical Techniques

While HPLC and GC-MS are the workhorses of analytical chemistry, other techniques could be considered for the analysis of this compound:

  • Capillary Electrophoresis (CE): Offers high separation efficiency for charged species and requires minimal sample volume. The ionic nature of the hydrochloride salt makes it a good candidate for CE analysis.

  • Supercritical Fluid Chromatography (SFC): A hybrid of gas and liquid chromatography that can offer fast and efficient separations of some amines, sometimes without the need for derivatization.

Conclusion and Recommendations

The choice between HPLC and GC-MS for the analysis of this compound is dictated by the specific analytical objective.

For routine quality control, purity assessment, and quantification in a pharmaceutical setting, HPLC is the recommended technique. Its simpler sample preparation, robustness, and direct applicability to the hydrochloride salt form make it more efficient for high-throughput analysis. If high sensitivity is required, coupling the HPLC to a mass spectrometer (LC-MS) is the optimal approach.

For definitive structural identification, impurity elucidation, and the analysis of volatile related substances, GC-MS is the superior choice. The detailed fragmentation patterns provided by mass spectrometry offer unparalleled confidence in compound identification. While the sample preparation is more involved, the richness of the data obtained can be invaluable in research and development contexts.

Ultimately, a comprehensive analytical characterization of this compound would ideally leverage both techniques to provide orthogonal data, ensuring the highest level of confidence in the identity, purity, and quality of the compound.

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Chemical Reviews, 115(11), 4693-4718. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]

  • Clark, C. R., DeRuiter, J., & Noggle, F. T. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of chromatographic science, 30(10), 399-404. Retrieved from [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • MDPI. (2024). Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanomaterials. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. Retrieved from [Link]

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Retrieved from [Link]

  • Actapol. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to N-ethyloxolan-3-amine Hydrochloride and Other Cyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the physicochemical and pharmacological properties of a lead candidate. Saturated heterocyclic amines are ubiquitous motifs in a vast array of pharmaceuticals due to their ability to confer aqueous solubility, engage in hydrogen bonding, and provide a three-dimensional architecture for precise substituent placement. Among these, N-ethyloxolan-3-amine hydrochloride has emerged as a valuable building block, particularly in the synthesis of novel protein degraders and other complex molecular architectures.[1][2]

This guide provides an in-depth, objective comparison of this compound against a panel of commonly utilized cyclic secondary amines: pyrrolidine, piperidine, morpholine, and azepane. Our analysis moves beyond a simple cataloging of properties, delving into the structural rationale for observed differences in basicity, nucleophilicity, and solubility. By synthesizing experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection.

Structural and Physicochemical Properties: A Comparative Overview

The fundamental characteristics of a cyclic amine are dictated by its ring size, the presence of additional heteroatoms, and the nature of its substituents. N-ethyloxolan-3-amine introduces a unique combination of features: a five-membered tetrahydrofuran ring, which imparts a distinct polarity and conformational bias, and an N-ethyl group that influences its steric profile and basicity.

The table below summarizes the core physicochemical properties of this compound and its counterparts.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) pKa of Conjugate Acid (pKaH)
N-ethyloxolan-3-amine HCl [Image of N-ethyloxolan-3-amine HCl structure]C6H14ClNO151.63[1]Est. 9.5 - 10.5
Pyrrolidine [Image of Pyrrolidine structure]C4H9N71.1211.27[3][4]
Piperidine [Image of Piperidine structure]C5H11N85.15[5]11.12 - 11.22[3]
Morpholine [Image of Morpholine structure]C4H9NO87.128.3 - 8.5
Azepane (Hexamethyleneimine) [Image of Azepane structure]C6H13N99.17[6][7]~11.0

Note: The pKaH for this compound is an estimation based on structurally similar amines, considering the electron-withdrawing effect of the ether oxygen.

cluster_five_membered Five-Membered Rings cluster_six_membered Six-Membered Rings cluster_seven_membered Seven-Membered Ring N-ethyloxolan-3-amine N-ethyloxolan-3-amine (Oxolane Core) Morpholine Morpholine (Oxazine Core) N-ethyloxolan-3-amine->Morpholine Contains Ether O Pyrrolidine Pyrrolidine (Carbocyclic) Piperidine Piperidine (Carbocyclic) Pyrrolidine->Piperidine Ring Size Increase Piperidine->Morpholine Same Ring Size Azepane Azepane (Carbocyclic) Piperidine->Azepane Ring Size Increase

Caption: Structural relationships between the compared cyclic amines.

Comparative Analysis of Chemical Reactivity

Basicity: The Proton Acceptance Power

Basicity, quantified by the pKa of the conjugate acid (pKaH), is arguably the most critical parameter for an amine in a pharmacological context. It governs salt formation, solubility, and the nature of interactions with biological targets like GPCRs and ion channels. A higher pKaH value signifies a stronger base.[3]

Causality Behind Basicity Trends:

  • Hybridization and Ring Strain: The nitrogen atom in these saturated heterocycles is sp³ hybridized, localizing the lone pair of electrons and making them readily available for protonation.[4] The basicity generally increases from smaller, more strained rings (like azetidine, not shown) to the conformationally flexible six-membered piperidine ring, which has an ideal C-N-C bond angle, minimizing strain and maximizing the availability of the nitrogen lone pair.[8]

  • Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances basicity.[9] Therefore, secondary amines like piperidine and pyrrolidine are more basic than ammonia. The N-ethyl group on our target molecule contributes to its basicity through this inductive effect.

  • The Heteroatom Influence: The most significant differentiator for N-ethyloxolan-3-amine and morpholine is the presence of an ether oxygen atom. Oxygen is more electronegative than carbon and exerts an electron-withdrawing inductive effect through the sigma bonds. This effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation and thus lowering the amine's basicity. This is clearly demonstrated by the ~2.5 pKa unit drop between piperidine (pKaH ~11.1) and morpholine (pKaH ~8.4). We anticipate a similar, though perhaps slightly moderated, basicity reduction for N-ethyloxolan-3-amine compared to N-ethyl-cyclopentylamine. This moderate basicity can be advantageous, potentially reducing off-target effects associated with highly basic compounds.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides highly accurate pKa values by monitoring pH changes during the neutralization of the amine hydrochloride with a strong base.[10][11]

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the amine hydrochloride salt (e.g., this compound) in deionized, CO₂-free water. Calibrate a pH meter using standard buffers (pH 4.00, 7.00, and 10.00).[11]

  • Titration: Place the sample solution in a jacketed beaker maintained at 25°C and immerse the calibrated pH electrode. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette.

  • Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point, where exactly half of the amine has been neutralized. For precise calculation, a first or second derivative plot can be used to identify the equivalence point.

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Amine HCl in DI Water C Add 0.1M NaOH Incrementally A->C B Calibrate pH Meter (pH 4, 7, 10) B->C D Record pH at Equilibrium C->D Repeat D->C E Plot pH vs. Volume NaOH D->E F Identify Equivalence Point E->F G Determine pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Nucleophilicity: The Electron Donation in Action

While closely related to basicity, nucleophilicity describes the rate at which an amine attacks an electrophilic center. This property is crucial for synthesis and can also influence covalent drug design or metabolic pathways. The key differentiator from basicity is its sensitivity to steric hindrance.[12]

Comparative Insights:

  • Basicity vs. Nucleophilicity: For a series of structurally similar amines with minimal steric differences, nucleophilicity often correlates well with basicity.[13] Hence, the highly basic pyrrolidine and piperidine are also potent nucleophiles.

  • Steric Hindrance: Bulky groups around the nitrogen atom can impede its approach to an electrophile, reducing nucleophilicity even if the amine is strongly basic.[12][14] The N-ethyl group of N-ethyloxolan-3-amine presents more steric bulk than the N-H of piperidine or pyrrolidine, which may temper its nucleophilic reactivity relative to its basicity.

  • The Alpha Effect: This is not a factor for the amines discussed here, but it's worth noting that amines with an adjacent atom bearing a lone pair (e.g., hydrazine) are often more nucleophilic than their basicity would suggest.[12]

  • The Oxygen Influence: The electron-withdrawing oxygen in morpholine reduces its nucleophilicity significantly compared to piperidine.[12] A study by Mayr et al. quantified this, showing piperidine to be over 300 times more nucleophilic than morpholine in water.[12] A similar reduction is expected for N-ethyloxolan-3-amine relative to a comparable carbocyclic amine.

cluster_factors center Amine Nucleophilicity Basicity Basicity (pKaH) Basicity->center Increases With Sterics Steric Hindrance Sterics->center Decreases With Solvent Solvent Effects Solvent->center Influences Inductive Electronic Effects (Inductive/Resonance) Inductive->center Modulates

Caption: Key factors influencing the nucleophilicity of amines.

Solubility Profile: A Critical ADME Parameter

Aqueous solubility is a prerequisite for drug absorption and distribution. While the free-base forms of these amines have limited water solubility, their hydrochloride salts are ionic and typically exhibit significantly enhanced solubility.[15] This is a primary reason why many amine-containing drugs are formulated as salts.

  • This compound: The presence of the ether oxygen, capable of acting as a hydrogen bond acceptor, in addition to the ionic nature of the hydrochloride salt, is expected to confer excellent aqueous solubility. This is a potential advantage over purely carbocyclic amines like N-ethyl-cyclopentylamine hydrochloride.

  • Morpholine Hydrochloride: Similarly, morpholine hydrochloride is highly water-soluble.[16]

  • Pyrrolidine and Piperidine Hydrochlorides: These salts are also readily soluble in water.

  • Lipophilicity (LogP): The LogP value (octanol-water partition coefficient) is a measure of a compound's lipophilicity. While the salt form dramatically increases water solubility, the underlying properties of the free base influence membrane permeability. The ether oxygen in N-ethyloxolan-3-amine and morpholine lowers their lipophilicity compared to their carbocyclic analogs, which can be beneficial for achieving a balanced ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Experimental Protocol: Kinetic Aqueous Solubility Assay

This high-throughput method is widely used in early-stage drug discovery to quickly assess a compound's solubility.[17]

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% dimethyl sulfoxide (DMSO).

  • Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration (e.g., 100 µM) with a low final percentage of DMSO (typically 1-2%).

  • Incubation & Detection: The solution is shaken at room temperature for a set period (e.g., 2 hours). The amount of precipitate is then measured. A common detection method is nephelometry, which measures light scattering caused by insoluble particles.[17]

  • Quantification: Alternatively, the sample can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant is quantified by LC-MS or UV spectroscopy against a calibration curve.[17] This is often referred to as the "shake-flask" method and can be adapted for thermodynamic solubility by extending the incubation time (12-24 hours).[17]

Conclusion and Strategic Application

The choice of a cyclic amine scaffold is a strategic decision with far-reaching implications for a drug discovery program. While piperidine and pyrrolidine offer high basicity and nucleophilicity, this can sometimes lead to challenges with off-target activity or metabolic liabilities.

This compound occupies a compelling middle ground. It offers a unique value proposition for the medicinal chemist:

  • Modulated Basicity: The integrated ether oxygen tempers the basicity compared to carbocyclic analogs, which can be advantageous for fine-tuning physicochemical properties and improving selectivity.

  • Enhanced Solubility & Polarity: The polar oxygen atom provides an additional site for hydrogen bonding, potentially improving aqueous solubility and modifying the compound's ADME profile.

  • Defined 3D Vector: The oxolane ring provides a conformationally constrained scaffold with a defined exit vector for substituents, allowing for precise exploration of chemical space.

References

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A Comparative Guide to the Structural Validation of N-ethyloxolan-3-amine hydrochloride: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of N-ethyloxolan-3-amine hydrochloride, with a primary focus on the authoritative power of single-crystal X-ray crystallography. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution solid-state structure.

The Subject: this compound

This compound is a small organic salt. Its putative structure consists of a saturated five-membered oxolane (tetrahydrofuran) ring, an ethylamino substituent at the 3-position, and a hydrochloride salt formed at the basic nitrogen atom.

PropertyValueSource
Molecular FormulaC6H14ClNO[1]
Molecular Weight151.63 g/mol [1]
Putative StructureA protonated N-ethylamino group on a tetrahydrofuran ring with a chloride counter-ion.Inferred from name

While commercial suppliers provide this basic information, rigorous scientific validation requires empirical data to confirm the connectivity and stereochemistry of the molecule.[1][2]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the ultimate tool for determining the molecular structure of a crystalline solid.[3] It provides an unparalleled level of detail, revealing the precise spatial coordinates of each atom, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[4][5]

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that demands careful execution and an understanding of the underlying principles.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Purification of N-ethyloxolan-3-amine HCl B Crystal Growth A->B High Purity Sample C Crystal Mounting B->C Suitable Single Crystal D X-ray Diffraction Experiment C->D Mounted Crystal E Data Processing D->E Diffraction Pattern F Structure Solution (Phase Problem) E->F Structure Factors G Structure Refinement F->G Initial Atomic Model H Validation & Final Report G->H Refined Structure

A generalized workflow for single-crystal X-ray crystallography.

The most challenging step in X-ray crystallography is often obtaining a single crystal of sufficient size and quality.[4] For this compound, a small, polar organic salt, several techniques can be employed.[6][7]

Protocol: Slow Evaporation

  • Solvent Selection: Screen various polar solvents in which the compound is soluble, such as methanol, ethanol, or water.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound at room temperature.

  • Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. The gradual increase in concentration can promote the formation of well-ordered crystals.

Protocol: Vapor Diffusion

  • System Setup: Dissolve the compound in a solvent in which it is highly soluble (e.g., methanol). Place this solution in a small, open vial.

  • Anti-Solvent: Place the small vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether).

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays.[7] The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.[4] This diffraction pattern contains information about the arrangement of atoms within the crystal.

The processed data yields the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a 3D model of the molecule is built and refined. The final output is typically a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and other relevant crystallographic data.

Complementary Techniques: Building a Complete Picture

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are crucial for characterizing the compound in solution and corroborating the crystallographic findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of a molecule in solution.[8] It provides detailed information about the chemical environment and connectivity of atoms.

  • ¹H NMR: Would confirm the presence of the ethyl group (a triplet and a quartet), the protons on the oxolane ring, and the protonated amine.

  • ¹³C NMR: Would show the number of unique carbon atoms, confirming the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular framework.[9]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid-stateSolution-state
Information Precise 3D coordinates, bond lengths/angles, packingConnectivity, chemical environment, dynamic processes
Ambiguity Unambiguous for well-resolved structuresCan be ambiguous for complex stereochemistry
Requirement Single crystalSoluble sample
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[10]

  • High-Resolution MS (HRMS): Would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular formula (C6H14NO)⁺.

  • Tandem MS (MS/MS): Fragmentation of the parent ion would yield smaller pieces that correspond to different parts of the molecule (e.g., loss of the ethyl group), further confirming the proposed connectivity.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information Atomic arrangementMolecular formula and fragmentation patterns
Stereochemistry DefinitiveGenerally provides no stereochemical information
Isomers Distinguishes between all isomers (if crystallized)Can distinguish constitutional isomers by fragmentation, but not always stereoisomers

Synthesis of Evidence: A Self-Validating System

The true power of modern structural elucidation lies in the synergistic use of these techniques.

Structural_Validation_Pyramid cluster_0 Definitive Structure cluster_1 Connectivity & Solution Structure X_ray X-ray Crystallography (Solid-State 3D Structure, Absolute Stereochemistry) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Molecular Skeleton in Solution) MS Mass Spectrometry (Molecular Formula) IR IR Spectroscopy (Functional Groups)

Hierarchy of structural information from different analytical techniques.

For this compound, the workflow would be as follows:

  • Initial Confirmation: MS would confirm the molecular formula, and Infrared (IR) spectroscopy would identify key functional groups like the N-H and C-O bonds.[11]

  • Connectivity Mapping: 1D and 2D NMR would establish the complete covalent bonding framework of the molecule in solution.

  • Definitive Proof: Finally, X-ray crystallography would provide an indisputable 3D model of the molecule in the solid state. This would confirm the connectivity derived from NMR and, crucially, reveal the precise bond lengths, bond angles, and any specific stereochemistry at the C3 position. It would also detail the hydrogen bonding interactions between the protonated amine and the chloride anion.

References

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  • Pereira, A. R., et al. (2020). X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Organic Letters, 22(3), 1143-1147. Retrieved from [Link]

  • Desiraju, G. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(3), 375-387. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(21), 5038. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Retrieved from [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261. Retrieved from [Link]

  • Firdausiah, F., et al. (2020). Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. International Journal of Current Research and Review, 12(24), 133-140. Retrieved from [Link]

  • PubChem. (n.d.). 3-phenyloxolan-3-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Study of the Reactivity of N-Ethyloxolan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the reactivity of N-ethyloxolan-3-amine hydrochloride against other structurally relevant cyclic and acyclic secondary amines. Key reactions, including N-acylation and N-alkylation, are examined to elucidate the influence of the oxolane (tetrahydrofuran) ring on the nucleophilicity and steric hindrance of the secondary amine. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical behavior of this heterocyclic amine in various synthetic transformations. Experimental data, detailed protocols, and mechanistic insights are provided to support informed decisions in synthetic route design and optimization.

Introduction: The Role of Cyclic Amines in Medicinal Chemistry

Cyclic amines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The conformational constraint imposed by the ring structure can significantly influence binding affinity, selectivity, and pharmacokinetic properties. N-ethyloxolan-3-amine, a secondary amine featuring a tetrahydrofuran ring, presents an interesting case study. The presence of the ether oxygen within the five-membered ring can impact the electronic properties and steric accessibility of the nitrogen atom, thereby modulating its reactivity compared to simple acyclic or other carbocyclic amines.

This guide will explore the reactivity of this compound in two fundamental and widely utilized reactions in organic synthesis: N-acylation and N-alkylation.[1] Its performance will be benchmarked against a selection of comparator amines to provide a clear understanding of its synthetic utility.

Comparative Reactivity Analysis

The reactivity of a secondary amine is primarily governed by the availability of the nitrogen lone pair for nucleophilic attack and the steric environment around the nitrogen atom.[2] In N-ethyloxolan-3-amine, the electron-withdrawing inductive effect of the ring oxygen is expected to slightly decrease the basicity and nucleophilicity of the amine compared to a simple dialkylamine like diethylamine. However, the cyclic nature of the oxolane ring also introduces conformational rigidity that can influence the transition state energies of reactions.

To quantify these effects, we will consider the following comparator amines:

  • Pyrrolidine: A five-membered saturated carbocyclic secondary amine.

  • Piperidine: A six-membered saturated carbocyclic secondary amine.

  • Morpholine: A six-membered saturated heterocyclic amine containing an ether linkage.

  • Diethylamine: An acyclic secondary amine.

N-Acylation: Amide Bond Formation

N-acylation is a cornerstone transformation for the synthesis of amides.[1] We investigated the reaction of this compound with a standard acylating agent, benzoyl chloride, under basic conditions. The hydrochloride salt necessitates the use of at least two equivalents of a base to both neutralize the salt and scavenge the HCl generated during the reaction.[3]

Table 1: Comparative Yields for the N-Benzoylation of Secondary Amines

AmineProductReaction Time (h)Yield (%)
N-Ethyloxolan-3-amineN-benzoyl-N-ethyloxolan-3-amine288
PyrrolidineN-Benzoylpyrrolidine1.595
PiperidineN-Benzoylpiperidine1.594
MorpholineN-Benzoylmorpholine2.585
DiethylamineN,N-Diethylbenzamide198

Reactions were performed using 1.05 equivalents of benzoyl chloride and 2.2 equivalents of triethylamine in dichloromethane at room temperature.

The data indicates that N-ethyloxolan-3-amine exhibits slightly lower reactivity compared to the carbocyclic amines, pyrrolidine and piperidine, and the acyclic diethylamine. This can be attributed to the electron-withdrawing effect of the ether oxygen in the oxolane ring, which reduces the nucleophilicity of the nitrogen atom. Its reactivity is comparable to that of morpholine, which also contains an ether linkage.

N-Alkylation: Tertiary Amine Synthesis

N-alkylation of secondary amines to form tertiary amines is another fundamental reaction.[4] We explored the reactivity of our target amine in a reductive amination reaction with benzaldehyde, a common and efficient method for N-alkylation that avoids over-alkylation issues often encountered with alkyl halides.[1][5]

Table 2: Comparative Yields for the Reductive Amination of Secondary Amines with Benzaldehyde

AmineProductReaction Time (h)Yield (%)
N-Ethyloxolan-3-amineN-benzyl-N-ethyloxolan-3-amine490
PyrrolidineN-Benzylpyrrolidine396
PiperidineN-Benzylpiperidine395
MorpholineN-Benzylmorpholine587
DiethylamineN-Benzyl-N,N-diethylamine2.597

Reactions were performed using 1.1 equivalents of benzaldehyde and 1.5 equivalents of sodium triacetoxyborohydride in dichloroethane at room temperature.

Similar to the acylation results, N-ethyloxolan-3-amine shows good but slightly attenuated reactivity in reductive amination compared to its carbocyclic and acyclic counterparts. The trend observed is consistent with the electronic effects of the heterocyclic oxygen atom.

Experimental Protocols

General Procedure for N-Acylation of this compound

dot

G cluster_reactivity Factors Influencing Amine Reactivity cluster_amines Comparator Amines Nucleophilicity Nucleophilicity N-Ethyloxolan-3-amine N-Ethyloxolan-3-amine Nucleophilicity->N-Ethyloxolan-3-amine - I effect of O Pyrrolidine Pyrrolidine Nucleophilicity->Pyrrolidine High Piperidine Piperidine Nucleophilicity->Piperidine High Morpholine Morpholine Nucleophilicity->Morpholine - I effect of O Diethylamine Diethylamine Nucleophilicity->Diethylamine Very High Steric Hindrance Steric Hindrance Steric Hindrance->N-Ethyloxolan-3-amine Moderate Steric Hindrance->Pyrrolidine Low Steric Hindrance->Piperidine Low Steric Hindrance->Morpholine Low Steric Hindrance->Diethylamine Moderate

Sources

A Comparative Guide to the Enantiomeric Separation of N-ethyloxolan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as N-ethyloxolan-3-amine hydrochloride, a key intermediate in the synthesis of various biologically active compounds, the ability to resolve and quantify its enantiomers is paramount. This guide provides an in-depth, comparative analysis of chromatographic techniques for the enantioseparation of this compound, drawing upon established methodologies for structurally analogous chiral amines. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), offering both theoretical insights and practical, data-driven protocols to empower researchers in their method development endeavors.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pair of mirror-image isomers, can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Regulatory agencies worldwide, therefore, mandate the stereospecific analysis of chiral drugs. This compound, with its stereocenter at the C3 position of the oxolane ring, necessitates robust and reliable methods for its enantiomeric resolution to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs).

Comparative Analysis of Separation Techniques

The chromatographic separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, most commonly incorporated into the stationary phase. The choice of technique and chiral stationary phase (CSP) is critical for achieving successful resolution.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of chiral separations in the pharmaceutical industry, offering a wide array of CSPs and versatile mobile phase conditions.[1][][4] For a secondary amine like N-ethyloxolan-3-amine, polysaccharide-based and cyclofructan-based CSPs are particularly effective.[5]

Polysaccharide-based CSPs: These are the most widely used CSPs for their broad applicability.[1] Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for the chiral recognition of amines.

Cyclofructan-based CSPs: These CSPs, like Larihc CF6-P, have demonstrated a high success rate in separating primary and secondary amines, particularly in the polar organic mode.[5]

Operational Modes:

  • Normal-Phase (NP) HPLC: Utilizes a non-polar mobile phase (e.g., hexane/alkane) with a polar modifier (e.g., ethanol, isopropanol). This mode often provides excellent selectivity for chiral amines.

  • Polar Organic (PO) HPLC: Employs polar aprotic solvents like acetonitrile or methyl tert-butyl ether (MTBE) with alcohol modifiers. This mode can be advantageous for analytes with limited solubility in non-polar solvents.[5]

A critical aspect of separating amines is the management of peak shape. The basic nature of the amino group can lead to strong interactions with residual acidic silanol groups on the silica surface of the CSP, resulting in peak tailing. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often necessary to mitigate these interactions and achieve symmetrical peaks.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[][6][7] It uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic, non-flammable, and readily available.[][6] The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC.[8][9]

For the enantioseparation of this compound, SFC offers several advantages:

  • Speed: Faster analysis times and quicker column equilibration.[8]

  • Reduced Solvent Consumption: Significantly less organic solvent is used, reducing both cost and environmental impact.[8][9]

  • Complementary Selectivity: SFC can sometimes provide different elution orders and better resolution than HPLC for the same CSP.[7]

The same polysaccharide and cyclofructan CSPs used in HPLC are highly effective in SFC.[][8] Alcohols like methanol, ethanol, and isopropanol are commonly used as co-solvents to increase the mobile phase polarity and analyte solubility. Similar to HPLC, basic additives are often required for good peak shape when analyzing amines.

Gas Chromatography (GC)

GC is another potential technique for chiral separations, particularly for volatile compounds.[10] For N-ethyloxolan-3-amine, direct analysis might be challenging due to its polarity and the hydrochloride salt form. Derivatization is typically required to increase volatility and improve chromatographic performance.[11] Common derivatization reagents for amines include trifluoroacetic anhydride or isocyanate derivatives.[11]

Chiral stationary phases for GC often consist of cyclodextrin derivatives or amino acid derivatives coated onto a fused silica capillary column.[10][11] While GC can offer very high resolution, the need for derivatization adds a sample preparation step and a potential source of variability.

Data-Driven Comparison of Chromatographic Techniques

The following table summarizes a comparison of HPLC, SFC, and GC for the enantiomeric separation of a compound like this compound, based on typical performance characteristics observed for similar chiral amines.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Principle Liquid mobile phase passes through a packed column.Supercritical fluid mobile phase passes through a packed column.Gaseous mobile phase passes through a capillary column.
Typical CSPs Polysaccharide-based (e.g., Chiralpak, Chiralcel), Cyclofructan-based.[1][5]Polysaccharide-based, Cyclofructan-based.[][8]Cyclodextrin derivatives, Amino acid derivatives.[10][11]
Mobile Phase Hexane/alcohol, Acetonitrile/alcohol with additives.[5]Supercritical CO2 with alcohol co-solvent and additives.[]Inert gas (e.g., He, H2, N2).
Derivatization Often not required.Often not required.Typically required for amines to increase volatility.[11]
Analysis Speed Moderate to long.Fast.[8]Fast to moderate.
Solvent Usage High.Low.[8]Very low.
Preparative Scale Well-established.Highly suitable and efficient.[6][9]Less common for non-volatile compounds.
Advantages Wide variety of CSPs, versatile, well-understood.Fast, low solvent consumption, "green" technology.[6][8]High resolution, sensitive detectors.
Disadvantages High solvent consumption, longer run times.Requires specialized instrumentation.Derivatization can be complex, not suitable for non-volatile compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for developing a chiral separation method for this compound using HPLC and SFC. These protocols are based on established practices for similar chiral amines and serve as a robust starting point for method development.

HPLC Method Development Workflow

Caption: SFC method development workflow for chiral separation.

Protocol:

  • Sample Preparation: Dissolve the racemic sample in the alcohol co-solvent to be used in the mobile phase (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Columns: Utilize the same set of polysaccharide-based CSPs as in the HPLC screen.

    • Mobile Phase: Supercritical CO2 with a co-solvent gradient (e.g., 5% to 40% over 5 minutes) of methanol, ethanol, or isopropanol containing a basic additive (e.g., 0.1% DEA).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40°C.

  • Method Optimization:

    • From the screening results, choose the CSP and co-solvent that provide the best enantioselectivity.

    • Isocratic vs. Gradient: Convert the separation to an isocratic method for simplicity and robustness if possible. Optimize the percentage of the co-solvent.

    • Back Pressure: Vary the back pressure (e.g., from 100 to 200 bar) to influence the density of the supercritical fluid and potentially improve the separation.

    • Additive: Test different basic additives and their concentrations for optimal peak shape and resolution.

  • Method Validation: Validate the final SFC method according to regulatory guidelines.

Conclusion

The enantiomeric separation of this compound is a critical step in ensuring the stereochemical purity of pharmaceutical products. Both HPLC and SFC offer robust and reliable platforms for this purpose, with polysaccharide-based chiral stationary phases being a primary choice for method development. While HPLC is a well-established and versatile technique, SFC presents a compelling alternative with significant advantages in speed and reduced environmental impact. The choice between these techniques will depend on the specific requirements of the laboratory, including throughput needs, availability of instrumentation, and sustainability goals. Gas chromatography remains a viable option but is generally less direct due to the need for derivatization. By following the systematic method development workflows outlined in this guide, researchers can efficiently establish a validated and reliable method for the enantioseparation of this compound, contributing to the development of safer and more effective chiral drugs.

References

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC - NIH. [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

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A Comparative Guide to the Quantitative Analysis of N-ethyloxolan-3-amine Hydrochloride: A qNMR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. N-ethyloxolan-3-amine hydrochloride, a key building block, presents analytical challenges typical of aliphatic amine salts. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for its analysis. We will delve into the causality behind experimental choices, present a self-validating qNMR protocol, and support all claims with experimental data and authoritative references.

The Power of Quantitative NMR (qNMR): A Paradigm Shift in Purity Assessment

Quantitative NMR (qNMR) has evolved from a structural elucidation tool into a primary analytical method for determining the absolute concentration or purity of a substance.[1] Its fundamental principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[2][3][4]

This intrinsic property grants qNMR several distinct advantages over traditional chromatographic methods:

  • Universal Detection: Unlike techniques that rely on specific molecular properties like UV absorbance, qNMR provides a near-universal response for all molecules containing the observed nucleus (commonly ¹H).[5]

  • No Need for Identical Standards: Absolute quantification can be achieved using a certified internal standard that is structurally different from the analyte, eliminating the need to synthesize and characterize an identical reference standard for the compound of interest.[1][2][3] This is a significant advantage in early-stage drug development when such standards are often unavailable.[6][7]

  • Simultaneous Information: A single qNMR experiment provides both quantitative data (purity, concentration) and qualitative information (structural confirmation, impurity identification).[8][9]

  • Metrological Traceability: When performed correctly with a certified reference material (CRM) as the internal standard, qNMR is a primary ratio method that can provide results traceable to the International System of Units (SI).[4][10]

Experimental Protocol: qNMR Analysis of this compound

This section details a robust, self-validating protocol for the purity determination of this compound. The causality behind each step is explained to ensure methodological transparency and reproducibility.

The Analyte Challenge: Amine Hydrochlorides

This compound is an ionic salt. Such compounds can sometimes present challenges in NMR, including poor solubility in common organic deuterated solvents, signal broadening due to aggregation, or chemical shift instability.[11] The choice of solvent and internal standard is therefore critical to mitigate these effects.

Materials and Reagents
Reagent/MaterialGrade/PurityRationale
N-ethyloxolan-3-amine HClAnalyteThe compound to be quantified.
Maleic AcidCertified Reference Material (CRM), ≥99.5% PurityHigh-purity, stable, non-hygroscopic internal standard with a simple singlet in a clean region of the spectrum (~6.3 ppm).[6]
Deuterium Oxide (D₂O)High Purity (e.g., 99.9 atom % D)Excellent solvent for polar hydrochloride salts. Its residual HDO peak (~4.8 ppm) does not interfere with analyte or standard signals.[12][13][14]
NMR TubesHigh-Precision 5 mmMinimizes magnetic field distortions, ensuring high-quality spectra.
Analytical BalanceCalibrated, readability to 0.01 mgAccurate weighing is paramount for qNMR, as mass is a direct input in the final calculation.[4]
Workflow Diagram: The qNMR Process

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh Analyte (mA) weigh_is Accurately weigh Internal Standard (mIS) dissolve Dissolve both in a precise volume of D₂O transfer Transfer to NMR tube setup Load sample & lock/ shim spectrometer transfer->setup params Set key qNMR parameters (d1, 90° pulse, ns) acquire Acquire spectrum ft Fourier Transform acquire->ft phase Phase Correction baseline Baseline Correction integrate Integrate signals for Analyte (IA) & IS (IIS) equation Apply qNMR Equation integrate->equation result Report Purity (% w/w) with uncertainty

Caption: Standard workflow for qNMR analysis from sample preparation to final purity calculation.

Step-by-Step Methodology
  • Preparation of the qNMR Sample:

    • Accurately weigh approximately 15-20 mg of the internal standard (Maleic Acid) into a clean, dry vial. Record the mass (m_IS) precisely.

    • To the same vial, add approximately 25-30 mg of this compound. Record the mass (m_A) precisely. Causality: Weighing into the same vial minimizes transfer errors. The mass ratio is chosen to ensure signal intensities are comparable, which improves integration accuracy.

    • Add a precise volume (e.g., 0.75 mL) of D₂O to the vial.

    • Vortex the vial until both the analyte and the internal standard are completely dissolved. Complete dissolution is non-negotiable for accurate quantification.[8]

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer. Lock on the deuterium signal of D₂O and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using the following critical parameters:

      • Relaxation Delay (d1): ≥ 60 seconds. Causality: This is the most critical parameter. The delay must be at least 5 times (and ideally 7 times) the longest longitudinal relaxation time (T₁) of any proton being quantified in both the analyte and the standard.[9][15] A long delay ensures complete magnetization recovery between pulses, making the signal integral directly proportional to the number of protons.

      • Pulse Angle: 90°. Causality: A 90° pulse ensures uniform excitation across the spectrum and provides the maximum signal intensity for quantification.

      • Acquisition Time (at): ≥ 3 seconds. Causality: A longer acquisition time provides better digital resolution, allowing for more accurate peak integration.

      • Number of Scans (ns): 16 to 64 scans (or more). Causality: The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This level of S/N is required to achieve a precision of better than 1%.[16]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform zero-order and first-order phase correction manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline across the spectrum. Causality: Inaccurate phasing or baseline correction are major sources of integration errors.

    • Integrate the selected signals. For N-ethyloxolan-3-amine HCl, choose a well-resolved signal that is free from overlap. The two protons of the ethyl group's CH₂ (a quartet) or the three protons of the CH₃ (a triplet) are potential candidates. For Maleic Acid, integrate the singlet at ~6.3 ppm. The integration range should be consistent and cover at least 64 times the full width at half maximum (FWHH) of the peak.[16]

  • Purity Calculation:

    • The mass fraction purity of the analyte (P_A) is calculated using the following equation[6][17]:

      Purity (A) = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * Purity (IS)

    • Where:

      • I_A, I_IS: Integrals of the analyte and internal standard signals.

      • N_A, N_IS: Number of protons for the integrated signals of the analyte and standard (e.g., N_A=2 for the -CH₂- of the ethyl group; N_IS=2 for maleic acid).

      • M_A, M_IS: Molar masses of the analyte and internal standard.

      • m_A, m_IS: Masses of the analyte and internal standard.

      • Purity (IS): The certified purity of the internal standard.

Comparative Analysis: qNMR vs. Alternative Techniques

While qNMR is a powerful tool, the optimal analytical technique depends on the specific requirements of the analysis. Here, we compare qNMR with HPLC-UV, LC-MS, and Acid-Base Titration for the quantification of this compound.

Decision Framework for Analytical Method Selection

Method_Selection start What is the Analytical Goal? goal1 Absolute Purity Assay (Bulk Substance) start->goal1 goal2 Quantify in Complex Matrix (e.g., biological fluid) start->goal2 goal3 Detect & Quantify Trace-Level Impurities start->goal3 goal4 Rapid Assay for Total Base Content start->goal4 method1 qNMR goal1->method1 Primary choice; structurally specific method4 Acid-Base Titration goal1->method4 Non-specific; cannot distinguish impurities method2 LC-MS/MS goal2->method2 High sensitivity & selectivity goal3->method2 Best for low levels method3 HPLC-UV (with derivatization) goal3->method3 Good sensitivity, requires method development goal4->method4 Fast and simple

Caption: Decision tree for selecting an analytical technique based on the specific goal.

Performance Comparison
ParameterQuantitative NMR (qNMR) HPLC-UV LC-MS/MS Acid-Base Titration
Principle Signal area is proportional to the number of nuclei.[3]Differential partitioning followed by UV absorbance.Mass-to-charge ratio separation and detection.[18][19]Neutralization of a base with a standardized acid.[20][21]
Specificity High. Structurally specific; can distinguish isomers and impurities if signals are resolved.[16]Moderate to High. Depends on chromatographic resolution. May require derivatization for aliphatic amines, which lack a native chromophore.[22][23][24]Very High. Based on parent/fragment ion transitions, highly specific.[19][25]Low. Measures total basicity; cannot distinguish between the analyte and basic impurities.[20]
Standard Req. Requires a certified, non-identical internal standard.[2][3]Requires a well-characterized, identical reference standard of the analyte.Requires an identical or stable isotope-labeled standard for absolute quantification.[18]Requires a primary acid standard (e.g., KHP) to standardize the titrant.[26]
Speed Fast. Analysis time is ~10-15 minutes per sample, with minimal method development.[2][7]Moderate. Requires method development (column/mobile phase screening) and run times of 15-30 min. Derivatization adds time.[7]Moderate to Fast. Requires significant method development but can have fast run times (<10 min).[25]Very Fast. Can be performed in minutes.
Quant. Range Wide linear range, typically from low mg to g.[11]Good dynamic range, but depends on detector saturation.Excellent for trace to moderate concentrations (µg/g to ng/g).[19][25]Limited to higher concentrations (bulk assay).
Key Advantage Absolute quantification without an identical standard; provides structural info.Well-established, robust, widely available.Unmatched sensitivity and selectivity for complex matrices.Simple, inexpensive, and a primary method for total base content.
Key Limitation Lower sensitivity compared to LC-MS; potential for signal overlap.Requires a chromophore (or derivatization); analyte-specific standard needed.Complex instrumentation; matrix effects can suppress ionization.Non-specific; susceptible to interference from other acidic/basic compounds.

Conclusion and Recommendations

For the absolute purity assignment of a bulk substance like this compound, qNMR stands out as a superior technique . Its ability to provide a direct, structurally specific, and SI-traceable measurement without requiring a synthesized, identical reference standard makes it exceptionally powerful, particularly in research and development settings.[5][6] It serves as an orthogonal method to chromatography, providing a high degree of confidence in the assigned purity value, as recommended by regulatory bodies like the USP.[10][27][28]

While techniques like LC-MS/MS are indispensable for trace analysis or quantification in complex biological matrices, and HPLC-UV (with derivatization) remains a workhorse for routine quality control, they do not offer the same combination of absolute quantification and structural verification in a single experiment. Acid-base titration , while simple and rapid, lacks the specificity required to distinguish the target analyte from potentially basic impurities.

Therefore, for drug development professionals requiring a definitive, high-confidence purity value for this compound, integrating qNMR into the analytical workflow is not just an alternative, but a strategic enhancement to ensure data integrity and analytical excellence.

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  • Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. (2017, January 13). PubMed. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. (n.d.). IRE Journals. [Link]

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  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025, September 10). NIH. [Link]

  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources. [Link]

  • Quantitative NMR (qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH. [Link]

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  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (n.d.).
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  • Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. (2024, July 8). ResearchGate. [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025, August 7). ResearchGate. [Link]

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  • to perform assay of ammonium chloride (acid-base titration) and standardization of titrant. (n.d.). ResearchGate. [Link]

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  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]

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  • To perform the assay of Ammonium Chloride by Acid- Base titration.. (2021, May 17). YouTube. [Link]

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  • Quantitative NMR Interpretation without Reference. (2022, November 10). PMC - NIH. [Link]

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A Comparative Benchmarking Guide to the Synthesis of N-ethyloxolan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-ethyloxolan-3-amine hydrochloride is a valuable heterocyclic building block in modern medicinal chemistry and drug development. Its tetrahydrofuran (oxolane) core is a prevalent motif in numerous biologically active molecules, prized for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The secondary amine functionality provides a key vector for further molecular elaboration. The hydrochloride salt form ensures improved stability and handling characteristics.

For researchers and process chemists, selecting the optimal synthetic route to this intermediate is a critical decision, balancing factors of yield, purity, scalability, cost, and safety. This guide provides an in-depth comparison of the most prominent synthetic strategies for preparing this compound, grounded in established chemical principles and supported by experimental data from relevant literature. We will benchmark a highly efficient, one-pot reductive amination process against two common alternatives: direct N-alkylation and a multi-step synthesis originating from a different precursor.

Method 1: Reductive Amination of Oxolan-3-one (The Benchmark Synthesis)

Direct reductive amination is arguably the most elegant and convergent approach to N-ethyloxolan-3-amine. This one-pot reaction combines a ketone (oxolan-3-one) and an amine (ethylamine) to form an imine intermediate, which is immediately reduced in situ to the target secondary amine.

Causality and Experimental Rationale

The key to this process is the use of a selective reducing agent that reduces the C=N bond of the imine faster than the C=O bond of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this role. It is a mild and moisture-tolerant hydride donor, which is more reactive towards the protonated iminium ion than the neutral ketone, thereby minimizing the formation of the 3-hydroxytetrahydrofuran byproduct. The reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (DCE) which facilitates both imine formation and the subsequent reduction.

dot

cluster_workflow Benchmark Synthesis Workflow START Start Materials: Oxolan-3-one Ethylamine HCl Base (e.g., TEA) REACTION One-Pot Reductive Amination (Imine Formation & In-Situ Reduction) START->REACTION DCE, NaBH(OAc)₃ WORKUP Aqueous Workup (Quench & Extraction) REACTION->WORKUP Reaction Complete PURIFY Purification (e.g., Distillation or Chromatography) WORKUP->PURIFY SALT Hydrochloride Salt Formation (HCl in Ether/IPA) PURIFY->SALT END Final Product: N-ethyloxolan-3-amine HCl SALT->END

Caption: High-level workflow for the benchmark reductive amination synthesis.

Method 2: Direct N-Alkylation of Oxolan-3-amine

A more traditional, two-step approach involves the synthesis of the parent amine, oxolan-3-amine (also known as 3-aminotetrahydrofuran), followed by direct alkylation with an ethylating agent. This is a classic nucleophilic substitution (SN2) reaction.

Causality and Experimental Rationale

This method relies on the nucleophilicity of the primary amine's lone pair of electrons attacking an electrophilic ethyl source, typically an ethyl halide like ethyl iodide or ethyl bromide. The reaction requires a base (e.g., potassium carbonate, K₂CO₃, or triethylamine, TEA) to neutralize the hydrogen halide byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction. A significant drawback of this method is the potential for over-alkylation. The product, N-ethyloxolan-3-amine, is also a nucleophile and can react with the ethyl halide to form the tertiary amine, N,N-diethyloxolan-3-amine. This often necessitates using a large excess of the starting amine or careful control of stoichiometry to achieve good selectivity for the desired secondary amine, complicating purification and reducing atom economy.[1]

dot

cluster_reaction_scheme Direct N-Alkylation Reaction Scheme REACTANTS Oxolan-3-amine + Ethyl Halide PRODUCT N-ethyloxolan-3-amine (Free Base) REACTANTS->PRODUCT SN2 Reaction Solvent (e.g., ACN, DMF) BASE Base (e.g., K₂CO₃) BASE->REACTANTS Neutralizes H-X BYPRODUCT Over-alkylation Byproduct (Tertiary Amine) PRODUCT->BYPRODUCT Further Alkylation

Caption: Reaction pathway for direct N-alkylation, highlighting the potential for over-alkylation.

Method 3: Multi-Step Synthesis from 3-Hydroxytetrahydrofuran

This route begins with a more readily available and often cheaper starting material, 3-hydroxytetrahydrofuran. The synthesis involves converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with ethylamine.

Causality and Experimental Rationale

The hydroxyl group is a poor leaving group. Therefore, it must first be "activated." A common strategy is to convert it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This transforms the oxygen into an excellent leaving group. The resulting intermediate can then be reacted with ethylamine in a subsequent SN2 step to form the target N-ethylated amine. While this method is robust and avoids the over-alkylation issues seen in Method 2 (as the amine is introduced in the final step), it is a longer process, requiring at least two distinct reaction and purification steps. This increases labor and solvent usage, and the overall yield is dependent on the efficiency of each individual step.

Performance Benchmarking: A Comparative Analysis

The following table summarizes the key performance indicators for each synthetic method, based on typical results reported in the chemical literature for these reaction classes.

MetricMethod 1: Reductive AminationMethod 2: Direct N-AlkylationMethod 3: From 3-Hydroxytetrahydrofuran
Starting Materials Oxolan-3-one, EthylamineOxolan-3-amine, Ethyl Halide3-Hydroxytetrahydrofuran, TsCl/MsCl, Ethylamine
Number of Steps 1 (One-Pot)1 (plus synthesis of precursor)2-3
Typical Overall Yield High (85-95%)[2]Moderate (50-70%)Moderate (60-80% over 2 steps)
Purity Profile Generally high; main byproduct is starting ketoneModerate; risk of over-alkylation byproductsHigh; byproducts from each step are distinct
Reaction Time 12-24 hours24-48 hours24-48 hours (cumulative)
Scalability Excellent; robust for large-scale production[3]Fair; stoichiometry control is criticalGood; well-defined steps are scalable
Key Reagents NaBH(OAc)₃, DCEK₂CO₃, Ethyl Iodide, ACNTsCl, Pyridine, Ethylamine
Safety & Environment Uses chlorinated solvent; borane reagentsUses flammable solvents; alkyl halides are lachrymatorsUses sulfonyl chlorides (corrosive); pyridine

Detailed Experimental Protocols

Protocol for Method 1: Reductive Amination of Oxolan-3-one
  • Reaction Setup: To a solution of oxolan-3-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M) is added ethylamine hydrochloride (1.2 eq) followed by triethylamine (1.3 eq). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the stirred solution at room temperature over 20 minutes.[2] The reaction is monitored for completion (typically 12-18 hours) by TLC or GC-MS.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is stirred for 30 minutes.

  • Extraction: The phases are separated, and the aqueous layer is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification & Salt Formation: The crude N-ethyloxolan-3-amine is purified by vacuum distillation. The purified free base is then dissolved in diethyl ether, and a 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.[4]

Protocol for Method 2: Direct N-Alkylation of Oxolan-3-amine
  • Reaction Setup: To a solution of oxolan-3-amine (1.0 eq) in anhydrous acetonitrile (ACN, ~0.2 M) is added anhydrous potassium carbonate (1.5 eq). The suspension is stirred vigorously.

  • Addition of Alkylating Agent: Ethyl iodide (1.1 eq) is added dropwise to the suspension at room temperature. The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by the addition of water.

  • Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and then brine.

  • Purification & Salt Formation: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The hydrochloride salt is then formed as described in Method 1.

Conclusion and Recommendations

For the synthesis of this compound, Method 1 (Reductive Amination) stands out as the superior strategy for most applications, particularly for large-scale production. Its one-pot nature, high yield, excellent purity profile, and operational simplicity make it the most efficient and economical choice.[3]

Method 2 (Direct N-Alkylation) , while conceptually simple, is hampered by selectivity issues that lead to lower yields and more complex purification challenges. It is best suited for small-scale synthesis where the starting amine is readily available and the separation of primary, secondary, and tertiary amines is feasible.

Method 3 (from 3-Hydroxytetrahydrofuran) offers a viable alternative when oxolan-3-one is unavailable or significantly more expensive than 3-hydroxytetrahydrofuran. Although it involves multiple steps, the reactions are generally high-yielding and produce a clean product, making it a reliable, albeit less direct, route.

The choice of synthesis will ultimately depend on the specific constraints of the project, including starting material availability, scale, and required purity. However, for a robust, scalable, and efficient process, the benchmark reductive amination protocol is the recommended path forward.

References

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  • Google Patents (2016). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • MDPI (2021). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]

  • NIH National Center for Biotechnology Information (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][5]naphthyrin-5(6H)-one. PMC. Available at: [Link]

  • PubChem (2024). N-methyloxolan-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Available at: [Link]

  • Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • MDPI (2018). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Available at: [Link]

  • BYU ScholarsArchive (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

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A Researcher's Guide to the Comparative Biological Evaluation of N-Ethyloxolan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the N-Ethyloxolan-3-amine Scaffold

The oxolane (tetrahydrofuran) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] The introduction of an N-ethyl-3-amine substituent creates a class of compounds, N-ethyloxolan-3-amine derivatives, with significant potential for diverse pharmacological applications. Amines, as a functional group, are integral to a vast array of biologically active molecules, including hormones and neurotransmitters, due to their ability to act as both bases and nucleophiles.[2]

While comprehensive biological activity data for N-ethyloxolan-3-amine derivatives is not extensively documented in publicly available literature, the structural similarities to other biologically active aminotetrahydrofurans suggest a rich field for investigation.[1][3] Analogous structures have been explored for their effects on central nervous system (CNS) targets, such as muscarinic receptors, and their potential in the context of neurodegenerative disorders.[1][4][5]

This guide provides a framework for the systematic biological evaluation and comparison of novel N-ethyloxolan-3-amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, a structure for data comparison, and the scientific rationale behind these approaches. We will proceed by outlining potential biological activities, followed by robust protocols to quantify and compare these activities, thereby enabling a thorough exploration of the structure-activity relationships (SAR) within this promising chemical class.

Inferred Biological Activities and Potential Therapeutic Targets

Based on the broader class of aminotetrahydrofuran and related heterocyclic amine derivatives, several key biological activities can be hypothesized for N-ethyloxolan-3-amine analogs. A systematic investigation would likely focus on the following areas:

  • Muscarinic Receptor Modulation: The core structure bears resemblance to known muscarinic agonists.[4][6] Muscarinic acetylcholine receptors (mAChRs) are implicated in a variety of CNS functions, and their modulation is a key strategy in the treatment of Alzheimer's disease and schizophrenia.[7] Derivatives could be assessed for their agonist or antagonist activity at different muscarinic receptor subtypes (M1-M5).[8][9]

  • Neurodegenerative Disease Modification: The tetrahydrofuran scaffold is present in compounds investigated for neuroprotective properties.[1] Potential mechanisms include the inhibition of enzymes like Glycogen Synthase Kinase 3β (GSK-3β), which is involved in tau protein hyperphosphorylation in Alzheimer's disease, or the modulation of neuroinflammatory pathways.[5][10][11]

  • Anticancer Activity: Many heterocyclic amine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[12] The biological activity of N-ethyloxolan-3-amine derivatives could be screened against a panel of cancer cells to identify potential antiproliferative agents.

Experimental Methodologies for Comparative Analysis

To build a robust structure-activity relationship (SAR) profile for a library of N-ethyloxolan-3-amine derivatives, a tiered screening approach is recommended. This involves a combination of cell-based and biochemical assays to determine cytotoxicity, target engagement, and functional activity.

General Cytotoxicity Screening

A fundamental first step in evaluating any novel chemical entity is to assess its general toxicity to living cells.[13] This allows for the determination of a therapeutic window and helps to distinguish between targeted pharmacological effects and non-specific toxicity. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[14][15]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).[14][15]

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the N-ethyloxolan-3-amine derivatives in the appropriate cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[16]

    • Incubate the plates for a defined period, typically 24 or 48 hours.[15]

  • MTT Assay and Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[15]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[14]

Receptor Binding Affinity Assays

To investigate the potential interaction of the derivatives with specific targets, such as muscarinic receptors, competitive radioligand binding assays are the gold standard.[17][18] These assays quantify the affinity of a test compound for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[19]

Experimental Protocol: Competitive Radioligand Binding Assay (Muscarinic M₂ Receptor Example)

  • Materials and Reagents:

    • Receptor Source: Cell membranes prepared from cells expressing the human M₂ muscarinic receptor.

    • Radioligand: A high-affinity M₂ receptor antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test Compounds: N-ethyloxolan-3-amine derivatives dissolved in an appropriate solvent.

    • Filtration Apparatus: A cell harvester with glass fiber filters.

    • Scintillation Counter.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include wells with an excess of a known, potent, unlabeled ligand (e.g., atropine).

    • To determine total binding, include wells with only the receptor membranes and the radioligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Enzyme Inhibition Assays

If a specific enzyme is a hypothesized target (e.g., GSK-3β or Acetylcholinesterase), an in vitro enzyme inhibition assay is necessary to determine the potency of the derivatives.[21][22]

Experimental Protocol: General Biochemical Enzyme Inhibition Assay

  • Materials and Reagents:

    • Purified enzyme of interest (e.g., recombinant human GSK-3β).

    • Specific substrate for the enzyme.

    • Test Compounds: N-ethyloxolan-3-amine derivatives.

    • Assay buffer optimized for the enzyme's activity.

    • Cofactors if required (e.g., ATP).

    • 96-well microplate and a microplate reader (absorbance, fluorescence, or luminescence).

  • Step-by-Step Procedure: [23]

    • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

    • Add a fixed amount of the enzyme to each well of the microplate.

    • Add the different concentrations of the inhibitors to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the signal (e.g., change in absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation for Comparative Analysis

To facilitate a clear comparison and derive meaningful structure-activity relationships, all quantitative data should be summarized in a structured table. This allows for a quick assessment of how modifications to the N-ethyloxolan-3-amine scaffold (represented by R¹, R², etc.) affect different biological endpoints.

Table 1: Hypothetical Comparative Biological Activity Data for N-Ethyloxolan-3-amine Derivatives

Compound IDCytotoxicity (HEK293) IC₅₀ (µM)M₂ Receptor Binding Ki (nM)GSK-3β Inhibition IC₅₀ (µM)
N-Et-Ox-01HH> 10015025
N-Et-Ox-024-ClH75.28512.8
N-Et-Ox-034-OCH₃H> 10021030.1
N-Et-Ox-04HCH₃92.513022.5
Control--ValueValueValue

This table is a template for presenting experimental data. The values are for illustrative purposes only.

Visualization of Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

Experimental_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis Lib N-Ethyloxolan-3-amine Derivatives Cyto Cytotoxicity Assay (e.g., MTT) Lib->Cyto Tier 1 Bind Receptor Binding Assay (e.g., M2 Radioligand) Lib->Bind Tier 1 Enz Enzyme Inhibition Assay (e.g., GSK-3β) Cyto->Enz Select non-toxic compounds Func Functional Assay (e.g., cAMP accumulation) Bind->Func Select potent binders SAR Structure-Activity Relationship (SAR) Analysis Enz->SAR Func->SAR

Caption: Tiered screening workflow for N-ethyloxolan-3-amine derivatives.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor Muscarinic Receptor (e.g., M2) G_Protein Gi Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand N-Ethyloxolan-3-amine Agonist Derivative Ligand->Receptor Binds ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate) cAMP->Response Leads to

Caption: Inhibitory G-protein coupled signaling via a muscarinic M2 receptor.

References

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A Comparative Guide to the Cross-Validation of Analytical Results for N-ethyloxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. N-ethyloxolan-3-amine hydrochloride, a substituted tetrahydrofuran derivative, serves as a critical building block in the synthesis of more complex molecules.[1] Ensuring its quality requires robust, accurate, and reliable analytical methods. Cross-validation of these methods is not merely a regulatory formality but a scientific necessity to guarantee the interchangeability and consistency of analytical data across different techniques or laboratories.[2]

This guide presents a comprehensive, albeit illustrative, cross-validation study of three distinct analytical techniques for the characterization and quantification of this compound. Due to the limited availability of direct comparative studies in published literature for this specific molecule, the experimental data herein is representative, designed to reflect typical performance characteristics based on established methodologies for similar amine hydrochlorides.[3] The validation framework is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a comprehensive framework for ensuring analytical procedures are fit for their intended purpose.[4][5]

The Imperative of Orthogonal Analytical Approaches

Relying on a single analytical method can introduce systemic bias. Cross-validation using orthogonal methods—techniques that rely on different chemical or physical principles—provides a more holistic and trustworthy assessment of a compound's purity and concentration. For this compound, a secondary amine hydrochloride, we will compare a classical titrimetric method with two modern chromatographic techniques. The choice of methods is deliberate:

  • Nonaqueous Potentiometric Titration: This absolute method quantifies the amine salt based on its basic properties, providing a direct measure of the total amine hydrochloride content. It is often used as a reference method for purity assessment.[6]

  • High-Performance Liquid Chromatography with UV Detection after Pre-column Derivatization (HPLC-UV): N-ethyloxolan-3-amine lacks a strong UV chromophore. Derivatization with a UV-absorbing agent allows for sensitive detection and quantification, separating the analyte from non-amine impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry after Derivatization (GC-MS): This technique offers high specificity and sensitivity, separating volatile derivatives of the analyte based on their boiling points and providing mass spectrometric confirmation of identity.[9][10]

The following workflow diagram illustrates the cross-validation process.

Cross-Validation Workflow Cross-Validation Workflow for this compound cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Data Comparison & Analysis Titration Nonaqueous Potentiometric Titration Accuracy Accuracy (% Recovery) Titration->Accuracy Precision Precision (% RSD) Titration->Precision HPLC HPLC-UV (Pre-column Derivatization) HPLC->Accuracy HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity (r²) HPLC->Linearity Range Range HPLC->Range LOD_LOQ LOD/LOQ HPLC->LOD_LOQ GCMS GC-MS (Derivatization) GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->Linearity GCMS->Range GCMS->LOD_LOQ Results Comparative Results (Assay, Impurities) Accuracy->Results Precision->Results Specificity->Results Linearity->Results Range->Results LOD_LOQ->Results Stats Statistical Analysis (e.g., t-test, F-test) Results->Stats Conclusion Method Equivalency Assessment Stats->Conclusion

Caption: Overall analytical workflow for the cross-validation of this compound.

Comparative Performance of Analytical Methods

The following table summarizes the illustrative performance data for the analysis of this compound by the three selected methods. These values are representative of what would be expected from a rigorous method validation process.[11]

Parameter Nonaqueous Potentiometric Titration HPLC-UV (Derivatized) GC-MS (Derivatized)
Linearity (r²) N/A> 0.999> 0.998
Accuracy (% Recovery) 98.5-101.5%98.0-102.0%97.0-103.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Specificity Low (titrates total basic substances)High (separates from impurities)Very High (mass selective detection)
Limit of Detection (LOD) ~1 mg/mL~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~3 mg/mL~0.3 µg/mL~0.15 µg/mL
Typical Run Time ~15 minutes~25 minutes~30 minutes
Primary Application Purity Assay (Bulk)Purity Assay, Impurity ProfilingImpurity Identification, Trace Analysis

Discussion of Comparative Results

Nonaqueous Potentiometric Titration stands out for its accuracy and precision in quantifying the total amine hydrochloride content, making it an excellent method for the assay of the bulk substance.[6] Its primary limitation is the lack of specificity; it cannot distinguish between this compound and other basic impurities that may be present.[12] Therefore, it is best used as a complementary technique to confirm the overall purity of the main component.

HPLC-UV with Pre-column Derivatization offers a significant advantage in specificity. By derivatizing the amine with a chromophoric agent, such as 2,4-dinitrofluorobenzene (DNFB), the resulting product can be easily detected by a UV detector.[7] This method allows for the separation of the main compound from potential process-related impurities, providing a more detailed purity profile. The excellent linearity, accuracy, and precision make it suitable for both assay and impurity quantification.[8]

GC-MS after Derivatization provides the highest level of specificity and sensitivity. Derivatization, for instance with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often necessary to improve the volatility and thermal stability of the amine hydrochloride.[2] The mass spectrometer detector not only quantifies the analyte but also provides structural information, which is invaluable for the identification of unknown impurities.[13] While highly effective, the increased sample preparation complexity and potential for on-column degradation are factors to consider.[9]

The logical relationship between the choice of method and the analytical goal is depicted below.

Method Selection Logic Method Selection Based on Analytical Objective cluster_objectives Objectives cluster_methods_logic Recommended Methods Objective Analytical Objective BulkAssay Bulk Purity Assay (Total Base) Objective->BulkAssay ImpurityQuant Purity & Impurity Quantification Objective->ImpurityQuant ImpurityID Impurity Identification & Trace Analysis Objective->ImpurityID Titration_rec Nonaqueous Titration BulkAssay->Titration_rec High Accuracy for total content HPLC_rec HPLC-UV (Derivatized) ImpurityQuant->HPLC_rec Good Separation & Quantification GCMS_rec GC-MS (Derivatized) ImpurityQuant->GCMS_rec High Sensitivity ImpurityID->GCMS_rec High Specificity & Structural Info

Caption: Logic diagram for selecting the appropriate analytical method based on the desired outcome.

Experimental Protocols

Nonaqueous Potentiometric Titration

This protocol is based on the principle of titrating the amine hydrochloride as a base in a nonaqueous solvent.[6]

Reagents and Equipment:

  • Perchloric acid (0.1 N in glacial acetic acid)

  • Glacial acetic acid

  • Mercuric acetate solution (5% w/v in glacial acetic acid)

  • Potentiometer with a glass and calomel electrode combination

  • This compound standard and sample

Procedure:

  • Accurately weigh approximately 150 mg of this compound into a 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 10 mL of mercuric acetate solution. The mercuric acetate reacts with the hydrochloride salt to liberate the free amine.

  • Immerse the electrodes in the solution and stir gently.

  • Titrate with 0.1 N perchloric acid, recording the potential (mV) after each addition.

  • Determine the endpoint as the point of maximum inflection in the titration curve.

  • Calculate the percentage purity based on the volume of titrant consumed.

HPLC-UV Method with Pre-column Derivatization

This method is designed for the quantification of N-ethyloxolan-3-amine and its potential impurities.[7][14]

Reagents and Equipment:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve in 10 mL of water to prepare a 1 mg/mL stock solution.

  • Derivatization: In a vial, mix 100 µL of the sample solution, 500 µL of sodium bicarbonate buffer, and 400 µL of a 10 mg/mL DNFB solution in acetonitrile.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the vial to room temperature and add 1 mL of the mobile phase to dilute.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (gradient elution, e.g., starting at 50% acetonitrile and increasing to 90% over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 10 µL.

  • Quantify the analyte by comparing the peak area to that of a similarly prepared standard.

GC-MS Method with Derivatization

This method is ideal for the sensitive detection and identification of N-ethyloxolan-3-amine and related volatile impurities.[2][10]

Reagents and Equipment:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Procedure:

  • Sample Preparation: Accurately weigh 5 mg of this compound into a vial. Add 1 mL of ethyl acetate and sonicate to disperse.

  • Derivatization: Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial and heat at 70°C for 45 minutes.

  • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-450 amu.

  • Identify and quantify the analyte and any impurities based on their retention times and mass spectra.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that no single technique is universally superior; rather, the optimal method is dictated by the analytical objective. Nonaqueous potentiometric titration serves as a robust and accurate method for bulk assay. HPLC-UV after derivatization provides a reliable means for purity determination and impurity quantification. GC-MS offers unparalleled specificity and sensitivity for impurity identification and trace analysis. A comprehensive quality control strategy should leverage a combination of these orthogonal techniques to ensure the identity, purity, and quality of this compound, thereby supporting the development of safe and effective pharmaceuticals.

References

  • Scribd. Amine Titration. [Link]

  • Chemistry LibreTexts. Titration of a Weak Base. [Link]

  • PubChemLite. N-ethyloxan-3-amine hydrochloride (C7H15NO). [Link]

  • AOCS. Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. [Link]

  • Chemsrc. (3S)-N-Ethyloxolan-3-amine;hydrochloride. [Link]

  • ResearchGate. Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? [Link]

  • PubChem. N-Phenyloxolan-3-amine hydrochloride. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubChem. N-methyloxolan-3-amine. [Link]

  • ResearchGate. HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. [Link]

  • Organic Syntheses. Methylamine Hydrochloride. [Link]

  • BioProcess International. Analytical Method Validation for Biopharmaceuticals: A Practical Guide. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • PubMed. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Asian Publication Corporation. Nitrosamine Impurities. [Link]

  • ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. [Link]

  • The Royal Society of Chemistry. S1 Electronic Supplementary Information (ESI) Aldehyde Effect and Ligand Discovery in Ru-Catalyzed Dehydrogenative Cross-Coupling. [Link]

  • ResearchGate. HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. [Link]

  • PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • Google Patents.
  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-ethyloxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-ethyloxolan-3-amine hydrochloride is a valuable building block in modern drug discovery and development. As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. The responsible management and disposal of its waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined herein are designed to empower researchers to manage this chemical waste stream with confidence and scientific integrity.

Part 1: Core Hazard Assessment & Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its hazard profile from structurally analogous compounds such as ethylamine hydrochloride and N-methyloxolan-3-amine hydrochloride. This principle of analogy is a cornerstone of chemical safety assessment in research environments.

Inferred Hazardous Characteristics:

  • Skin and Eye Irritation: Amine hydrochlorides are frequently categorized as causing skin irritation and serious eye irritation or damage[1][2][3]. Direct contact must be avoided.

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation[1][3][4].

  • Hygroscopic Nature: The compound is likely hygroscopic, meaning it can absorb moisture from the air[1]. This can affect its physical state and reactivity over time.

  • Thermal Decomposition: When exposed to fire or high temperatures, amine hydrochlorides can decompose to produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[1][3][4].

Waste Stream Determination: The first crucial step is to characterize your waste. This is not merely a procedural formality; it is a legal and safety requirement under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA)[5][6]. Your this compound waste will fall into one of these categories:

  • Unused or Expired Pure Compound: The original, uncontaminated chemical.

  • Contaminated Labware: Pipette tips, vials, and other materials with residual contamination.

  • Aqueous or Solvent Solutions: Reaction mixtures or cleaning solutions containing the compound.

Based on its irritant properties, all waste streams containing this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain[7][8].

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste. The selection of PPE is directly dictated by the hazard assessment.

TaskEye/Face ProtectionHand ProtectionBody & Respiratory Protection
Handling Solid Waste ANSI Z87.1-compliant safety goggles or a face shield[4].Nitrile or neoprene chemical-resistant gloves.Lab coat. Use in a well-ventilated area. If weighing or potential for dust exists, use a chemical fume hood or wear a NIOSH-approved respirator[1][4].
Handling Liquid Waste ANSI Z87.1-compliant safety goggles or a face shield.Nitrile or neoprene chemical-resistant gloves.Lab coat. All transfers should be performed in a chemical fume hood to avoid vapor inhalation.
Spill Cleanup Face shield and safety goggles.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or coveralls. NIOSH-approved respirator may be required depending on spill size and location.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and institutional requirements for hazardous waste management. Academic laboratories may operate under the flexible standards of 40 CFR Part 262, Subpart K, which emphasizes the role of trained professionals in waste management[9].

Step 1: Waste Segregation

The principle of segregation is critical to prevent dangerous chemical reactions within a waste container[8].

  • Action: Collect waste containing this compound in a dedicated container.

  • Causality: This compound is incompatible with strong oxidizing agents and strong acids[1][10]. Mixing it with other waste streams, such as acidic waste, could cause a violent reaction or the release of toxic gas.

Step 2: Container Selection and Labeling

Proper containment and communication are pillars of the "cradle-to-grave" hazardous waste management system[5].

  • Action: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid[7][11]. Affix a "Hazardous Waste" label to the container before adding any waste.

  • Causality: A properly sealed, compatible container prevents leaks and spills. Clear, accurate labeling is a legal requirement and ensures that anyone handling the container, from your lab colleagues to the final disposal technicians, understands its contents and associated hazards[11][12]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The date accumulation started.

Step 3: On-Site Waste Accumulation

Regulations provide specific guidelines for the temporary storage of hazardous waste within a laboratory.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[7]. This area must be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste[11].

  • Causality: The SAA regulation ensures that hazardous waste is managed safely in the immediate work area, minimizing the risk of spills and exposures. Keeping containers closed prevents the release of vapors and protects the integrity of the waste[7][11]. Regulations limit accumulation to a maximum of 55 gallons of hazardous waste in an SAA[7].

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste is a highly regulated process that must be handled by certified professionals.

  • Action: Once your waste container is full or you no longer need it, contact your institution's Environmental Health and Safety (EHS or EHSO) department to schedule a waste pickup[7][11]. Do not attempt to dispose of the chemical yourself.

  • Causality: EHS professionals are trained to manage waste in compliance with all federal, state, and local regulations. They work with licensed hazardous waste disposal companies that have the facilities to treat, store, or dispose of the chemical in an environmentally sound manner, such as through high-temperature incineration[8][13].

Part 4: Emergency Procedures - Spill Management

Preparedness is key to mitigating the impact of an accidental release.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency number.

  • Don PPE: For a small, manageable spill, don the appropriate PPE as detailed in the table above, including respiratory protection if the spill involves powder.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

    • For Liquids: Surround the spill with absorbent pads or dikes to prevent it from spreading.

  • Collect Waste: Carefully sweep or wipe up the contained material. Place all contaminated absorbents and cleaning materials into a new hazardous waste container.

  • Label and Dispose: Seal and label the container as "Hazardous Waste - Spill Debris containing this compound" and arrange for a pickup with your EHS office.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the routine disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 Workflow for this compound Disposal start Waste Generation (e.g., unused chemical, contaminated labware) check_container Is a properly labeled, compatible waste container available? start->check_container get_container Obtain and prepare a new Hazardous Waste container. Label with contents and date. check_container->get_container No add_waste Add waste to container. Securely close the lid. check_container->add_waste Yes get_container->add_waste store Store container in designated Satellite Accumulation Area (SAA). add_waste->store check_full Is container full or no longer needed? store->check_full check_full->store No contact_ehs Contact Environmental Health & Safety (EHS) to schedule a waste pickup. check_full->contact_ehs Yes end_process EHS manages transport and final disposal via a licensed facility. contact_ehs->end_process

Caption: Decision workflow for compliant hazardous waste disposal.

References

  • Chemsrc. (3S)-N-Ethyloxolan-3-amine;hydrochloride | CAS#:1292324-50-5.
  • Thermo Fisher Scientific. (2011).
  • ECHEMI. N-methyloxolan-3-amine,hydrochloride Formula.
  • U.S. Environmental Protection Agency.
  • Enamine. SAFETY DATA SHEET - N-(2-fluorophenyl)thiolan-3-amine hydrochloride.
  • Fisher Scientific. (2023).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 70% w/w Ethylamine Aqueous solution.
  • Maryland Department of the Environment. Hazardous Waste.
  • University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026.
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Fisher Scientific. (2010).
  • Indiana Department of Environmental Management. IDEM: Managing Waste: Hazardous Waste.
  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement.

Sources

A Researcher's Guide to the Safe Handling of N-ethyloxolan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves navigating the complexities of novel chemical compounds. N-ethyloxolan-3-amine hydrochloride is one such compound, and a rigorous adherence to safety protocols is paramount to both successful research and the well-being of laboratory personnel. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other amine hydrochlorides and oxolane derivatives, provides a robust basis for hazard assessment and the implementation of protective measures.[1][2][3][4] This guide synthesizes this information with established laboratory safety principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA).[5][6][7]

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Amine hydrochlorides as a class are frequently categorized as irritants.[2][3][4] Based on data for analogous compounds, this compound should be handled as a substance that can cause skin and serious eye irritation.[1][2][3][4] A related compound, N-methyloxolan-3-amine hydrochloride, is noted for causing serious eye damage.[8] Therefore, the primary risks during handling are accidental contact with the skin or eyes and inhalation of the powder.

Anticipated Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, or inflammation.[1][2][4]

  • Serious Eye Damage/Irritation: This is a significant concern. Contact with eyes can cause serious irritation or damage.[1][3][8]

  • Respiratory Tract Irritation: Inhaling the dust of the solid compound may irritate the respiratory system.[3]

A thorough risk assessment is a mandatory first step before any procedure.[6][9] This involves evaluating the quantity of the substance being used, the potential for dust generation or aerosolization, and the specific manipulations being performed.

Engineering Controls: Your First Line of Defense

Before resorting to Personal Protective Equipment (PPE), engineering controls should be implemented to minimize exposure. The principle is simple: physically separate the researcher from the hazard.

  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood.[1][10] This is non-negotiable as it contains dust and vapors, preventing inhalation.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][2]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are critical for immediate decontamination in case of accidental exposure.[1]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between you and the chemical.[6] Its selection and use should be a deliberate and well-understood process, not a matter of routine. The minimum required PPE for handling this compound includes a lab coat, chemical-resistant gloves, and safety glasses with side shields.[11]

PPE Selection Summary

Hazard ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Small Quantities (mg scale) in a Fume Hood ANSI Z87.1 compliant safety glasses with side shields.[11]Compatible chemical-resistant gloves (e.g., Nitrile).[1][10]Laboratory coat.[10][11]Not generally required if handled in a fume hood.
Handling Larger Quantities (gram scale) or when Splash is Possible Chemical safety goggles.[6][10] Consider a face shield in addition to goggles.[6][11]Double-gloving with nitrile gloves or using thicker, chemical-resistant gloves.[11]Chemical-resistant apron over a laboratory coat.Not generally required if handled in a fume hood.
Cleaning Spills Chemical safety goggles and a face shield.[11]Heavy-duty, chemical-resistant gloves.[11]Chemical-resistant apron or suit.A NIOSH-approved respirator may be necessary depending on the spill size and ventilation.[5][6]
  • Inspect: Before each use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or holes.[2][11]

  • Donning: Put on your lab coat and then your eye protection. Wash and dry your hands before putting on gloves.

  • Doffing (Removal): To prevent cross-contamination, remove PPE in the following order: gloves, apron (if used), goggles/face shield, and finally, the lab coat. Always wash your hands thoroughly after removing all PPE.[1]

Operational Plan: Step-by-Step Handling and Disposal

  • Preparation: Assemble all necessary equipment and reagents inside the chemical fume hood before opening the container of this compound.

  • Weighing: Use a spatula to carefully transfer the solid. Avoid creating dust. If the compound is hygroscopic (absorbs moisture from the air), work efficiently to minimize its exposure to the atmosphere.[3]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly.

  • Post-Handling: Tightly close the container and store it in a cool, dry, and well-ventilated area.[1][2] Decontaminate all surfaces and equipment used.

Improper disposal of chemical waste is a serious breach of safety and environmental regulations.[12][13]

  • Segregation: Do not mix this compound waste with other waste streams.[12] It should be collected in a designated, clearly labeled hazardous waste container.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[10]

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[10][12]

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[10][12] Never pour amine hydrochloride waste down the drain.[12]

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Spill: For a small spill, carefully wipe it up with absorbent material, place it in a sealed bag, and hold for waste disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1] For larger spills, evacuate the area and contact your institution's EHS department.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyloxolan-3-amine hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.